Nucleozin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)15-5-3-2-4-6-15)21(27)25-11-9-24(10-12-25)18-8-7-16(26(28)29)13-17(18)22/h2-8,13H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXBJAPOSQSWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386481 | |
| Record name | Nucleozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341001-38-5 | |
| Record name | Nucleozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 341001-38-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Nucleozin's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleozin is a potent small-molecule inhibitor of influenza A virus replication. Its primary mechanism of action involves the direct targeting of the viral nucleoprotein (NP), a crucial multifunctional protein essential for the viral life cycle. By binding to NP, this compound induces the formation of non-functional, higher-order NP oligomers or aggregates. This aggregation disrupts the normal trafficking and function of NP, leading to a cessation of viral replication. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.
Core Mechanism of Action: Targeting Influenza A Nucleoprotein (NP)
This compound exerts its antiviral activity by directly binding to the influenza A virus nucleoprotein (NP).[1][2] This interaction triggers the aggregation of NP, a critical component for viral RNA synthesis, genome packaging, and intracellular trafficking.[1][3] The induced aggregation of NP disrupts its essential functions, ultimately leading to the inhibition of viral replication.[2]
Induction of NP Aggregation and Inhibition of Nuclear Accumulation
A key consequence of this compound's interaction with NP is the formation of large, non-functional aggregates of the protein within the cytoplasm of infected cells.[3] Under normal infection conditions, newly synthesized NP is imported into the nucleus to encapsidate the viral RNA genome, forming ribonucleoprotein complexes (RNPs). This compound effectively blocks the nuclear accumulation of NP, causing it to accumulate in the perinuclear region.[1] This sequestration of NP in the cytoplasm prevents the formation of new, functional vRNPs, thereby halting the viral replication cycle.
Dual-Phase Inhibition of the Viral Life Cycle
This compound exhibits a dual-phase inhibitory effect on the influenza A virus life cycle, demonstrating efficacy at both early and late stages of infection.[3][4]
-
Early-Phase Inhibition: When introduced at the beginning of an infection, this compound inhibits viral RNA and protein synthesis.[3][4] By promoting the aggregation of newly synthesized NP, it prevents the formation of the replication machinery necessary for the amplification of the viral genome.
-
Late-Phase Inhibition: Even when added at later time points post-infection, this compound remains a potent inhibitor of the production of infectious progeny viruses.[4] In this phase, its mechanism shifts to disrupting the cytoplasmic trafficking of newly exported vRNPs. This compound induces the aggregation of these vRNPs with the cellular protein Rab11, a key component of the recycling endosome pathway that vRNPs utilize for transport to the plasma membrane for budding.[3] This leads to the formation of large perinuclear aggregates containing both vRNPs and Rab11, effectively preventing the assembly and release of new virions.[3]
The following diagram illustrates the proposed mechanism of action for this compound:
Caption: Proposed mechanism of action of this compound.
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound has been quantified against various strains of influenza A virus using plaque reduction assays (PRA). The half-maximal effective concentration (EC50) values demonstrate its potent, nanomolar-level activity.
| Influenza A Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| A/WSN/33 (H1N1) | MDCK | PRA | 0.069 ± 0.003 | [1] |
| H3N2 (clinical isolate) | MDCK | PRA | 0.16 ± 0.01 | [1] |
| Vietnam/1194/04 (H5N1) | MDCK | PRA | 0.33 ± 0.04 | [1] |
Resistance Mutations
Studies involving the serial passage of influenza A virus in the presence of this compound have led to the identification of resistance-conferring mutations in the NP gene. These mutations provide insights into the binding site of this compound on the NP protein.
| Mutation | Virus Strain | Effect | Reference |
| Y289H | A/WSN/33 (H1N1) | Confers resistance to high concentrations of this compound. | [1] |
| N309K/N309T | A/WSN/33 (H1N1) | Identified in drug selection passage experiments. | [2] |
| Y52H | A/WSN/33 (H1N1) | Identified in drug selection passage experiments. | [2] |
Detailed Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel overlay medium
-
Crystal Violet staining solution
-
This compound
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate the confluent MDCK cell monolayers with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with a known titer of influenza A virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an agarose or Avicel-containing medium with the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the EC50 value.
The following diagram outlines the workflow for a plaque reduction assay:
Caption: Workflow for a Plaque Reduction Assay.
Multicycle Growth Assay
This assay evaluates the effect of an antiviral compound on virus replication over multiple cycles of infection.
Materials:
-
MDCK cells
-
Influenza A virus stock
-
DMEM with 2% FBS
-
This compound
Protocol:
-
Seed MDCK cells in 24-well plates and grow to confluence.
-
Infect the cells with a low multiplicity of infection (MOI) of influenza A virus (e.g., 0.001).
-
After a 1-hour adsorption period, wash the cells and add fresh medium containing different concentrations of this compound.
-
Collect supernatant samples at various time points post-infection (e.g., 12, 24, 48, 72 hours).
-
Determine the viral titer in the collected supernatants using a plaque assay.
-
Plot the viral growth curves for each this compound concentration.
Immunofluorescence Assay for NP Localization
This assay visualizes the subcellular localization of the influenza A NP in the presence or absence of this compound.
Materials:
-
A549 or MDCK cells grown on coverslips
-
Influenza A virus
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibody against influenza A NP
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Seed A549 or MDCK cells on coverslips in a 24-well plate.
-
Infect the cells with influenza A virus at a high MOI (e.g., 5-10).
-
Treat the infected cells with this compound (e.g., 1 µM) or a vehicle control (DMSO).
-
At different time points post-infection (e.g., 3, 6, 9 hours), fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum).
-
Incubate the cells with a primary antibody specific for influenza A NP.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
The following diagram illustrates the workflow for the immunofluorescence assay:
Caption: Workflow for Immunofluorescence Assay.
Conclusion
This compound represents a promising class of antiviral compounds that target a highly conserved viral protein, the influenza A nucleoprotein. Its mechanism of action, centered on the induction of NP aggregation, effectively disrupts multiple stages of the viral life cycle, leading to potent inhibition of viral replication. The identification of resistance mutations has provided valuable structural insights for the rational design of next-generation NP inhibitors. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this compound and other novel anti-influenza therapeutics.
References
- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nucleozin as an Inhibitor of Influenza A Virus: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nucleozin is a potent small-molecule inhibitor of the influenza A virus that targets the viral nucleoprotein (NP), a crucial component for viral replication.[1][2] Its mechanism of action involves inducing the aggregation of NP, thereby disrupting multiple stages of the viral life cycle.[3][4] It acts as a "molecular staple," promoting the formation of non-functional NP oligomers.[5][6] This guide provides an in-depth overview of this compound, including its dual mechanism of action, quantitative antiviral efficacy, and detailed protocols for key experimental assays used in its evaluation.
Mechanism of Action
This compound exhibits a multifaceted inhibitory effect on the influenza A virus replication cycle by targeting the viral nucleoprotein (NP). NP is essential for encapsidating the viral RNA genome, forming ribonucleoprotein (RNP) complexes, and mediating the trafficking of these complexes within the host cell.[5][7] this compound binds to NP and acts as a "molecular staple," stabilizing NP-NP interactions and inducing the formation of large, non-functional aggregates.[5][6] This aggregation disrupts viral processes through both early- and late-acting effects.[5]
-
Early-Stage Inhibition : When present at the beginning of an infection, this compound's induction of NP aggregation interferes with viral RNA and protein synthesis.[5][6] By preventing the proper function of newly synthesized NP, it effectively halts the replication and transcription of the viral genome in the nucleus.
-
Late-Stage Inhibition : Remarkably, this compound remains a potent inhibitor even when introduced at later stages of the infection, post-viral macromolecular synthesis.[5][6] Its primary late-stage effect is the disruption of the cytoplasmic trafficking of newly exported viral ribonucleoproteins (vRNPs). This compound promotes the formation of large perinuclear aggregates containing vRNPs and the host cellular protein Rab11, which is essential for transporting vRNPs to the cell membrane for virion assembly.[5] This sequestration of vRNPs prevents their incorporation into new virus particles, drastically reducing the production of infectious progeny.[5]
The primary target of this compound is now considered to be the viral RNP complex, not solely free NP monomers.[5][8] Resistance to this compound has been linked to specific mutations in the NP gene, such as Y289H, which likely alters the drug's binding site.[1]
Quantitative Antiviral Activity
The antiviral potency of this compound has been quantified against various strains of influenza A virus, primarily through plaque reduction assays (PRA) and cytopathic effect (CPE) inhibition assays. The key metrics are the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), which measure the concentration of the drug required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes 50% host cell death. The ratio of CC₅₀ to EC₅₀/IC₅₀ gives the selectivity index (SI), a measure of the compound's therapeutic window.
| Compound | Influenza A Strain | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ / TC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | A/WSN/33 (H1N1) | MDCK | PRA | 0.069 ± 0.003 | >250 | >3623 | [3][4][8] |
| This compound | H3N2 (clinical isolate) | MDCK | PRA | 0.16 ± 0.01 | >250 | >1562 | [3][8] |
| This compound | Vietnam/1194/04 (H5N1) | MDCK | PRA | 0.33 ± 0.04 | >250 | >757 | [3][8] |
| This compound | A/Caledonia (H1N1) | MDCK | Antigen Reduction | 0.06 | >250 | >4167 | [4] |
Table 1: Summary of in vitro antiviral activity and cytotoxicity of this compound. EC₅₀/IC₅₀ values represent the mean from cited sources. The 50% toxic concentration (TC₅₀) is analogous to the CC₅₀.[4][9]
Experimental Protocols
The evaluation of this compound's antiviral properties and mechanism of action relies on several key in vitro assays.
This assay is the gold standard for quantifying infectious virus titers and determining the EC₅₀ of antiviral compounds.[10] It measures the ability of a drug to reduce the number of plaques (localized areas of cell death) formed by the virus in a cell monolayer.
Methodology:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 24-well plates at a density of 1 x 10⁵ cells/well and incubate overnight to form a confluent monolayer.[10]
-
Virus Preparation: Prepare serial dilutions of the influenza A virus stock. A typical inoculum aims for 40-50 plaque-forming units (PFU) per well.
-
Infection and Treatment: Remove growth media from cells. Add the virus inoculum to the cell monolayers, with or without various concentrations of this compound. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[1]
-
Overlay: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing Avicel or agarose) mixed with DMEM and 1 µg/mL TPCK-treated trypsin. This restricts viral spread to adjacent cells, leading to discrete plaque formation.[10]
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ until visible plaques form.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde or 10% neutral buffered formalin.[11] Remove the overlay and stain the cell monolayer with a solution like 0.1% crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of this compound that reduces the plaque count by 50% compared to the untreated virus control.
IFA is used to visualize the subcellular localization of viral proteins. For this compound, this assay is critical to demonstrate its effect on preventing the nuclear accumulation of NP and causing its aggregation in the cytoplasm.[1][9]
Methodology:
-
Cell Culture: Seed host cells (e.g., A549 or MDCK) on glass coverslips in a 12-well plate and allow them to adhere overnight.[3][9]
-
Infection and Treatment: Infect cells with influenza A virus (e.g., at a multiplicity of infection (MOI) of 10) in the presence or absence of this compound (e.g., 1 µM).[3][9]
-
Incubation and Fixation: Incubate for a set time course (e.g., 3, 6, 9 hours). At each time point, wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[3][12]
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes to allow antibodies to access intracellular proteins.[12]
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 2% Bovine Serum Albumin in PBS) for 1 hour.
-
Antibody Staining:
-
Primary Antibody: Incubate coverslips with a primary antibody specific to influenza A NP (e.g., mouse anti-NP mAb) for 1-2 hours at room temperature.
-
Secondary Antibody: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) for 1 hour in the dark.
-
-
Nuclear Staining and Mounting: Stain the cell nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. In untreated cells, NP is typically observed in the nucleus early in infection, while in this compound-treated cells, NP appears as aggregates in the perinuclear region of the cytoplasm.[1][9]
Biochemical and biophysical assays are used to directly demonstrate the interaction between this compound and NP and characterize the resulting aggregation.
4.3.1 Fluorescence Quenching Assay
This assay measures the direct binding of a ligand (this compound) to a protein (NP) by monitoring changes in the protein's intrinsic tryptophan fluorescence.[1]
Methodology:
-
Protein Preparation: Use purified, recombinant influenza A NP.
-
Assay Setup: In a quartz cuvette, add a fixed concentration of purified NP (e.g., 4 µM) in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.3).[1]
-
Fluorescence Measurement: Place the cuvette in a fluorescence spectrophotometer. Excite the tryptophan residues at 295 nm and measure the emission spectrum, with a peak typically around 333 nm.[1]
-
Titration: Add increasing concentrations of this compound (e.g., from 0.03 to 25 µM) to the NP solution.[1] After each addition and a brief incubation, record the fluorescence emission intensity.
-
Data Analysis: A dose-dependent decrease (quenching) of the fluorescence signal indicates that this compound is binding to NP and altering the local environment of one or more tryptophan residues.[1] The data can be used to calculate binding constants.
4.3.2 NP Oligomerization State Analysis
Techniques like size-exclusion chromatography can be used to analyze the oligomeric state of NP in the presence and absence of this compound.
Methodology:
-
Sample Preparation: Incubate purified recombinant NP with and without this compound under appropriate buffer conditions.
-
Chromatography: Inject the samples onto a size-exclusion chromatography column (e.g., Superdex S200).[13]
-
Analysis: Proteins are separated based on their hydrodynamic radius. Larger molecules, such as NP aggregates induced by this compound, will elute earlier from the column than smaller oligomers or monomers. Fractions can be collected and analyzed by SDS-PAGE to confirm the presence of NP.[13] This method provides direct evidence of this compound-induced higher-order oligomerization or aggregation.
References
- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Analysis of the Influenza Virus H5N1 Nucleoprotein Tail Loop Reveals Amino Acids That Are Crucial for Oligomerization and Ribonucleoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Influenza virus plaque assay [protocols.io]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Regulation of Influenza A Virus Nucleoprotein Oligomerization by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Nucleozin: A Chemical Genetics Approach to Unveiling a Novel Anti-Influenza Target
Introduction
The continual emergence of drug-resistant influenza virus strains necessitates the discovery of novel antiviral agents that act on new targets. Chemical genetics, a powerful strategy that utilizes small molecules to perturb biological processes, offers a pathway to identify such targets and their corresponding inhibitors.[1][2] This technical guide details the discovery of Nucleozin, a potent inhibitor of influenza A virus, through a forward chemical genetics approach. This methodology led to the identification of the viral nucleoprotein (NP) as a druggable target, opening a new avenue for anti-influenza therapy.[3]
High-Throughput Screening and Hit Identification
The journey to discover this compound began with a high-throughput screening (HTS) of a large chemical library to identify compounds that could inhibit influenza A virus replication in cell culture.[4][5] A common HTS method for viral inhibitors is the cytopathic effect (CPE) inhibition assay, which measures the ability of a compound to protect cells from virus-induced death.[6][7]
From an initial screen of over 50,000 compounds, this compound was identified as a "hit" due to its potent ability to inhibit the replication of the influenza A/WSN/33 (H1N1) strain.[4][5] This cell-based screening approach has the advantage of interrogating multiple potential targets within the viral life cycle in a single assay.[7]
Target Identification: Unmasking the Role of Nucleoprotein
A cornerstone of the chemical genetics approach is the identification of the molecular target of the active compound.[1] The target of this compound was elucidated through the generation and analysis of drug-resistant viral mutants.
-
Generation of Resistant Mutants: Influenza A virus was cultured in the presence of increasing concentrations of this compound. This selection pressure led to the emergence of viral strains that were resistant to the inhibitory effects of the compound.[3]
-
Genetic Sequencing: The genomes of these resistant viral clones were sequenced. A consistent mutation was identified in the gene encoding the nucleoprotein (NP).[3] Specifically, a tyrosine to histidine substitution at residue 289 (Y289H) was found to confer resistance.[8]
-
Reverse Genetics: To confirm that this single mutation in NP was responsible for the resistance phenotype, recombinant viruses were generated using reverse genetics, which confirmed that the NP mutation was indeed the cause of resistance to this compound.[4]
This process unequivocally identified the influenza A nucleoprotein as the direct target of this compound.[3]
Mechanism of Action: A Tale of Aggregation and Trafficking Disruption
With the target identified, further studies elucidated this compound's mechanism of action. It was found that this compound acts as a "molecular staple," binding to NP and inducing its aggregation into higher-order, non-functional oligomers.[9][10][11] This aggregation has several downstream consequences that cripple the virus's ability to replicate:
-
Inhibition of Nuclear Accumulation: During the early stages of infection, NP must be imported into the nucleus to participate in viral RNA transcription and replication. This compound-induced NP aggregation in the cytoplasm prevents its nuclear accumulation.[3]
-
Disruption of vRNP Trafficking: In the later stages of the viral life cycle, newly synthesized viral ribonucleoproteins (vRNPs), which are complexes of viral RNA, NP, and the viral polymerase, must be exported from the nucleus to the cytoplasm for assembly into new virions. This compound was found to block the cytoplasmic trafficking of these exported vRNPs, causing them to form large aggregates in the perinuclear region along with the cellular protein Rab11, which is involved in vesicular transport.[9][11][12][13] This disruption of vRNP trafficking is a primary mechanism of this compound's antiviral activity.[11][12]
The nuclear export of vRNPs is a complex process mediated by the cellular export protein CRM1 (also known as exportin 1).[14][15][16] The vRNP complex interacts with the viral matrix protein 1 (M1) and the nuclear export protein (NEP), which then engages the CRM1 pathway for transport out of the nucleus.[15][17] By causing the aggregation of NP, this compound effectively disrupts the formation of functional vRNP complexes, thereby inhibiting their CRM1-mediated export and subsequent trafficking.
Quantitative Data
The antiviral activity and cytotoxicity of this compound were quantified using cell-based assays. The half-maximal effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the half-maximal cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability.[18][19][20] A higher Selectivity Index (SI = CC50/EC50) indicates a more favorable therapeutic window.
Table 1: Antiviral Activity of this compound against Influenza A Virus Strains
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
|---|---|---|---|---|
| A/WSN/33 (H1N1) | MDCK | Plaque Reduction Assay | 0.069 ± 0.003 | [3] |
| H3N2 (clinical isolate) | MDCK | Plaque Reduction Assay | 0.16 ± 0.01 | [3] |
| A/Vietnam/1194/04 (H5N1) | MDCK | Plaque Reduction Assay | 0.33 ± 0.04 |[3] |
Table 2: Cytotoxicity of this compound
| Compound | Cell Line | Assay Type | CC50 (µM) | Reference |
|---|
| this compound | MDCK | MTT Assay | > 250 |[10] |
Experimental Protocols
1. High-Throughput Screening (Cytopathic Effect Inhibition Assay)
-
Objective: To screen a large library of compounds for their ability to protect cells from influenza virus-induced cell death.
-
Methodology:
-
Madin-Darby Canine Kidney (MDCK) cells are seeded into 384-well plates.[7]
-
After 24 hours, compounds from a chemical library are added to the cells at a fixed concentration (e.g., 14 µM).[7]
-
The cells are then infected with a low multiplicity of infection (MOI) of influenza A virus.
-
The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of cytopathic effects (typically 48-72 hours).
-
Cell viability is assessed using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay that measures cellular ATP levels (e.g., CellTiter-Glo®).[4][6]
-
Compounds that result in a significant increase in cell viability compared to untreated, infected controls are identified as "hits".[7]
-
2. Plaque Reduction Assay (PRA)
-
Objective: To determine the half-maximal effective concentration (EC50) of an antiviral compound.
-
Methodology:
-
Confluent monolayers of MDCK cells in 6-well or 12-well plates are infected with a known number of plaque-forming units (PFU) of influenza virus.
-
After a 1-hour adsorption period, the virus inoculum is removed.
-
The cells are then overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound (e.g., this compound) or a vehicle control (DMSO).
-
The plates are incubated at 37°C until viral plaques (zones of cell death) are visible (typically 2-3 days).
-
The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the vehicle control.
-
The EC50 value is determined by fitting the dose-response data to a nonlinear regression curve.[21]
-
3. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal cytotoxic concentration (CC50) of a compound.
-
Methodology:
-
MDCK cells are seeded in 96-well plates.[4]
-
After 24 hours, the cells are treated with serial dilutions of the test compound or a vehicle control.
-
The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).[4]
-
MTT solution (5 mg/ml) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4] During this time, viable cells metabolize the MTT into formazan crystals.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the vehicle-treated control.
-
4. Immunofluorescence Assay for NP Localization
-
Objective: To visualize the subcellular localization of the influenza nucleoprotein (NP) in the presence or absence of an inhibitor.
-
Methodology:
-
Human alveolar basal epithelial (A549) or MDCK cells are grown on coverslips in a culture dish.
-
The cells are infected with influenza A virus at a high MOI.
-
At a specific time post-infection, the test compound (this compound) or vehicle control is added.
-
At various time points after infection, the cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
The cells are then incubated with a primary antibody specific for the influenza NP.[3]
-
After washing, a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) that recognizes the primary antibody is added.
-
The cell nuclei are counterstained with a DNA-binding dye such as DAPI.[3]
-
The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. This allows for the observation of NP distribution between the nucleus and cytoplasm.[3]
-
Visualizations
Caption: A flowchart illustrating the forward chemical genetics approach used to identify this compound and its target.
Caption: The influenza vRNP lifecycle and points of inhibition by this compound.
References
- 1. novartis.com [novartis.com]
- 2. Chemical genetics: reshaping biology through chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of host-directed and virus-specific antivirals using targeted protein degradation promoted by small molecules and viral RNA mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ciencia.ucp.pt [ciencia.ucp.pt]
- 14. journals.asm.org [journals.asm.org]
- 15. Inhibition of CRM1-mediated nuclear export of influenza A nucleoprotein and nuclear export protein as a novel target for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Intramolecular interaction of NEP regulated by CRM1 ensures the unidirectional transport of M1 for the nuclear export of influenza viral ribonucleoprotein [frontiersin.org]
- 18. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 19. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. Structure-Based Discovery of the Novel Antiviral Properties of Naproxen against the Nucleoprotein of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Nucleozin on Influenza A Nucleoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral nucleoprotein (NP), a highly conserved and multifunctional protein, has emerged as a promising target for drug development. This technical guide provides an in-depth analysis of Nucleozin, a potent small-molecule inhibitor that targets the influenza A NP. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize its effects on NP function and the viral life cycle.
Introduction to Influenza A Nucleoprotein (NP)
The influenza A virus nucleoprotein is a critical structural component of the viral ribonucleoprotein (vRNP) complexes.[1][2] NP encapsidates the viral RNA genome, forming a helical structure that is essential for transcription and replication.[1][2] Its functions are multifaceted and indispensable for the virus, including:
-
RNA Binding and Encapsidation: NP binds to the viral RNA genome, protecting it from degradation and providing a scaffold for the viral polymerase complex.[1][2]
-
Nuclear Trafficking: NP facilitates the nuclear import of vRNPs at the early stages of infection and the export of newly synthesized vRNPs to the cytoplasm for virion assembly.[1]
-
Interaction with Viral and Host Factors: NP interacts with the viral polymerase subunits (PB1 and PB2) and various host cell proteins to regulate viral replication.[3]
Given its high degree of conservation among different influenza A strains and its crucial role in the viral life cycle, NP is an attractive target for the development of broad-spectrum antiviral drugs.[1]
This compound: A Potent Inhibitor of Influenza A NP
This compound is a small-molecule compound identified through chemical genetics that demonstrates potent antiviral activity against a range of influenza A virus strains, including H1N1, H3N2, and highly pathogenic H5N1.[4][5][6] It exhibits a novel mechanism of action by directly targeting the viral nucleoprotein.[6][7]
Mechanism of Action
This compound's primary mechanism of action is the induction of NP aggregation.[4][8] It is thought to act as a "molecular staple," stabilizing the interaction between NP monomers and promoting the formation of non-functional, higher-order oligomers and aggregates.[7][9] This aggregation has several downstream consequences that disrupt the viral life cycle:
-
Inhibition of Nuclear Accumulation: By inducing aggregation in the cytoplasm, this compound prevents the nuclear import of NP, a critical step for the replication of the viral genome.[4][6]
-
Disruption of vRNP Trafficking: this compound can also act at later stages of infection by blocking the cytoplasmic trafficking of newly synthesized vRNPs that have been exported from the nucleus. This leads to the formation of large perinuclear aggregates of vRNPs.[7][9]
-
Inhibition of Viral RNA Synthesis: The aggregation of NP interferes with its ability to support the function of the viral RNA-dependent RNA polymerase, thereby inhibiting both transcription and replication of the viral genome.[9]
Computer-aided docking studies have predicted that this compound binds to a groove on the NP molecule, with interactions mediated by hydrogen bonding and hydrophobic interactions.[10] Specific mutations in the NP gene, such as Y289H and N309K, have been shown to confer resistance to this compound, confirming NP as its direct target.[1][10]
Quantitative Data Summary
The antiviral activity of this compound has been quantified against various influenza A strains in different cell-based assays. The following tables summarize the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.
| Table 1: Antiviral Activity of this compound (EC50) | |
| Influenza A Strain | EC50 (µM) |
| A/WSN/33 (H1N1) | 0.069[4][5][6] |
| H3N2 (clinical isolate) | 0.16[4][5][6] |
| A/Vietnam/1194/04 (H5N1) | 0.33[4][5][6][10] |
| PR8-PB2-Gluc virus | 0.29[11] |
| Table 2: Inhibitory Activity of this compound (IC50) | |
| Assay/Target | IC50 (µM) |
| Influenza A Virus Inhibition | 0.06[8] |
| Toxicity | |
| Median Toxic Concentration (TC50) | > 250[8] |
| Cytotoxicity in MDCK cells (IC50) | > 100[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on influenza A NP.
Plaque Reduction Assay (PRA)
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock
-
This compound
-
Avicel or Agarose for overlay
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer the following day.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers with PBS. Inoculate the cells with the virus dilutions in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 1.2% Avicel or 0.7% agarose) with or without the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.
Immunofluorescence Assay for NP Localization
This assay is used to visualize the subcellular localization of the influenza A NP and the effect of this compound on its distribution.
Materials:
-
A549 or MDCK cells grown on coverslips
-
Influenza A virus
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against influenza A NP
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding and Infection: Seed A549 or MDCK cells on glass coverslips in a 24-well plate. Infect the cells with influenza A virus at a high multiplicity of infection (MOI) in the presence or absence of this compound.
-
Fixation: At different time points post-infection, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in PBS containing 1% BSA for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for influenza A NP diluted in the blocking solution for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the coverslips and mount them on microscope slides using an anti-fade mounting medium. Visualize the localization of NP using a fluorescence microscope.
NP Aggregation Assay (GFP-Tagged NP)
This assay quantifies the aggregation of NP induced by compounds like this compound.
Materials:
-
Expression vector for GFP-tagged influenza A NP
-
HEK293T or other suitable cells for transfection
-
Transfection reagent
-
This compound
-
Lysis buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Transfection: Transfect HEK293T cells with the plasmid expressing GFP-tagged NP.
-
Compound Treatment: After 24-48 hours of expression, treat the cells with various concentrations of this compound or a vehicle control.
-
Cell Lysis: Lyse the cells and collect the cell lysates.
-
Fluorescence Measurement: Measure the fluorescence of the soluble fraction of the cell lysates. A decrease in fluorescence in the soluble fraction indicates aggregation of the GFP-tagged NP.
-
Data Analysis: The degree of aggregation can be quantified by comparing the fluorescence of the treated samples to the untreated control.
Visualizing the Impact of this compound
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Mechanism of this compound action on Influenza A NP.
Caption: Workflow for the Plaque Reduction Assay.
Caption: Workflow for NP Immunofluorescence Assay.
Conclusion
This compound represents a promising class of antiviral compounds that specifically target the highly conserved influenza A nucleoprotein. Its unique mechanism of inducing NP aggregation leads to the disruption of multiple essential viral processes, including nuclear trafficking and genome replication. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-influenza therapies. Further investigation into the structure-activity relationship of this compound and its analogs may lead to the development of even more potent and broadly effective antiviral agents.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Nanoparticle Effects on Stress Response Pathways and Nanoparticle–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza virus plaque assay [protocols.io]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Specific and sensitive detection of Influenza A virus using a biotin-coated nanoparticle enhanced immunomagnetic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation of the Mouse Mx1 Protein with the Influenza A Virus Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics Analysis of Cellular Proteins Co-Immunoprecipitated with Nucleoprotein of Influenza A Virus (H7N9) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of cellular interaction partners of the influenza virus ribonucleoprotein complex and polymerase complex using proteomic-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Nucleozin-Induced Nucleoprotein Aggregation: Mechanism and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleozin is a potent small-molecule inhibitor of influenza A virus replication. Its novel mechanism of action, centered on the induction of viral nucleoprotein (NP) aggregation, presents a promising avenue for the development of new antiviral therapeutics. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its antiviral effects. It details the binding interactions between this compound and the influenza A nucleoprotein, the subsequent aggregation cascade, and the downstream consequences for the viral life cycle. Furthermore, this document offers a compilation of key quantitative data and detailed protocols for essential experimental assays used to characterize the activity of this compound and similar compounds. Visualizations of the core signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this important antiviral agent.
Mechanism of Action: this compound as a Molecular Staple
This compound's primary antiviral activity stems from its ability to bind to the influenza A nucleoprotein (NP), a critical multifunctional protein essential for viral RNA synthesis, packaging, and transport.[1][2][3] By binding to NP, this compound acts as a "molecular staple," stabilizing interactions between NP monomers and promoting the formation of nonfunctional, higher-order aggregates.[4][5]
The crystal structure of the NP-Nucleozin complex reveals that this compound binds to specific sites on the nucleoprotein.[2][6] While initial molecular docking studies suggested three potential binding sites, further structural and mutagenesis studies have identified two key pockets involved in this compound binding.[1][7] These pockets are located in distinct regions of the NP monomer, and this compound is thought to bridge two NP molecules, thereby initiating the aggregation process.[8][9] Resistance to this compound has been mapped to mutations in these binding regions, such as the Y289H substitution, which confirms the biological relevance of these sites.[1][7]
The aggregation of NP induced by this compound has profound consequences for the influenza virus life cycle. These aggregates are observed both in the nucleus and the cytoplasm of infected cells.[3][9] A primary effect of this aggregation is the inhibition of the nuclear accumulation of newly synthesized NP.[1][10] This prevents the formation of new viral ribonucleoprotein (vRNP) complexes, which is a crucial step in the replication of the viral genome.[1] Furthermore, this compound has been shown to disrupt the cytoplasmic trafficking of existing vRNPs that have been exported from the nucleus.[4][5] This interference with vRNP transport to the cell membrane for packaging into new virions leads to a significant reduction in the production of infectious viral progeny.[4][5]
The following diagram illustrates the proposed signaling pathway of this compound's action:
Caption: Mechanism of this compound action on the influenza A virus life cycle.
Quantitative Efficacy Data
The antiviral activity of this compound has been quantified against various strains of influenza A virus in different cell lines. The following tables summarize the key efficacy and toxicity data reported in the literature.
Table 1: In Vitro Efficacy of this compound against Influenza A Virus Strains
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| A/WSN/33 (H1N1) | MDCK | Plaque Reduction Assay | 0.069 ± 0.003 | [1] |
| H3N2 (clinical isolate) | MDCK | Plaque Reduction Assay | 0.16 ± 0.01 | [1] |
| A/Vietnam/1194/04 (H5N1) | MDCK | Plaque Reduction Assay | 0.33 ± 0.04 | [1] |
| A/HK/8/68 (H3N2) | MDCK | Cytopathic Effect Inhibition | 1.08 | [11] |
| Swine-Origin H1N1 (S-OIV) | MDCK | Plaque Reduction Assay | > 50 | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | TC50 (µM) | Reference |
| MDCK | MTT Assay | > 250 | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Virus Strain | Treatment Regimen | Outcome | Reference |
| Mice | A/Vietnam/1194/04 (H5N1) | Not specified | Increased survival rate, ~10-fold reduction in lung viral load | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.
Plaque Reduction Assay (PRA)
This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Influenza A virus stock
-
This compound or other test compounds
-
Semi-solid overlay medium (e.g., Avicel or agarose-based)
-
Crystal violet staining solution
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C with 5% CO2.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in serum-free DMEM. Prepare dilutions of the virus stock to yield a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Wash the confluent MDCK cell monolayers with PBS. Infect the cells with the prepared virus dilution in the presence of varying concentrations of the test compound or a vehicle control. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the incubation period, remove the virus inoculum and add the semi-solid overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and then stain with crystal violet. The plaques will appear as clear zones against a background of stained cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control. The 50% effective concentration (EC50) can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a Plaque Reduction Assay.
Immunofluorescence Assay for NP Localization
This assay is used to visualize the subcellular localization of the influenza nucleoprotein and to assess the effect of compounds like this compound on its nuclear import and cytoplasmic distribution.
Materials:
-
A549 or MDCK cells grown on coverslips
-
Influenza A virus stock
-
This compound or other test compounds
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against influenza A NP
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Infection: Seed cells on coverslips in a multi-well plate and allow them to adhere. Infect the cells with influenza A virus at a specified multiplicity of infection (MOI) in the presence or absence of the test compound.
-
Fixation and Permeabilization: At desired time points post-infection, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Blocking and Antibody Staining: Wash with PBS and then block non-specific antibody binding with blocking solution for 1 hour. Incubate with the primary anti-NP antibody (diluted in blocking solution) for 1 hour.
-
Secondary Antibody and Nuclear Staining: Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 30-60 minutes in the dark. After washing, counterstain the nuclei with DAPI.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using an antifade mounting medium. Visualize the subcellular localization of NP using a fluorescence microscope.
Mini-Genome Reporter Assay
This cell-based assay reconstitutes the viral RNA synthesis machinery to measure the activity of the viral polymerase and the effect of inhibitors.
Materials:
-
HEK293T or MDCK cells
-
Plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and nucleoprotein (NP)
-
A plasmid containing a reporter gene (e.g., luciferase) flanked by the viral non-coding regions, under the control of a polymerase I promoter.
-
A plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent
-
This compound or other test compounds
-
Luciferase assay reagent
-
Luminometer
-
96-well plates
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the plasmids encoding the viral polymerase components, NP, the viral-like reporter RNA, and the control reporter plasmid.
-
Compound Treatment: Add the test compound at various concentrations to the transfected cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the activity of both the primary (e.g., firefly) and control (e.g., Renilla) luciferases using a luminometer and the appropriate reagents.
-
Data Analysis: Normalize the primary reporter activity to the control reporter activity. Calculate the percentage of inhibition of viral polymerase activity for each compound concentration relative to the vehicle control.
Visualizations of Logical Relationships
The following diagram provides a high-level overview of the logical relationships in the experimental validation of this compound's mechanism of action.
Caption: Logical flow of experimental validation for this compound's mechanism.
Conclusion
This compound represents a significant advancement in the field of anti-influenza drug discovery. Its unique mechanism of inducing nucleoprotein aggregation offers a novel strategy to combat influenza A virus infections, including strains that may be resistant to existing antiviral drugs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit this promising therapeutic approach. Continued investigation into the structure-activity relationships of this compound and its analogs may lead to the development of even more potent and broadly effective anti-influenza agents.
References
- 1. A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza A virus minigenome assay [bio-protocol.org]
- 3. 2.6. Influenza virus mini-genome assay [bio-protocol.org]
- 4. A Comprehensive Roadmap Towards Generation of Influenza B Reporter Assay Using a Single DNA Polymerase Based Cloning of Reporter RNA Construct | bioRxiv [biorxiv.org]
- 5. Frontiers | A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct [frontiersin.org]
- 6. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 7. Influenza virus plaque assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wyatt.com [wyatt.com]
Nucleozin's Antagonism of Influenza A Nucleoprotein Nuclear Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of Nucleozin, a potent small-molecule inhibitor of influenza A virus. The focus is on its role in antagonizing the nuclear accumulation of the viral nucleoprotein (NP), a critical step in the viral replication cycle. This document details the underlying molecular pathways, presents key quantitative data on its antiviral activity, and provides comprehensive experimental protocols for studying its effects.
Introduction: Targeting a Conserved Viral Component
The influenza A virus nucleoprotein (NP) is an essential, multifunctional protein that is highly conserved across various strains.[1][2] NP encapsidates the viral RNA genome segments to form ribonucleoprotein complexes (vRNPs), which are the functional units for transcription and replication within the host cell nucleus.[2][3] The nuclear import of both incoming vRNPs and newly synthesized NP is a critical and indispensable phase of the viral life cycle.[2] Consequently, NP has emerged as a promising target for the development of novel antiviral therapeutics with broad-spectrum activity and a high barrier to resistance.[3]
This compound is a small-molecule compound identified through chemical genetics that specifically targets the influenza A NP.[2] Its primary mechanism of action involves inducing the aggregation of NP, thereby preventing its accumulation in the nucleus and halting viral replication.[2] This guide delves into the specifics of this antagonistic action.
Mechanism of Action: A "Molecular Staple" Approach
This compound functions by binding to the influenza A NP and promoting its oligomerization into non-functional aggregates.[4] This has led to its description as a "molecular staple" that stabilizes interactions between NP monomers.[4] The formation of these large NP aggregates physically obstructs the nuclear import machinery, leading to the cytoplasmic sequestration of NP.[2][4]
Molecular docking studies have identified potential binding sites for this compound on the NP structure, suggesting a direct interaction.[2] The aggregation of NP disrupts its crucial roles in the viral life cycle, including vRNP trafficking and facilitating viral RNA synthesis.[2][3]
The NP Nuclear Import Pathway and its Disruption
The nuclear import of influenza A NP is a well-orchestrated process mediated by the host cell's classical nuclear import machinery. The pathway and this compound's point of intervention are illustrated below.
Figure 1: NP Nuclear Import and this compound's Disruptive Mechanism.
Logical Flow of this compound's Antiviral Activity
The sequence of events from this compound administration to the cessation of viral replication follows a clear logical progression.
Figure 2: Logical pathway of this compound's mechanism of action.
Quantitative Assessment of Antiviral Activity
The potency of this compound and its analogs has been quantified against various strains of influenza A virus. The following table summarizes key efficacy and toxicity data from published studies.
| Compound | Virus Strain | Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | A/WSN/33 (H1N1) | MDCK | 0.069 ± 0.003 | - | >250 | >3623 | [2] |
| This compound | H3N2 (clinical isolate) | MDCK | 0.16 ± 0.01 | - | >250 | >1562 | [2] |
| This compound | A/Vietnam/1194/04 (H5N1) | MDCK | 0.33 ± 0.04 | - | >250 | >757 | [2] |
| This compound | A/WSN/33 (H1N1) | MDBK | 0.170 | - | - | - | [5] |
| Compound 1 (this compound) | Y289H mutant (H1N1) | MDCK | >125 | - | - | - | [2] |
| S119 | A/WSN/33 (H1N1) | A549 | - | 0.020 | >500 | >25000 | [6] |
| S119 | A/WSN/33 (H1N1) | MDCK | - | 0.060 | - | - | [6] |
| S119-8 | A/Panama/2007/1999 (H3N2) | A549 | - | 0.280 | >100 | >357 | [6] |
| S119-8 | A/California/04/2009 (H1N1) | A549 | - | 0.110 | >100 | >909 | [6] |
| S119-8 | A/Vietnam/1203/2004 (H5N1) | A549 | - | 0.140 | >100 | >714 | [6] |
| S119-8 | B/Yamagata/16/1988 | MDCK | - | 0.310 | >100 | >322 | [6] |
| FA-6005 | A/WSN/33 (H1N1) | MDCK | 2.82 ± 0.33 | - | - | - | [7] |
| FA-6005 | A/Puerto Rico/8/34 (H1N1) | MDCK | 2.88 ± 1.68 | - | - | - | [7] |
| FA-6005 | A/Hong Kong/HKU38/2004 (H3N2) | MDCK | 1.64 ± 0.31 | - | - | - | [7] |
| FA-6005 | A/Houston/21OS/2009 (H1N1) | MDCK | 6.22 ± 0.63 | - | - | - | [7] |
| FA-6005 | A/Shanghai/02/2013 (H7N9) | MDCK | 1.61 ± 0.03 | - | - | - | [7] |
| FA-6005 | B/Wisconsin/01/2010 | MDCK | 8.02 ± 0.81 | - | - | - | [7] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. The Selectivity Index (SI) is calculated as CC50/EC50 or CC50/IC50.
Resistance to this compound has been mapped to mutations in the NP gene, with the Y289H substitution being a key mutation conferring a resistant phenotype.[2]
Key Experimental Protocols
The following section provides detailed methodologies for essential experiments used to characterize the activity of this compound.
Immunofluorescence Assay for NP Nuclear Accumulation
This assay is crucial for visualizing the subcellular localization of NP in response to this compound treatment.
Figure 3: Experimental workflow for immunofluorescence analysis.
Protocol:
-
Cell Culture: Seed human alveolar basal epithelial (A549) or Madin-Darby canine kidney (MDCK) cells on glass coverslips in 24-well plates and grow to 80-90% confluency.
-
Infection and Treatment: Infect cells with influenza A virus at a desired multiplicity of infection (MOI). Simultaneously, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Fixation: At different time points post-infection (e.g., 3, 6, 24 hours), wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[2]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[2]
-
Blocking: Block non-specific antibody binding by incubating the cells in PBS containing 5% goat serum for 1 hour.[2]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for influenza A NP (e.g., mouse anti-NP) diluted in blocking buffer for 1 hour at room temperature.[2]
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) for 30-60 minutes in the dark.[2]
-
Nuclear Staining and Mounting: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole). Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Visualize the cells using a confocal or fluorescence microscope. Capture images to assess the subcellular localization of NP (green fluorescence) relative to the nucleus (blue fluorescence).
Plaque Reduction Assay (PRA)
This assay quantifies the antiviral activity of this compound by measuring the reduction in the formation of viral plaques.
Protocol:
-
Cell Seeding: Plate MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Inoculation: Infect the cell monolayers with a known titer of influenza virus (e.g., 50-100 plaque-forming units, PFU) in the presence of serial dilutions of this compound or a control. Incubate for 1-2 hours to allow for viral adsorption.[2]
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 1% low melting point agarose or Avicel) containing growth medium, TPCK-trypsin (to facilitate viral propagation), and the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed in the control wells.
-
Plaque Visualization: Fix the cells with 10% formaldehyde and stain with a solution of crystal violet to visualize and count the plaques.[2]
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
In Vitro NP Aggregation Assay
This assay directly measures the ability of this compound to induce the aggregation of purified NP. A GFP-tagged NP can be utilized for a high-throughput compatible format.[8]
Protocol:
-
Protein Expression and Purification: Express and purify recombinant influenza A NP, optionally with a GFP tag (NP-GFP), from E. coli or another suitable expression system.
-
Assay Setup: In a microplate format, mix the purified NP-GFP with various concentrations of this compound or a vehicle control in an appropriate buffer.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes) to allow for aggregation to occur.
-
Quantification of Aggregation: Measure the degree of aggregation. For NP-GFP, this can be quantified by measuring the decrease in GFP fluorescence intensity or by using techniques like dynamic light scattering (DLS) to measure the increase in particle size.[5][8] Alternatively, the aggregated protein can be separated by centrifugation, and the amount of soluble NP remaining in the supernatant can be quantified by methods such as SDS-PAGE or Western blot.
-
Data Analysis: Plot the aggregation signal against the this compound concentration to determine the concentration required to induce a specific level of aggregation.
Conclusion
This compound represents a promising class of antiviral compounds that target the highly conserved influenza A nucleoprotein. Its mechanism of action, which involves the induction of NP aggregation and the subsequent blockage of its nuclear import, effectively halts viral replication. The quantitative data underscores its potent, nanomolar efficacy against a range of influenza A strains. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate this compound, its analogs, and other compounds with similar mechanisms of action, aiding in the development of the next generation of broad-spectrum influenza antivirals.
References
- 1. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A GFP-tagged nucleoprotein-based aggregation assay for anti-influenza drug discovery and antibody development - Analyst (RSC Publishing) DOI:10.1039/C3AN01041D [pubs.rsc.org]
The Dichotomous Lifecycle Intervention of Nucleozin Against Influenza A Virus
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the antiviral agent Nucleozin, focusing on its distinct early and late-acting effects on the influenza A virus (IAV) life cycle. This compound, a novel class of antiviral compound, targets the viral nucleoprotein (NP), a critical multifunctional protein essential for viral replication. This document details the molecular mechanisms of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes its impact on viral and cellular pathways.
Core Concepts: A Dual-Mechanism Inhibitor
This compound exhibits a fascinating bimodal mechanism of inhibition that is dependent on the time of its introduction during the viral replication cycle. This duality provides a unique advantage in combating IAV infection by targeting different essential stages of viral propagation.
-
Early-Acting Effects: When introduced at the onset of infection, this compound acts to inhibit viral RNA and protein synthesis. It achieves this by targeting the viral nucleoprotein (NP), causing it to form non-functional aggregates. This aggregation prevents the nuclear accumulation of NP, a crucial step for the formation of functional viral ribonucleoprotein (RNP) complexes responsible for transcription and replication of the viral genome.
-
Late-Acting Effects: If administered at later stages of the infection cycle, this compound demonstrates a potent ability to block the production of new, infectious viral particles, even without significantly impacting the synthesis of viral macromolecules. This late-stage inhibition is accomplished by disrupting the cytoplasmic trafficking of newly synthesized and nuclear-exported RNPs. This compound induces the formation of large perinuclear aggregates of these RNPs along with the cellular protein Rab11, a key component of the endosomal recycling pathway that IAV hijacks for transporting RNPs to the cell membrane for budding. This ultimately leads to a marked reduction in the release of progeny virions, and the particles that are released are often smaller and non-infectious.
The primary target of this compound's action is now understood to be the viral RNP complex itself, rather than solely free NP monomers. This compound is believed to function as a "molecular staple," stabilizing the interactions between NP monomers and thereby promoting the formation of these detrimental higher-order aggregates.
Quantitative Efficacy of this compound
The antiviral activity of this compound has been quantified against various strains of influenza A virus. The following tables summarize key efficacy data, primarily the 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral activity in vitro.
| Influenza A Strain | Cell Line | Assay Type | EC50 (µM) | Citation |
| A/WSN/33 (H1N1) | MDCK | Plaque Reduction Assay (PRA) | 0.069 ± 0.003 | |
| H3N2 (clinical isolate) | MDCK | Plaque Reduction Assay (PRA) | 0.16 ± 0.01 | |
| Vietnam/1194/04 (H5N1) | MDCK | Plaque Reduction Assay (PRA) | 0.33 ± 0.04 | |
| A/WSN/33 (H1N1) | Various | Not Specified | Submicromolar | |
| A/Gull PA/417583 (H5N1) | Various | Not Specified | Submicromolar |
Table 1: Antiviral Activity of this compound Against Various Influenza A Strains.
| Parameter | Value | Citation |
| 50% Toxic Concentration (TC50) | >250 µM |
Table 2: Cytotoxicity of this compound. The high TC50 value indicates a wide therapeutic window.
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the effects of this compound on the IAV life cycle.
Plaque Reduction Assay (PRA) for Antiviral Activity
This assay is fundamental for determining the EC50 of antiviral compounds.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is washed and infected with a specific strain of influenza A virus (e.g., A/WSN/33) at a known multiplicity of infection (MOI).
-
Compound Treatment: Following a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of this compound.
-
Incubation: Plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death caused by viral replication).
-
Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each drug concentration is counted and compared to the untreated control to calculate the EC50.
Western Blotting for Viral Protein Synthesis
This technique is used to assess the impact of this compound on the expression of viral proteins.
-
Sample Preparation: A549 cells are infected with IAV and treated with this compound at different time points post-infection. At desired time points, cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for viral proteins (e.g., NP, M1) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands indicates the level of protein expression.
Immunofluorescence Microscopy for Protein Localization
This method is crucial for visualizing the subcellular localization of viral proteins and RNPs.
-
Cell Culture and Treatment: A549 cells are grown on coverslips, infected with IAV, and treated with or without this compound.
-
Fixation and Permeabilization: At various times post-infection, the cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with primary antibodies against viral NP and cellular markers (e.g., Rab11). This is followed by incubation with fluorescently labeled secondary antibodies. The cell nuclei are often counterstained with DAPI.
-
Imaging: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope to observe the localization of the proteins of interest.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.
Caption: Early effects of this compound on the IAV life cycle.
Caption: Late effects of this compound on the IAV life cycle.
Nucleozin's Disruption of Viral Ribonucleoprotein Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising strategy is the targeting of viral nucleoprotein (NP), a highly conserved and multifunctional protein essential for the viral life cycle. Nucleozin, a potent small-molecule inhibitor of IAV, has emerged as a key compound in this area. Initially thought to solely induce NP aggregation, further research has revealed a more nuanced mechanism of action. This technical guide provides an in-depth exploration of this compound's primary role in disrupting the cytoplasmic trafficking of viral ribonucleoproteins (vRNPs), a critical step in the production of new infectious virions. This document will detail the underlying molecular pathways, present key quantitative data, and provide comprehensive experimental protocols for studying this phenomenon.
Core Mechanism: Targeting vRNP-Rab11 Complexes
This compound exhibits a dual mechanism of action depending on the time of its introduction during the viral life cycle. When present at the onset of infection, it inhibits viral RNA and protein synthesis. However, its more distinct and potent effect occurs at later stages of infection, where it does not impact viral macromolecular synthesis but instead blocks the cytoplasmic transport of newly exported vRNPs.[1][2][3]
The trafficking of vRNPs from the nucleus to the plasma membrane for incorporation into progeny virions is a highly orchestrated process. Following their export from the nucleus via the CRM1-dependent pathway, vRNPs are transported to the pericentriolar recycling endosome (RE), a process mediated by the small GTPase Rab11.[4] this compound's primary target is the vRNP complex itself, not just the NP monomer.[3][5] It is believed to act as a "molecular staple," stabilizing NP-NP interactions within the vRNP, leading to the formation of large, non-functional aggregates.[2][3] These aggregates accumulate in the perinuclear region and co-localize with Rab11, effectively sequestering the vRNPs and preventing their transit to the plasma membrane.[1][3][6] This disruption of the vRNP-Rab11 trafficking pathway is the key to this compound's late-stage antiviral activity.
Signaling Pathway of vRNP Trafficking and this compound's Point of Intervention
The nuclear export and subsequent cytoplasmic trafficking of vRNPs are tightly regulated by host cell signaling pathways. The Raf/MEK/ERK signaling cascade plays a crucial role in promoting the nuclear export of vRNPs.[1][7] This pathway is activated late in the influenza virus life cycle and leads to the phosphorylation of NP, which is a prerequisite for the assembly of the vRNP export complex with the viral matrix protein 1 (M1).[1] this compound's intervention occurs after this export step, in the cytoplasm, where it targets the exported vRNPs and induces their aggregation, thereby preventing their interaction with the Rab11-mediated transport machinery.
Quantitative Data on this compound's Efficacy
The antiviral activity of this compound and its analogs has been quantified in various assays. The following tables summarize key efficacy data.
| Table 1: EC50 Values of this compound Against Influenza A Strains | |
| Influenza A Strain | EC50 (µM) |
| A/WSN/33 (H1N1) | 0.069 ± 0.003 |
| H3N2 (clinical isolate) | 0.16 ± 0.01 |
| Vietnam/1194/04 (H5N1) | 0.33 ± 0.04 |
| Data from Plaque Reduction Assay (PRA) in MDCK cells. |
| Table 2: IC50 Values of this compound and Analogs | |
| Compound | IC50 (µM) |
| This compound | 0.06 |
| Oseltamivir | 1 - 10 |
| Data from Plaque Reduction Assay (PRA) with A/H1N1/WSN/33 strain. |
| Table 3: Cytotoxicity of this compound | |
| Parameter | Value (µM) |
| TC50 (50% toxic concentration) | > 250 |
| Data from MTT assay in MDCK cells. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of this compound.
Immunofluorescence Assay for vRNP and Rab11 Colocalization
This protocol details the visualization of vRNP and Rab11 colocalization in influenza A virus-infected cells.
Materials:
-
A549 cells
-
Influenza A virus (e.g., WSN/33)
-
This compound
-
DMSO
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies: mouse anti-influenza NP, rabbit anti-Rab11
-
Secondary antibodies: goat anti-mouse IgG (Alexa Fluor 594), goat anti-rabbit IgG (Alexa Fluor 488)
-
DAPI-containing mounting medium
-
Glass coverslips and slides
-
Confocal microscope
Procedure:
-
Seed A549 cells on glass coverslips in a 24-well plate to achieve 80-90% confluency on the day of infection.
-
Infect cells with influenza A virus at a multiplicity of infection (MOI) of 3 in serum-free medium for 1 hour at 37°C.
-
Remove the inoculum and replace with complete medium.
-
At 4 hours post-infection (hpi), treat the cells with the desired concentration of this compound or an equivalent volume of DMSO as a control.
-
At 8 hpi, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS and block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in 1% BSA/PBS for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on glass slides using a DAPI-containing mounting medium.
-
Image the cells using a confocal microscope. Analyze the colocalization of NP (vRNPs) and Rab11 signals.
Fluorescence In Situ Hybridization (FISH) for vRNA Detection
This protocol outlines the detection of viral RNA within infected cells to observe its localization.
Materials:
-
Infected and treated cells on coverslips (prepared as in the immunofluorescence protocol)
-
4% Paraformaldehyde in PBS
-
70% Ethanol
-
Wash Buffer (e.g., 10% formamide, 2X SSC)
-
Hybridization Buffer (e.g., 10% formamide, 2X SSC, 10% dextran sulfate)
-
Fluorescently labeled DNA probes complementary to a specific influenza vRNA segment
-
DAPI
-
2X Saline-Sodium Citrate (SSC) buffer
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare infected and treated cells on coverslips as described previously.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells by incubating in 70% ethanol for at least 1 hour at 4°C.
-
Aspirate the ethanol and wash the cells with wash buffer for 5 minutes at room temperature.
-
Add the hybridization buffer containing the fluorescently labeled vRNA probes to the coverslips and incubate overnight in a humidified chamber at 37°C.
-
The following day, remove the hybridization solution and wash the cells twice with wash buffer for 30 minutes each at 37°C.
-
Incubate with DAPI in wash buffer for 30 minutes at 37°C to counterstain the nuclei.
-
Perform a final wash with 2X SSC for 5 minutes at room temperature.
-
Mount the coverslips on slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope to visualize the subcellular localization of the viral RNA.
Subcellular Fractionation
This protocol describes the separation of nuclear and cytoplasmic fractions from influenza virus-infected cells to analyze the distribution of vRNPs.
Materials:
-
Influenza virus-infected cells
-
Hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, with protease inhibitors)
-
Detergent (e.g., NP-40)
-
Sucrose cushion (e.g., 0.25 M sucrose in hypotonic buffer)
-
High-salt nuclear extraction buffer
-
Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Harvest infected cells by scraping and pellet by centrifugation at a low speed.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in hypotonic buffer and incubate on ice for 15 minutes to allow the cells to swell.
-
Add a small volume of detergent (e.g., 10% NP-40) and vortex briefly.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Carefully collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet with hypotonic buffer.
-
For higher purity, resuspend the nuclear pellet and layer it over a sucrose cushion, then centrifuge.
-
Lyse the purified nuclei using a high-salt nuclear extraction buffer.
-
Analyze the protein and RNA content of the cytoplasmic and nuclear fractions by Western blotting and RT-qPCR, respectively, to determine the localization of NP and vRNA.
Conclusion
This compound represents a promising class of antiviral compounds that effectively inhibit influenza A virus replication by a novel mechanism. Its ability to induce the aggregation of cytoplasmic vRNPs and disrupt their trafficking via the Rab11-dependent pathway provides a new target for antiviral drug development. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the intricate interactions between influenza virus and host cell trafficking machinery, and to screen for and characterize new antiviral agents that target this essential viral process. Understanding the molecular details of this compound's action will undoubtedly pave the way for the design of next-generation influenza therapeutics.
References
- 1. Dissecting the mechanism of signaling-triggered nuclear export of newly synthesized influenza virus ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host Cell Factors That Interact with Influenza Virus Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction Between Nucleozin and Rab11 Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleozin is a potent antiviral compound that has demonstrated significant efficacy against influenza A virus (IAV) replication.[1][2][3] Its mechanism of action is multifaceted, exhibiting both early and late-acting effects on the viral life cycle.[4][5][6][7] A key aspect of its later-stage activity involves the disruption of cytoplasmic trafficking of viral components, a process critically dependent on the host's cellular machinery. This guide focuses on the core interaction between this compound's primary target and the cellular Rab11 protein complex, a key regulator of vesicular transport.[8][9][10]
Rab11 is a small GTPase that plays a crucial role in managing the transport of cargo via recycling endosomes to the plasma membrane.[8][11][12] Many viruses, including influenza A, exploit this Rab11-dependent pathway to transport their newly synthesized components, such as viral ribonucleoproteins (RNPs), from the perinuclear region to the cell surface for assembly and budding of new virions.[9][13][14] this compound disrupts this essential process not by directly targeting Rab11, but by inducing the aggregation of viral RNPs, which in turn sequesters Rab11-positive vesicles, leading to a complete halt in the cytoplasmic transport of the viral genome.[4][5][6][15]
Core Mechanism of Action
The primary target of this compound is the influenza virus nucleoprotein (NP), a major component of the viral RNP complex.[1][3][4] The drug is thought to function as a "molecular staple," stabilizing interactions between NP monomers and promoting the formation of large, nonfunctional RNP aggregates.[4][5][15]
This mechanism has two distinct temporal effects:
-
Early-Stage Inhibition: When introduced at the beginning of an infection, this compound inhibits viral RNA and protein synthesis.[4][5][6]
-
Late-Stage Inhibition: When added at later time points in the infection cycle (e.g., 4 hours post-infection), this compound does not affect the synthesis of viral macromolecules but still potently blocks the production of infectious viral progeny.[4][5] Its late-acting effect is the focus of this guide.
The core of the late-stage inhibition lies in the disruption of RNP trafficking. After viral RNPs are exported from the nucleus, they are hijacked by the Rab11-dependent recycling endosome pathway for transport to the plasma membrane.[9][13] this compound's induction of RNP aggregation leads to the formation of large, dense perinuclear aggregates. These RNP aggregates physically entrap Rab11, effectively removing it from its normal trafficking function.[4][5][16] This sequestration blocks the onward transport of viral genomes, resulting in a dramatic reduction in the production of new, infectious virus particles.[4][6]
Quantitative Data
The efficacy of this compound has been quantified in several studies, primarily through plaque reduction assays which determine the half-maximal effective concentration (EC50).
| Parameter | Virus Strain | Cell Line | Value | Reference |
| EC50 | Influenza A/WSN/33 (H1N1) | MDCK | 0.069 µM | [1][2] |
| EC50 | Influenza H3N2 (clinical isolate) | MDCK | 0.16 µM | [1][2] |
| EC50 | Influenza A/Vietnam/1194/04 (H5N1) | MDCK | 0.33 µM | [1][2] |
| Virus Titer Reduction | Influenza A (when drug added 4 hpi) | A549 / MDCK | ~100-fold | [5] |
Signaling and Interaction Pathways
The following diagrams illustrate the key pathways and relationships involved in the this compound-Rab11 interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ciencia.ucp.pt [ciencia.ucp.pt]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Rab11-mediated trafficking in host-pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rab11- and Microtubule-Dependent Mechanism for Cytoplasmic Transport of Influenza A Virus Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | A Comprehensive Review on the Interaction Between the Host GTPase Rab11 and Influenza A Virus [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
The Structural Basis of Nucleozin's Antiviral Action Against Influenza Nucleoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and molecular interactions between the antiviral compound Nucleozin and the influenza A virus nucleoprotein (NP). By targeting the highly conserved NP, this compound presents a promising strategy for developing broad-spectrum influenza therapeutics. This document details the mechanism of action, the specific binding sites elucidated through crystallographic studies, quantitative binding data, and the experimental methodologies employed in this research.
Introduction: Targeting the Core of Influenza Replication
Influenza A virus remains a persistent global health threat, largely due to its capacity for rapid genetic evolution, which leads to seasonal epidemics and occasional pandemics[1][2]. While current antiviral drugs primarily target the viral neuraminidase (NA) or the M2 ion channel, the emergence of resistant strains necessitates the development of new therapeutics aimed at different viral components[1][3]. The viral nucleoprotein (NP) has emerged as an attractive drug target due to its highly conserved sequence across various influenza A strains and its multifaceted, essential roles in the viral life cycle[1][4].
NP is the most abundant viral protein in infected cells, where it encapsidates the viral RNA genome segments to form ribonucleoprotein (RNP) complexes[1][5]. These RNPs are the functional units for viral RNA transcription and replication and are critical for genome trafficking and packaging into new virions[1][6]. This compound is a potent small-molecule inhibitor that disrupts these functions by directly targeting NP[3][7].
Mechanism of Action: A "Molecular Staple" Inducing NP Aggregation
This compound exhibits a unique mechanism of action, functioning as a "molecular staple" that stabilizes interactions between NP monomers[6][8]. This stabilization promotes the formation of nonfunctional, higher-order NP oligomers and aggregates, effectively sequestering the protein and preventing its participation in the viral replication cycle[3][4][6].
The effects of this compound are observed at multiple stages of infection:
-
Early-Acting Effects: When present at the beginning of an infection, this compound inhibits viral RNA and protein synthesis[6][8]. It potently antagonizes the accumulation of NP in the nucleus, a critical step for establishing replication[3]. Instead of proper nuclear import, NP is trapped in the cytoplasm, often forming a dense halo in the perinuclear region[3].
-
Late-Acting Effects: Even when introduced at later time points, this compound effectively blocks the production of infectious progeny without significantly impacting viral macromolecular synthesis[6][8]. Its primary late-stage effect is the inhibition of the cytoplasmic trafficking of newly exported RNPs. It causes these RNPs to form large aggregates along with the cellular protein Rab11, disrupting their transport to the plasma membrane for assembly into new virions[6][8].
This dual-phase inhibition underscores the compound's potent and comprehensive disruption of NP's lifecycle functions.
References
- 1. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of H1N1 Nucleoprotein-Nucleozin Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for RNA Binding and Homo-Oligomer Formation by Influenza B Virus Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Nucleozin's Impact on Viral RNA and Protein Synthesis: A Technical Guide
Introduction
Nucleozin is a novel small-molecule inhibitor of the influenza A virus, distinguished by its unique mechanism of action targeting the viral nucleoprotein (NP).[1] NP is a critical, multifunctional protein essential for the viral life cycle, playing key roles in viral RNA synthesis, genome trafficking, and the formation of viral ribonucleoprotein (RNP) complexes.[2][3] Unlike many antivirals that target viral enzymes like neuraminidase or the M2 proton channel, this compound functions by inducing the aggregation of NP, thereby disrupting its various functions and leading to a halt in viral replication.[1][4] This technical guide provides an in-depth analysis of this compound's pleiotropic effects on the influenza A virus life cycle, with a specific focus on its time-dependent impact on viral RNA and protein synthesis.
Core Mechanism of Action: A Dual, Time-Dependent Effect
Research has revealed that this compound exhibits a fascinating dual mechanism of inhibition that is dependent on the time of its addition during the viral replication cycle.[5][6] It can act at both early and late stages of infection by targeting NP and the larger RNP complexes.
Early-Stage Inhibition: Blocking Viral Macromolecular Synthesis
When this compound is introduced at the beginning of an infection (e.g., at 0.5 hours post-infection), it potently inhibits the synthesis of viral RNA and proteins.[5][7] The proposed mechanism for this early-acting effect is the cytoplasmic aggregation of newly translated NP.[5] This aggregation prevents the nuclear import of NP, a crucial step for the formation of new, functional RNP complexes.[1] Without a sufficient pool of soluble, functional NP in the nucleus, the viral RNA-dependent RNA polymerase (RdRp) cannot efficiently replicate the viral RNA (vRNA) genome or transcribe it into messenger RNA (mRNA).[5][7] This "starvation" of the viral replication machinery leads to a significant reduction in both viral RNA and subsequent protein synthesis.[5]
Late-Stage Inhibition: Disrupting Cytoplasmic RNP Trafficking
More revealingly, when this compound is added at later stages of infection (e.g., 4 to 6 hours post-infection), it still powerfully blocks the production of new, infectious virus particles, but without significantly affecting the overall synthesis of viral RNA or proteins.[5][6] At these later time points, the bulk of viral transcription and replication has already occurred. Instead of preventing synthesis, this compound intercepts the newly assembled RNP complexes after they are exported from the nucleus into the cytoplasm.[5][8] It acts as a "molecular staple," promoting the formation of large, nonfunctional perinuclear aggregates of RNPs along with the cellular protein Rab11, which is involved in vesicular transport.[5][6] This aggregation effectively halts the cytoplasmic trafficking of the viral genome segments to the plasma membrane, a critical step for their incorporation into new virions.[5] The result is a drastic reduction in the release of infectious progeny.[5]
Quantitative Data on this compound's Antiviral Activity
The efficacy of this compound has been quantified across various strains of influenza A virus and under different experimental conditions. The data highlights its potent, nanomolar effective concentrations and its significant impact on viral production.
Table 1: Antiviral Efficacy (EC₅₀) of this compound Against Influenza A Strains
| Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | Citation(s) |
|---|---|---|---|---|
| A/WSN/33 (H1N1) | MDCK | Plaque Reduction Assay (PRA) | 0.069 ± 0.003 | [1] |
| H3N2 (Clinical Isolate) | MDCK | Plaque Reduction Assay (PRA) | 0.16 ± 0.01 | [1] |
| Vietnam/1194/04 (H5N1) | MDCK | Plaque Reduction Assay (PRA) | 0.33 ± 0.04 | [1] |
| A/HK/8/68 (H3N2) | MDCK | Cytopathic Effect Inhibition | 1.08 |[4] |
Table 2: Impact of this compound on Viral Titer and Synthesis
| Treatment Condition | Effect on Viral Titer (at 8 hpi) | Effect on vRNA Synthesis (at 8 hpi) | Effect on Protein Synthesis (at 8 hpi) | Citation(s) |
|---|---|---|---|---|
| This compound (1 µM) added at 0.5 hpi | ~1,000-fold decrease | Significantly inhibited | Much reduced | [5] |
| This compound (1 µM) added at 4 hpi | ~100-fold decrease | < 2-fold decrease | Not significant | [5] |
| this compound (1 µM) added at 6 hpi | ~10-fold decrease | < 2-fold decrease | Little effect |[5] |
Signaling Pathways and Experimental Workflows
The dual mechanism of this compound can be visualized through distinct pathways depending on its time of addition.
Caption: this compound's early mechanism of action, blocking NP nuclear import.
Caption: this compound's late mechanism of action, disrupting RNP trafficking.
Experimental Protocols
The characterization of this compound's effects relies on a suite of virological and molecular biology techniques.
Plaque Reduction Assay (PRA)
This assay is the gold standard for determining the antiviral efficacy (EC₅₀) of a compound.
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.[9]
-
Virus Infection: The cell monolayer is infected with a known dilution of influenza virus (e.g., A/WSN/33) for 1 hour.[9]
-
Compound Addition: After infection, the virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of this compound or a vehicle control (DMSO).[2]
-
Incubation: Plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death).
-
Quantification: Cells are fixed and stained (e.g., with crystal violet). The plaques are counted, and the EC₅₀ value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the control.[10]
Immunofluorescence Assay (IFA) for NP Localization
This technique is used to visualize the subcellular location of viral proteins like NP.
-
Cell Culture: A549 or MDCK cells are grown on coverslips and infected with influenza A virus at a high multiplicity of infection (MOI).[1][4]
-
Time-of-Addition: this compound (e.g., 1 µM) or DMSO is added at different time points post-infection (hpi).[5]
-
Fixation and Permeabilization: At desired time points (e.g., 3, 6, 8 hpi), cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.[1]
-
Antibody Staining: Cells are incubated with a primary antibody against influenza NP, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.[1][4]
-
Microscopy: Coverslips are mounted and imaged using a confocal or fluorescence microscope to observe the distribution of NP (nuclear, cytoplasmic, or aggregated).[1]
Caption: Experimental workflow for Immunofluorescence Assay (IFA).
Western Blotting for Viral Protein Synthesis
This method quantifies the levels of specific viral proteins.
-
Infection and Treatment: Cells are infected and treated with this compound according to a time-of-addition protocol.
-
Cell Lysis: At various time points, cells are harvested and lysed to release total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Antibody Probing: The membrane is incubated with primary antibodies specific for viral proteins (e.g., NP, M1, PB2) and a loading control (e.g., actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. Band intensity is quantified to determine relative protein levels.[5]
Conclusion
This compound represents a promising class of anti-influenza agent that uniquely targets the viral nucleoprotein. Its efficacy stems from a dual mechanism that can disrupt the viral life cycle at both early and late stages. Early in infection, it inhibits viral RNA and protein synthesis by triggering the aggregation of newly made NP and preventing its entry into the nucleus.[5][7] Later in infection, it potently blocks the production of infectious virions by intercepting exported RNP complexes in the cytoplasm, preventing their transport to the site of virus assembly.[5][6] This pleiotropic inhibitory effect, centered on the induction of nonfunctional NP and RNP aggregates, validates the viral nucleoprotein as a key druggable target for the development of new and urgently needed influenza therapies.[1]
References
- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The role and assembly mechanism of nucleoprotein in influenza A virus ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ciencia.ucp.pt [ciencia.ucp.pt]
- 9. Modifications in the piperazine ring of this compound affect anti-influenza activity | PLOS One [journals.plos.org]
- 10. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Nucleozin as a Molecular Staple for Influenza NP Monomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising target is the viral nucleoprotein (NP), a crucial component for viral replication and transcription. Nucleozin has emerged as a potent inhibitor of influenza A virus by acting as a "molecular staple" that targets NP monomers. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant molecular pathways and experimental workflows.
Introduction
The influenza A virus nucleoprotein (NP) is a multifunctional protein essential for the viral life cycle. It encapsidates the viral RNA genome to form ribonucleoprotein (RNP) complexes, which serve as the template for transcription and replication by the viral RNA-dependent RNA polymerase. NP also plays roles in the nuclear trafficking of viral components. The oligomerization of NP monomers is a critical step in the formation of functional RNPs.[1]
This compound is a small molecule inhibitor that disrupts the normal function of NP.[2] It acts as a molecular staple, binding to NP monomers and inducing the formation of non-functional, higher-order oligomers and aggregates.[2][3] This aggregation prevents the proper formation of RNPs and interferes with the nuclear trafficking of viral components, ultimately inhibiting viral replication.[2][3] this compound has demonstrated potent antiviral activity against various influenza A strains, including H1N1, H3N2, and highly pathogenic avian influenza H5N1.[4]
Mechanism of Action: A Molecular Staple for NP Monomers
This compound's primary mechanism of action involves the stabilization of interactions between NP monomers, leading to the formation of aberrant oligomers.[2][3] This process can be broken down into the following key steps:
-
Binding to NP Monomers: this compound binds to a pocket on the surface of the influenza NP monomer.[5]
-
Induction of Conformational Change: This binding is thought to induce a conformational change in the NP monomer, exposing surfaces that promote protein-protein interactions.
-
Stabilization of NP-NP Interactions: this compound acts as a "molecular staple," bridging two NP monomers and stabilizing their interaction.[3]
-
Formation of Non-functional Oligomers: This stabilized interaction leads to the formation of higher-order, non-functional NP oligomers and aggregates.[2]
-
Disruption of Viral Processes: The formation of these aggregates disrupts several key viral processes:
-
Inhibition of RNP formation: The aggregated NP is unable to properly encapsidate the viral RNA, thus inhibiting the formation of functional RNP complexes.
-
Inhibition of nuclear trafficking: this compound-induced NP aggregates accumulate in the cytoplasm, preventing the nuclear import of newly synthesized NP and the nuclear export of progeny RNPs.[3] This sequestration of NP and RNPs in the cytoplasm effectively halts the viral life cycle.
-
Quantitative Data
The antiviral activity and cytotoxicity of this compound and its analogs have been evaluated against various influenza strains. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Influenza A/WSN/33 (H1N1) | MDCK | Plaque Reduction Assay | 0.069 ± 0.003 | - | >250 | >3623 | [4] |
| This compound | Influenza A/H3N2 (clinical isolate) | MDCK | Plaque Reduction Assay | 0.16 ± 0.01 | - | >250 | >1562 | [4] |
| This compound | Influenza A/Vietnam/1194/04 (H5N1) | MDCK | Plaque Reduction Assay | 0.33 ± 0.04 | - | >250 | >757 | [4] |
| This compound | Influenza A/WSN/33 (H1N1) | A549 | Viral Titer Reduction | - | 0.02 | >500 | >25000 | [6] |
Table 2: Antiviral Activity of this compound Analogs
| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |
| FA-10 | Y289H variant (H1N1) | MDCK | 11.3 ± 0.9 | [7] |
| FA-10 | SOIV (H1N1) | MDCK | 5.0 ± 0.5 | [7] |
| S119 | Influenza A/WSN/33 (H1N1) | MDCK | 0.02 | [6] |
| S119-8 | Influenza A/Panama/2007/1999 (H3N2) | A549 | - | [6] |
| S119-8 | Influenza A/California/04/2009 (H1N1) | A549 | - | [6] |
| S119-8 | Influenza A/Vietnam/1203/2004 (H5N1) | A549 | - | [6] |
| S119-8 | Influenza B/Yamagata/16/1988 | MDCK | - | [6] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for this compound-NP Binding
This assay measures the binding of this compound to NP by detecting changes in the polarization of fluorescently labeled NP.
Materials:
-
Purified, fluorescently labeled influenza A NP protein
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions in assay buffer.
-
Prepare fluorescently labeled NP: Dilute the fluorescently labeled NP to a final concentration of approximately 1-10 nM in assay buffer. The optimal concentration should be determined empirically to give a stable and sufficiently high fluorescence signal.
-
Assay Plate Setup:
-
Add 10 µL of each this compound dilution to the wells of the 384-well plate.
-
Add 10 µL of assay buffer to control wells (for no-ligand control).
-
Add 10 µL of the diluted fluorescently labeled NP to all wells.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for the fluorophore used.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the this compound concentration. Fit the data to a suitable binding model (e.g., one-site binding) to determine the equilibrium dissociation constant (Kd).
Plaque Reduction Assay (PRA) for Antiviral Activity
This cell-based assay determines the concentration of this compound required to inhibit the formation of viral plaques.[4]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer
-
This compound
-
Cell culture medium (e.g., DMEM) with and without serum
-
Semi-solid overlay (e.g., containing agarose or Avicel)
-
Crystal violet staining solution
-
24-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 24-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with a fixed amount of influenza virus (e.g., 100 plaque-forming units, PFU).
-
Infection: Remove the growth medium from the MDCK cell monolayers and infect the cells with the virus-Nucleozin mixtures. Incubate for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and add a semi-solid overlay to each well. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet. Plaques will appear as clear zones in the stained cell monolayer.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of host cells.
Materials:
-
MDCK or A549 cells
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., MDCK or A549) in 96-well plates at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the this compound concentration.
Conclusion
This compound represents a promising class of antiviral compounds that target a highly conserved protein in the influenza A virus, the nucleoprotein. Its unique mechanism of action as a molecular staple, inducing the formation of non-functional NP aggregates, provides a powerful strategy to inhibit viral replication. The quantitative data demonstrate its potent activity against a range of influenza strains with a favorable safety profile in vitro. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and similar compounds in the quest for novel and effective anti-influenza therapies. The development of inhibitors targeting the host-pathogen interaction, such as this compound's disruption of NP function, holds significant promise for overcoming the challenge of antiviral resistance.
References
- 1. Influenza virus nucleoprotein: structure, RNA binding, oligomerization and antiviral drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Influenza A Virus Nucleoprotein Oligomerization by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Druggable Target of Influenza A Nucleoprotein for Nucleozin: A Technical Guide
Abstract
The influenza A virus nucleoprotein (NP) is a highly conserved, multifunctional protein essential for the viral life cycle, making it a prime target for novel antiviral therapeutics. This guide provides an in-depth analysis of the interaction between the influenza A NP and Nucleozin, a potent small-molecule inhibitor. We will dissect the mechanism of action, delineate the specific binding sites, present quantitative data on its antiviral efficacy, and provide detailed experimental protocols used to elucidate this interaction. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.
Introduction: Influenza A Nucleoprotein (NP) as an Antiviral Target
The influenza A virus genome consists of eight segments of single-stranded, negative-sense RNA. Each segment is encapsidated by the nucleoprotein (NP) and associated with the viral RNA-dependent RNA polymerase to form a ribonucleoprotein (RNP) complex. NP is one of the most abundant viral proteins in infected cells and plays a pivotal role in multiple stages of the viral life cycle:
-
Genome Encapsidation: NP coats the viral RNA, protecting it from degradation and organizing it into a conformation suitable for transcription and replication.
-
Viral RNA Synthesis: NP is an essential factor for the viral polymerase during the elongation of nascent vRNA and cRNA transcripts.
-
Intracellular Trafficking: NP contains nuclear localization signals (NLS) that mediate the import of incoming vRNPs into the nucleus, a critical step for initiating viral replication. It is also involved in the subsequent nuclear export of newly synthesized vRNPs for packaging into progeny virions.
The amino acid sequence of NP is highly conserved across different influenza A strains, making it an attractive target for the development of broad-spectrum antiviral drugs that are less susceptible to the rapid emergence of resistance seen with drugs targeting surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA).
This compound: A Potent Inhibitor of NP Function
This compound is a small-molecule compound identified through forward chemical genetics and cell-based antiviral screening as a potent inhibitor of influenza A virus replication. It exhibits robust antiviral activity against a wide range of influenza A strains, including seasonal H1N1, H3N2, and highly pathogenic avian H5N1, with nanomolar efficacy. In vivo studies have demonstrated that this compound can protect mice from lethal challenges with the H5N1 virus, highlighting its therapeutic potential.
Mechanism of Action: this compound as a "Molecular Staple"
The primary mechanism of action of this compound is the induction of NP aggregation. Instead of targeting an enzymatic active site, this compound functions as a "molecular staple," binding to and stabilizing the interaction between NP monomers. This leads to the formation of nonfunctional, higher-order NP oligomers and aggregates, which disrupts the normal functions of NP in several ways:
-
Inhibition of Nuclear Import: In the early stages of infection, this compound treatment causes newly synthesized NP to form aggregates in the cytoplasm, preventing its accumulation in the nucleus. This halt in nuclear import starves the viral replication machinery of a crucial component.
-
Disruption of vRNP Trafficking: When administered at later stages of infection, this compound does not significantly affect viral RNA or protein synthesis but instead blocks the cytoplasmic trafficking of newly exported vRNPs. This interference promotes the formation of large perinuclear aggregates containing vRNPs and the cellular protein Rab11, a key factor in vRNP transport to the cell membrane for virion assembly.
-
Cessation of Viral Replication: By disrupting these critical trafficking and assembly pathways, this compound effectively terminates the production of infectious progeny viruses.
Caption: Simplified workflow of the influenza A virus replication cycle, highlighting the central role of the nucleoprotein (NP) in nuclear trafficking and ribonucleoprotein (RNP) assembly.
Caption: Mechanism of action of this compound, which acts as a molecular staple to induce aggregation of NP, thereby blocking both its nuclear import and the cytoplasmic trafficking of vRNPs.
The Druggable Binding Pockets
The precise binding site of this compound on NP was elucidated through a combination of resistance mutation studies and X-ray crystallography. Serial passaging of influenza A virus in the presence of this compound led to the selection of resistant mutants. Sequencing of the NP gene from these resistant strains consistently identified mutations at three key residues:
-
Y52H
-
Y289H
-
N309K/T
Intriguingly, these residues are located in two distinct pockets on the body domain of the NP monomer, separated by more than 17 Å. This finding suggested that this compound and its analogs bind at the interface between two NP monomers, effectively cross-linking them.
Subsequent co-crystal structures of NP in complex with this compound analogs confirmed this hypothesis. The structural data revealed that the inhibitor wedges into two pockets, one on each of two adjacent NP monomers, stabilizing a non-functional oligomeric conformation. The key binding sites are designated as:
-
The Y52 Pocket: Located on one NP monomer.
-
The Y289/N309 Pocket: Located on a neighboring NP monomer.
The Y289H mutation, for instance, causes the histidine side chain to flip and partially occupy the binding pocket, sterically hindering this compound binding and thus conferring resistance.
Quantitative Data
The antiviral activity and resistance profile of this compound have been quantified through various virological and biochemical assays.
Table 1: Antiviral Efficacy of this compound against Influenza A Strains
| Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Reference(s) |
| A/WSN/33 (H1N1) | MDCK | Plaque Reduction | 0.069 ± 0.003 | > 100 | |
| H3N2 (Clinical Isolate) | MDCK | Plaque Reduction | 0.16 ± 0.01 | > 100 | |
| A/Vietnam/1194/04 (H5N1) | MDCK | Plaque Reduction | 0.33 ± 0.04 | > 100 | |
| A/California/07/09 (H1N1) | MDCK | Plaque Reduction | Resistant | N/A |
MDCK: Madin-Darby Canine Kidney cells. EC₅₀: 50% effective concentration.
Table 2: Impact of Resistance Mutations on this compound Efficacy
| Virus Strain / NP Mutation | Wild-Type EC₅₀ (µM) | Mutant EC₅₀ (µM) | Fold Resistance | Reference(s) |
| A/WSN/33 (Y289H) | 0.14 | > 25 | > 178 | |
| A/California/07/09 (Y289H) | N/A (naturally resistant) | 17 | N/A |
Experimental Protocols
The characterization of the this compound-NP interaction relies on a suite of virological, cell biology, and biophysical techniques.
Plaque Reduction Assay (PRA)
This assay is the standard method for determining the in vitro antiviral efficacy (EC₅₀) of a compound.
-
Cell Seeding: Plate Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare a serial dilution series of this compound in infection medium (e.g., DMEM with TPCK-trypsin).
-
Virus Infection: Wash the cell monolayers and infect them with a known amount of influenza A virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X infection medium containing the appropriate drug concentration and 1.2% Avicel or agar.
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.
-
Visualization: Fix the cells with 4% paraformaldehyde, remove the overlay, and stain with a 1% crystal violet solution to visualize the plaques.
-
Analysis: Count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Generation of Escape Mutants
This method is used to identify the drug's target by selecting for resistant viruses.
-
Serial Passage: Infect MDCK cells with influenza A virus (e.g., A/WSN/33) in the presence of a sub-optimal concentration of this compound.
-
Harvest and Re-passage: After 48 hours, harvest the culture supernatant and use it to infect fresh cells with a slightly higher concentration of this compound.
-
Concentration Increase: Repeat this process for several passages, gradually increasing the drug concentration as resistance develops.
-
Plaque Purification: Once the virus can replicate at high drug concentrations, perform a plaque assay to isolate individual resistant viral clones.
-
Sequencing: Extract viral RNA from a purified clone, perform RT-PCR to amplify the NP gene (and other viral genes), and sequence the amplicons to identify mutations compared to the wild-type virus.
Immunofluorescence Assay (IFA) for NP Localization
This microscopy technique visualizes the subcellular location of NP.
-
Cell Culture: Grow A549 (human lung epithelial) or MDCK cells on glass coverslips.
-
Infection and Treatment: Infect the cells with influenza A virus (e.g., at a multiplicity of infection of 10) in the presence or absence of this compound (e.g., 1 µM).
-
Time Course: Fix the cells at different time points post-infection (e.g., 3 and 24 hours) with 4% paraformaldehyde.
-
Permeabilization and Staining: Permeabilize the cells with 0.1% Triton X-100. Stain with a primary antibody against influenza NP (e.g., mouse anti-NP mAb), followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG). Co-stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a confocal or fluorescence microscope. In untreated cells, NP should be nuclear in the early phase and cytoplasmic in the late phase. In treated cells, NP will appear as aggregates in the cytoplasm.
Caption: Experimental workflow for the identification of this compound resistance mutations in the influenza A virus nucleoprotein.
Fluorescence Quenching Assay
This biophysical assay provides evidence of direct binding between this compound and NP.
-
Protein Preparation: Use purified recombinant influenza NP at a constant concentration (e.g., 4 µM) in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.3).
-
Spectrofluorometer Setup: Use a fluorescence spectrophotometer with a quartz cuvette. Set the excitation wavelength to 295 nm (to specifically excite tryptophan residues) and the emission wavelength to the maximum of NP's fluorescence (e.g., 333 nm).
-
Titration: Record the baseline fluorescence of the NP solution. Then, perform a stepwise titration by adding small aliquots of a concentrated this compound stock solution (from ~0.03 to 25 µM).
-
Measurement: After each addition and a brief incubation, record the fluorescence intensity.
-
Analysis: A dose-dependent decrease (quenching) of the intrinsic tryptophan fluorescence indicates that this compound is binding to NP and altering the local environment of one or more tryptophan residues. This data can be used to calculate a binding dissociation constant (Kd).
Conclusion
The influenza A virus nucleoprotein is a validated, high-value druggable target for the development of broad-spectrum antiviral agents. The small molecule this compound effectively inhibits viral replication by a novel mechanism: inducing the aggregation of NP. This is achieved by this compound acting as a molecular staple, binding to two distinct pockets (the Y52 and Y289/N309 pockets) on adjacent NP monomers, thereby stabilizing a non-functional oligomer. This aggregation disrupts the essential nuclear import of NP and cytoplasmic trafficking of vRNPs, leading to a complete halt in the production of new virions. The detailed understanding of this druggable target, elucidated through the experimental approaches described herein, provides a robust framework for the structure-based design of next-generation NP inhibitors with the potential for improved potency, broader activity, and a higher barrier to resistance.
Technical Guide: In Vitro Efficacy of Nucleozin Against H1N1, H3N2, and H5N1 Influenza A Viruses
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of drug-resistant influenza strains necessitates the development of novel antiviral agents that target different viral components. Nucleozin, a small-molecule inhibitor, has been identified as a potent compound that targets the influenza A virus nucleoprotein (NP), a crucial component for viral replication.[1] This document provides a comprehensive technical overview of the in vitro efficacy of this compound against various influenza A subtypes, including H1N1, H3N2, and H5N1. It includes a summary of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the experimental workflow and the compound's mechanism of action.
Quantitative Efficacy of this compound
This compound has demonstrated potent antiviral activity against multiple strains of influenza A virus in vitro. Its efficacy is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in the viability of host cells. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.[2]
The antiviral activity of this compound was determined in Madin-Darby Canine Kidney (MDCK) cells using a plaque reduction assay.[1][3] The compound was found to be effective in the nanomolar range against all tested strains.[1] The cytotoxicity (reported as TC50, equivalent to CC50) was greater than 250 μM, indicating a wide therapeutic window.[1]
| Influenza A Strain | Virus Subtype | EC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |
| A/WSN/33 | H1N1 | 0.069 ± 0.003 | >250 | >3623 |
| Clinical Isolate | H3N2 | 0.16 ± 0.01 | >250 | >1562 |
| A/Vietnam/1194/04 | H5N1 | 0.33 ± 0.04 | >250 | >757 |
| Data sourced from Kao et al. (2010).[1][4] |
Experimental Protocols
The following are detailed methodologies for the key assays used to determine the in vitro efficacy of this compound.
Plaque Reduction Assay (PRA) for EC50 Determination
The Plaque Reduction Assay is the gold standard for quantifying viral infectivity and evaluating the efficacy of antiviral compounds.[5] This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by the virus in a cell monolayer.[5][6]
Objective: To determine the concentration of this compound required to reduce the number of virus-induced plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin
-
Influenza virus stocks (H1N1, H3N2, H5N1)
-
This compound stock solution
-
Semi-solid overlay (e.g., containing Avicel or agarose)[5][7]
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells into 12-well plates at a density that ensures a confluent monolayer is formed on the day of infection (e.g., 3 x 10^5 cells/well).[7] Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in a virus growth medium.
-
Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of the influenza virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units or PFU) per well.[8]
-
Drug Treatment: After a 1-hour virus adsorption period, remove the virus inoculum and add the medium containing the various concentrations of this compound.[8] A "no-drug" control is included.
-
Overlay Application: Incubate for a suitable period, then add a semi-solid overlay medium to restrict the spread of the virus to adjacent cells, ensuring that discrete plaques are formed.[5][9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.[10]
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.[11]
-
Data Analysis: Count the plaques in each well. The EC50 value is calculated as the concentration of this compound that causes a 50% reduction in the number of plaques compared to the untreated virus control.
Cytotoxicity Assay (MTT) for CC50 Determination
The cytotoxicity assay is crucial to ensure that the observed antiviral effect is not due to the death of the host cells.[2] The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[1]
Objective: To determine the concentration of this compound that reduces the viability of uninfected host cells by 50%.
Materials:
-
MDCK cells
-
96-well plates
-
Culture medium
-
This compound stock solution
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)[12]
Procedure:
-
Cell Seeding: Plate MDCK cells in 96-well plates (e.g., 2 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[12]
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells-only" control with no compound.
-
Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48 hours).[12]
-
MTT Addition: Add MTT reagent to each well and incubate for a few hours (e.g., 1-4 hours). Living cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a microplate reader.[12]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 is calculated as the compound concentration that reduces the absorbance by 50% compared to the untreated cell control.[12]
Visualizations: Workflow and Mechanism of Action
General Workflow for In Vitro Efficacy Testing
The following diagram outlines the standard experimental workflow for assessing the in vitro efficacy of an antiviral compound like this compound.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the direct targeting of the influenza A nucleoprotein (NP).[1] By binding to NP, this compound induces the formation of non-functional NP aggregates. This aggregation prevents the nuclear accumulation of NP, a critical step for the replication and transcription of the viral RNA genome.[1][11] Some studies also suggest a late-stage effect where this compound inhibits the cytoplasmic trafficking of newly formed viral ribonucleoprotein (vRNP) complexes, further disrupting the viral life cycle.[13][14]
References
- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Influenza virus plaque assay [protocols.io]
- 8. iitri.org [iitri.org]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 13. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleozin Plaque Reduction Assay in MDCK Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a plaque reduction assay (PRA) to evaluate the antiviral activity of Nucleozin against influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.
Introduction
This compound is a potent inhibitor of influenza A virus replication.[1] Its mechanism of action involves targeting the viral nucleoprotein (NP), a crucial protein for viral RNA synthesis, genome trafficking, and assembly.[1][2][3] this compound induces the aggregation of NP, which antagonizes its accumulation in the nucleus and ultimately halts viral replication.[1][2][3] The plaque reduction assay is a standard method for quantifying the infectivity of a virus and is widely used to determine the antiviral efficacy of compounds by measuring the reduction in the number of viral plaques.[4][5]
Data Presentation
The antiviral activity of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated virus control.
Table 1: Antiviral Activity of this compound against various Influenza A Strains in MDCK cells
| Influenza A Strain | EC50 (µM) | Assay Method |
| A/WSN/33 (H1N1) | 0.069 ± 0.003 | Plaque Reduction Assay |
| H3N2 (clinical isolate) | 0.16 ± 0.01 | Plaque Reduction Assay |
| Vietnam/1194/04 (H5N1) | 0.33 ± 0.04 | Plaque Reduction Assay |
Data sourced from Kao, R. Y. et al. (2010).[6]
Experimental Protocols
Materials
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Influenza A virus stock (e.g., A/WSN/33 H1N1)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Overlay medium (e.g., 1.2% Avicel or 0.6% Agarose in serum-free DMEM)
-
TPCK-treated trypsin
-
Crystal Violet staining solution (1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
-
6-well or 12-well tissue culture plates
Experimental Workflow
Caption: Workflow for the this compound Plaque Reduction Assay.
Step-by-Step Protocol
Day 1: Seeding MDCK Cells
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed the MDCK cells into 6-well or 12-well plates at a density that will result in a 95-100% confluent monolayer on the following day (e.g., 5 x 10^5 cells/well for a 6-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
Day 2: Virus Infection and this compound Treatment
-
On the day of the experiment, examine the cell monolayer to ensure it is confluent.
-
Prepare serial dilutions of the influenza virus stock in serum-free DMEM. The optimal virus concentration should result in 50-100 plaques per well in the virus control.
-
Prepare serial dilutions of this compound in the overlay medium. The final concentrations should bracket the expected EC50 value. A vehicle control (DMSO) must be included.
-
Aspirate the growth medium from the MDCK cell monolayers and wash once with PBS.
-
Infect the cells by adding the diluted virus to each well. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus and to prevent the monolayer from drying out.
-
After the 1-hour incubation, aspirate the viral inoculum.
-
Add the prepared overlay medium containing the different concentrations of this compound (or DMSO for the virus control) to the respective wells. Also include a cell control well with overlay medium but no virus.
Day 3-5: Incubation
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until plaques are visible.
Day 5: Plaque Staining and Counting
-
Aspirate the overlay medium.
-
Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes at room temperature.
-
Carefully remove the formalin and gently wash the wells with water.
-
Stain the cell monolayer by adding crystal violet solution to each well and incubating for 15-30 minutes at room temperature.
-
Pour off the crystal violet solution and gently wash the wells with running tap water until the plaques are clearly visible.
-
Allow the plates to air dry.
-
Count the number of plaques in each well.
Data Analysis
-
Calculate the percentage of plaque reduction for each this compound concentration using the following formula:
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Plot the percentage of plaque reduction against the logarithm of the this compound concentration.
-
Determine the EC50 value by performing a non-linear regression analysis (e.g., using a sigmoidal dose-response curve with a variable slope) with appropriate software (e.g., GraphPad Prism).[7][8]
Mechanism of Action of this compound
Caption: Mechanism of this compound's antiviral activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
Application Notes and Protocols for Determining Nucleozin EC50 in Influenza-Infected Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleozin is a potent small-molecule inhibitor of influenza A virus replication. Its mechanism of action involves the targeting of the viral nucleoprotein (NP), a crucial component for viral RNA synthesis, genome trafficking, and assembly.[1][2][3] this compound induces the aggregation of NP, which disrupts the formation of functional viral ribonucleoprotein (vRNP) complexes and inhibits their nuclear accumulation.[3][4][5][6] This ultimately leads to a cessation of viral replication.[4] This document provides detailed application notes and experimental protocols for determining the 50% effective concentration (EC50) of this compound in influenza-infected cell lines, a critical step in evaluating its antiviral potency.
Mechanism of Action
This compound exhibits both early- and late-acting effects on the influenza A virus life cycle.[1][7] When introduced at the beginning of an infection, it inhibits viral RNA and protein synthesis.[1][7] However, its efficacy is not limited to the initial stages; when added at later time points, it still potently blocks the production of infectious progeny without impacting viral macromolecular synthesis.[1][7] The primary target of this compound is the viral ribonucleoprotein (RNP), not the nucleoprotein (NP) alone.[7][8] It obstructs the cytoplasmic trafficking of RNPs that have been exported from the nucleus, leading to the formation of large perinuclear aggregates of RNPs along with the cellular protein Rab11.[1][7][9] This disruption of the vRNP-Rab11 trafficking pathway is a novel antiviral mechanism.[1]
Data Presentation: this compound EC50 and CC50 Values
The antiviral activity and cytotoxicity of this compound have been evaluated in various influenza A virus strains and cell lines. The EC50 value represents the concentration of the compound that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
| Cell Line | Influenza A Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| MDCK | A/WSN/33 (H1N1) | Plaque Reduction Assay (PRA) | 0.069 | > 100 | > 1449 | [4] |
| MDCK | H3N2 (clinical isolate) | Plaque Reduction Assay (PRA) | 0.16 | > 100 | > 625 | [4] |
| MDCK | A/Vietnam/1194/04 (H5N1) | Plaque Reduction Assay (PRA) | 0.33 | > 100 | > 303 | [4] |
| A549 | A/WSN/33 (H1N1) | Viral Titer Reduction | 0.020 | > 500 | > 25000 | [10] |
MDCK: Madin-Darby Canine Kidney cells A549: Human alveolar basal epithelial cells
Experimental Protocols
I. Cell Lines and Virus Strains
Commonly used cell lines for influenza virus research and antiviral testing include Madin-Darby Canine Kidney (MDCK) cells and human alveolar basal epithelial (A549) cells.[1][11] These cells are susceptible to infection by a wide range of influenza virus strains.
II. Protocol for Determining EC50 by Plaque Reduction Assay (PRA)
This protocol is a standard method for quantifying the infectivity of a virus and the inhibitory effect of an antiviral compound.
Materials:
-
MDCK or A549 cells
-
Influenza virus stock of a known titer (plaque-forming units [PFU]/mL)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
2x DMEM
-
Low-melting-point agarose or Avicel RC-591
-
TPCK-treated trypsin
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
-
12-well cell culture plates
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed MDCK or A549 cells into 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should span a range expected to cover 0% to 100% inhibition. A vehicle control (DMSO) must be included.
-
-
Virus Infection:
-
On the day of the experiment, wash the confluent cell monolayers once with PBS.
-
Prepare virus dilutions in serum-free DMEM to achieve approximately 100 PFU/well.
-
In separate tubes, mix the virus dilution with an equal volume of each this compound dilution (and the vehicle control). Incubate this mixture for 1 hour at 37°C.
-
Inoculate the cells with 200 µL of the virus-compound mixture per well.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Overlay:
-
Prepare the overlay medium. For an agarose overlay, mix equal volumes of molten 1.2% low-melting-point agarose (kept at 42°C) and 2x DMEM supplemented with TPCK-treated trypsin (final concentration 1 µg/mL).
-
For an Avicel overlay, prepare a 2.4% Avicel solution in water and mix it with an equal volume of 2x DMEM with TPCK-trypsin.
-
Aspirate the viral inoculum from the cell monolayers.
-
Gently add 1 mL of the overlay medium to each well.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour.
-
Carefully remove the overlay.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the EC50 value using a non-linear regression analysis (e.g., dose-response curve).
-
III. Protocol for Determining CC50 by MTT Assay
This protocol assesses the cytotoxicity of the compound on the host cells.
Materials:
-
MDCK or A549 cells
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a cell-only control (no compound).
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the CC50 value using a non-linear regression analysis.
-
Visualizations
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Detailed antiviral activity test (CC5O & IC5O) | Nawah Scientific [nawah-scientific.com]
- 5. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 6. This compound A cell-permeable isoxazolylpiperazine compound that is shown to inhibit influenza A H1N1 (A/WSN/33 strain), H3N2 (clinical isolate), and H5N1 (A/Vietnam/1194/04) replication in MDCK cells. | 341001-38-5 [sigmaaldrich.com]
- 7. Influenza virus plaque assay [protocols.io]
- 8. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Immunofluorescence Microscopy of Influenza A Virus Nucleoprotein (NP) Localization with Nucleozin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral nucleoprotein (NP) is a crucial multifunctional protein essential for viral replication, making it an attractive target for antiviral drug development.[1][2] Nucleozin is a potent small-molecule inhibitor of influenza A virus that targets the viral NP.[1][3] These application notes provide a detailed protocol for the immunofluorescence microscopy-based analysis of influenza A virus NP subcellular localization in the presence and absence of this compound. This method allows for the visualization and quantification of this compound's inhibitory effect on NP nuclear import, a key aspect of its antiviral activity.[1][4]
Mechanism of Action of this compound
This compound exerts its antiviral effect by inducing the aggregation of the viral nucleoprotein (NP).[1][3] It is thought to act as a "molecular staple," stabilizing interactions between NP monomers and promoting the formation of non-functional higher-order oligomers or aggregates.[5][6] This aggregation has two major consequences on the viral life cycle:
-
Early-acting effects: When present at the beginning of an infection, this compound inhibits viral RNA and protein synthesis.[5][6]
-
Late-acting effects: Even when added at later time points, this compound potently blocks the production of infectious progeny. It achieves this by obstructing the cytoplasmic trafficking of newly synthesized viral ribonucleoproteins (vRNPs) that have been exported from the nucleus. This leads to the formation of large perinuclear aggregates of vRNPs, preventing their assembly into new virions.[5][6]
A key aspect of this compound's mechanism is the disruption of the normal trafficking of NP. In a typical infection, NP accumulates in the nucleus during the early stages to participate in viral RNA replication and transcription.[1] In the later stages, it is exported to the cytoplasm for virion assembly.[1] this compound treatment antagonizes this nuclear accumulation, causing NP to be trapped in the cytoplasm, often in aggregates.[1][4]
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound against various influenza A virus strains.
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| Influenza A/WSN/33 (H1N1) | MDCK | Plaque Reduction Assay | 0.069 ± 0.003 | [1] |
| H3N2 (clinical isolate) | MDCK | Plaque Reduction Assay | 0.16 ± 0.01 | [1] |
| Vietnam/1194/04 (H5N1) | MDCK | Plaque Reduction Assay | 0.33 ± 0.04 | [1] |
Experimental Protocols
This section provides a detailed methodology for performing immunofluorescence microscopy to study the effect of this compound on influenza A virus NP localization.
Materials and Reagents
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells or A549 cells
-
Viruses: Influenza A virus strains (e.g., A/WSN/33 (H1N1))
-
Compound: this compound (stock solution in DMSO)
-
Antibodies:
-
Primary antibody: Mouse anti-influenza A NP antibody (e.g., Abcam)
-
Secondary antibody: Fluorescein isothiocyanate (FITC)-conjugated goat anti-mouse IgG (e.g., Invitrogen)
-
-
Reagents for Cell Culture:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
-
Reagents for Immunofluorescence:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution: 5% goat serum in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Experimental Procedure
-
Cell Seeding:
-
The day before the experiment, seed MDCK or A549 cells onto glass coverslips in a 24-well plate at a density that will result in a confluent monolayer (approximately 1 x 10^5 cells per well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Virus Infection and this compound Treatment:
-
On the day of the experiment, wash the cells once with PBS.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 2 in serum-free DMEM.
-
For the treated group, add this compound to the infection medium at a final concentration of 1 µM. For the control group, add an equivalent volume of DMSO.
-
Incubate for the desired time points (e.g., 3, 6, 9, and 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation and Permeabilization:
-
At each time point, remove the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells with 5% goat serum in PBS for 1 hour at room temperature.[1]
-
Incubate the cells with the primary anti-NP antibody (diluted 1:1000 in blocking solution) for 1 hour at room temperature.[1]
-
Wash the cells three times with PBS.
-
Incubate the cells with the FITC-conjugated secondary antibody (diluted 1:150 in blocking solution) for 30 minutes at room temperature in the dark.[1]
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the cell nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and FITC (green) channels.
-
Analyze the subcellular localization of NP (green fluorescence) in relation to the nucleus (blue fluorescence) in both control and this compound-treated cells.
-
For quantitative analysis, the ratio of nuclear to cytoplasmic fluorescence intensity can be calculated using image analysis software.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for immunofluorescence analysis of NP localization.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound's inhibition of influenza A virus replication.
References
- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nucleozin in Elucidating Influenza RNP Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleozin is a potent small-molecule inhibitor of influenza A virus replication.[1] It targets the viral nucleoprotein (NP), a crucial component of the viral ribonucleoprotein (RNP) complexes, which are responsible for encapsidating the viral RNA genome segments.[2][3] The RNP complexes are central to the viral life cycle, mediating transcription, replication, and packaging of the viral genome. This compound's unique mechanism of action, which involves the induction of NP aggregation, makes it a valuable tool for studying the intricate processes of RNP trafficking within infected cells.[4][5]
Mechanism of Action
This compound acts as a "molecular staple," stabilizing interactions between NP monomers and promoting the formation of higher-order oligomers or aggregates.[2][3][4][6] This aggregation of NP disrupts its normal function and interferes with several stages of the viral life cycle. The effects of this compound are time-dependent, exhibiting both early- and late-stage inhibition of viral replication.[2][4]
-
Early-stage inhibition: When introduced at the beginning of an infection, this compound inhibits viral RNA and protein synthesis.[2][4]
-
Late-stage inhibition: When added at later time points post-infection, this compound does not affect viral macromolecular synthesis but potently blocks the production of infectious progeny.[2][4] This late-acting effect is attributed to the disruption of the cytoplasmic trafficking of newly exported RNPs.[2][4][6] this compound treatment leads to the formation of large perinuclear aggregates containing RNPs and the cellular Rab11 protein, a key component of the machinery responsible for transporting RNPs to the cell membrane for budding.[4][6]
Application in Studying RNP Trafficking
The specific late-stage effect of this compound on RNP trafficking provides a powerful experimental system to dissect the mechanisms of RNP transport. By inducing the formation of RNP-Rab11 aggregates, this compound effectively stalls the trafficking process, allowing for the detailed study of the components and interactions involved. This makes this compound a valuable reagent for:
-
Visualizing RNP transport pathways: The accumulation of RNPs in distinct cytoplasmic aggregates allows for easy visualization by immunofluorescence microscopy.
-
Investigating the role of host factors: The co-localization of host proteins, such as Rab11, with the this compound-induced RNP aggregates can be used to identify and study cellular factors involved in RNP trafficking.
-
Screening for other antiviral compounds: The distinct phenotype of RNP aggregation can be used as a basis for high-throughput screening assays to identify other compounds that disrupt RNP trafficking.
-
Studying NP oligomerization: this compound's ability to promote NP oligomerization can be utilized in in vitro and in cellulo assays to study the dynamics of NP self-assembly.[7]
Quantitative Data on this compound's Antiviral Activity
The following tables summarize the quantitative data on the antiviral efficacy of this compound against different influenza A virus strains and its time-dependent effects on viral replication.
Table 1: Antiviral Activity of this compound against Various Influenza A Strains
| Influenza A Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| A/WSN/33 (H1N1) | MDCK | Plaque Reduction Assay | 0.069 ± 0.003 | [1] |
| H3N2 (clinical isolate) | MDCK | Plaque Reduction Assay | 0.16 ± 0.01 | [1] |
| Vietnam/1194/04 (H5N1) | MDCK | Plaque Reduction Assay | 0.33 ± 0.04 | [1] |
Table 2: Time-of-Addition Effect of this compound on Viral Titer
| Time of this compound Addition (hours post-infection) | Viral Titer Reduction at 8 hpi (-fold) |
| 0.5 | ~1,000 |
| 2.5 | ~1,000 |
| 4.0 | ~1,000 |
| 6.0 | ~10 |
Data derived from studies on A/Puerto Rico/8/34 (H1N1) virus in A549 cells.[4]
Table 3: Effect of this compound on vRNA Synthesis
| Time of this compound Addition (hours post-infection) | vRNA Synthesis Inhibition at 8 hpi |
| 2.5 | Significant (~75% reduction) |
| 4.0 | Minimal (<2-fold decrease) |
| 6.0 | Minimal (<2-fold decrease) |
Data derived from studies on A/Puerto Rico/8/34 (H1N1) virus in A549 cells.[4]
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on influenza RNP trafficking.
Protocol 1: Influenza Virus Infection and this compound Treatment
This protocol describes the basic procedure for infecting cell monolayers with influenza virus and treating them with this compound at different time points.
Materials:
-
Madin-Darby Canine Kidney (MDCK) or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-TPCK
-
Influenza A virus stock
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed MDCK or A549 cells in 6-well plates or on coverslips in 24-well plates and grow to 90-95% confluency.
-
Wash the cell monolayer twice with PBS.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.001 to 1 in infection medium (DMEM, 0.2% BSA, 25 mM HEPES, 1 µg/ml TPCK-treated trypsin).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and wash the cells twice with PBS.
-
Add fresh infection medium.
-
For time-of-addition experiments, add this compound (e.g., at a final concentration of 1-10 µM) at the desired time points post-infection (e.g., 0, 2, 4, 6 hours). For control wells, add an equivalent volume of DMSO.
-
Incubate the cells at 37°C for the desired duration (e.g., 8-24 hours).
-
At the end of the incubation period, the cells can be fixed for immunofluorescence analysis, or the supernatant can be collected for viral titration.
Protocol 2: Immunofluorescence Staining for NP and Rab11
This protocol allows for the visualization of this compound-induced RNP-Rab11 aggregates.
Materials:
-
Infected and this compound-treated cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: mouse anti-influenza A NP and rabbit anti-Rab11
-
Secondary antibodies: goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 594) and goat anti-rabbit IgG conjugated to a different fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Wash the coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 3: Viral Titer Determination by Plaque Assay
This protocol is used to quantify the amount of infectious virus produced in the presence or absence of this compound.
Materials:
-
Supernatants from infected cells (from Protocol 1)
-
Confluent monolayers of MDCK cells in 6-well plates
-
Infection medium
-
Agarose overlay (e.g., 2X MEM, 1.6% agarose, 1 µg/ml TPCK-treated trypsin)
-
Crystal violet solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Prepare serial 10-fold dilutions of the viral supernatants in infection medium.
-
Wash the MDCK cell monolayers twice with PBS.
-
Inoculate the cells with 200 µl of each viral dilution for 1 hour at 37°C.
-
Remove the inoculum.
-
Overlay the cells with 2 ml of warm agarose overlay.
-
Allow the agarose to solidify at room temperature, then incubate the plates at 37°C for 48-72 hours.
-
Fix the cells with 4% PFA for 1 hour.
-
Carefully remove the agarose plugs.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the plaques and calculate the viral titer in plaque-forming units per ml (PFU/ml).
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the study of this compound and influenza RNP trafficking.
Caption: Influenza RNP Trafficking Pathway.
Caption: Mechanism of this compound-induced RNP Trafficking Block.
Caption: Experimental Workflow for Studying this compound's Effects.
References
- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ciencia.ucp.pt [ciencia.ucp.pt]
- 4. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Regulation of Influenza A Virus Nucleoprotein Oligomerization by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nucleozin's Antiviral Activity using Multi-cycle Growth Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing multi-cycle growth assays to evaluate the antiviral efficacy of Nucleozin against influenza A virus.
Introduction
This compound is a novel antiviral compound that targets the influenza A virus nucleoprotein (NP).[1][2] It acts as a "molecular staple," inducing the aggregation of NP and disrupting the cytoplasmic trafficking of viral ribonucleoprotein (RNP) complexes.[1][2] This interference with the viral life cycle leads to a significant reduction in the production of infectious progeny. Multi-cycle growth assays are a fundamental method to assess the potency of antiviral compounds like this compound over several rounds of viral replication, providing a comprehensive understanding of their inhibitory effects.
Principle of Multi-cycle Growth Assays
Multi-cycle growth assays, also known as viral yield reduction assays, are designed to evaluate the effect of an antiviral compound on the net production of infectious virus over an extended period, typically 24 to 72 hours. In this setup, a low multiplicity of infection (MOI) is used to initiate the infection in a cell monolayer. This allows the virus to replicate, release new virions, and infect neighboring cells over multiple cycles. The presence of an antiviral agent, such as this compound, is expected to reduce the viral titer in the supernatant compared to untreated controls. The viral yield is typically quantified at various time points by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
Key Experimental Parameters
Successful and reproducible multi-cycle growth assays require careful optimization of several parameters:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and are suitable for these assays. Human lung adenocarcinoma A549 cells are also a relevant cell line.
-
Virus Strain: The choice of influenza A virus strain (e.g., A/WSN/33 (H1N1), A/Puerto Rico/8/34 (H1N1)) will influence the outcome and should be relevant to the research question.
-
Multiplicity of Infection (MOI): A low MOI (typically 0.001 to 0.01) is crucial to ensure that the initial infection is limited to a small percentage of cells, allowing for multiple rounds of replication to be observed.
-
This compound Concentration: A range of concentrations should be tested to determine the dose-dependent effect of this compound and to calculate its EC50 (50% effective concentration).
-
Time Course: Viral titers should be measured at several time points post-infection (e.g., 24, 48, 72 hours) to understand the kinetics of viral inhibition.
Data Presentation
The quantitative data generated from multi-cycle growth assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Antiviral Activity of this compound in a Multi-cycle Growth Assay
| Influenza A Strain | Cell Line | MOI | This compound Conc. (µM) | Time Post-Infection (h) | Viral Titer (PFU/mL) | Fold Reduction in Viral Titer |
| A/WSN/33 (H1N1) | MDCK | 0.01 | 0 (Control) | 24 | 5.2 x 10^6 | - |
| 0.1 | 24 | 1.8 x 10^5 | 28.9 | |||
| 1.0 | 24 | 3.4 x 10^3 | 1529.4 | |||
| 10.0 | 24 | <100 | >52000 | |||
| A/WSN/33 (H1N1) | MDCK | 0.01 | 0 (Control) | 48 | 8.9 x 10^7 | - |
| 0.1 | 48 | 9.1 x 10^5 | 97.8 | |||
| 1.0 | 48 | 4.5 x 10^3 | 19777.8 | |||
| 10.0 | 48 | <100 | >890000 |
Table 2: Time-of-Addition Experiment to Determine the Stage of this compound's Action
This type of experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the compound. This compound is added at different times post-infection, and the viral yield is measured at a fixed endpoint.
| Virus Strain | Cell Line | This compound (1 µM) Added at (hpi) | Viral Titer at 8 hpi (PFU/mL) | % of Control Titer | Fold Reduction |
| A/PR/8/34 (H1N1) | A549 | No Drug (Control) | 2.5 x 10^5 | 100% | - |
| 0.5 | < 250 | < 0.1% | >1000 | ||
| 2.5 | < 250 | < 0.1% | >1000 | ||
| 4.0 | < 250 | < 0.1% | >1000 | ||
| 6.0 | 2.5 x 10^4 | 10% | 10 |
Data is representative and based on findings that this compound has both early and late-acting effects, with a significant reduction in viral titer even when added late in the replication cycle.[1]
Experimental Protocols
Protocol 1: Multi-cycle Growth Assay for this compound
This protocol details the steps to assess the antiviral activity of this compound over multiple replication cycles.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TPCK-treated Trypsin
-
Influenza A virus stock of known titer (e.g., A/WSN/33)
-
This compound stock solution (in DMSO)
-
96-well or 24-well cell culture plates
-
Serum-free DMEM with TPCK-trypsin (Infection Medium)
-
MTT or other viability assay reagents
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 4 x 10^4 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Virus Dilution: Dilute the influenza virus stock in infection medium to achieve the desired MOI (e.g., 0.01).
-
Infection:
-
Wash the confluent MDCK cell monolayer twice with sterile PBS.
-
Add 100 µL of the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
After the incubation, remove the virus inoculum and wash the cells twice with PBS.
-
-
Treatment: Add 200 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for the desired time course (e.g., 24, 48, 72 hours).
-
Harvesting Supernatant: At each time point, collect the supernatant from the wells. It is recommended to centrifuge the supernatant briefly to pellet any cell debris.
-
Viral Titer Determination: Determine the viral titer in the collected supernatants using a plaque assay (see Protocol 2).
-
Cell Viability Assay: In a parallel plate, assess the cytotoxicity of this compound at the tested concentrations using an MTT or similar viability assay to ensure that the reduction in viral titer is not due to cell death.
Protocol 2: Plaque Assay for Viral Titer Quantification
This protocol is used to determine the number of infectious virus particles (Plaque Forming Units, PFU) in the harvested supernatants.
Materials:
-
Confluent MDCK cell monolayers in 6-well or 12-well plates
-
Collected supernatants from Protocol 1
-
Serum-free DMEM
-
Agarose or Avicel overlay medium
-
Crystal Violet staining solution
Procedure:
-
Serial Dilutions: Prepare 10-fold serial dilutions of the harvested supernatants in serum-free DMEM.
-
Infection:
-
Wash confluent MDCK cell monolayers twice with PBS.
-
Inoculate the cells with 200-400 µL of each viral dilution.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Overlay:
-
After adsorption, remove the inoculum.
-
Overlay the cell monolayer with an agarose or Avicel-containing medium. This semi-solid medium restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 4% formaldehyde.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in the wells. The viral titer (PFU/mL) is calculated using the following formula:
-
Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on influenza A virus RNP trafficking.
Experimental Workflow
Caption: Workflow for a multi-cycle growth assay to evaluate this compound.
References
- 1. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Nucleozin to Investigate Influenza Nucleoprotein Oligomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral nucleoprotein (NP), a highly conserved and multifunctional protein, is a promising target for antiviral drug development. NP plays a crucial role in the viral life cycle, including encapsidating the viral RNA genome, mediating nuclear trafficking of viral ribonucleoproteins (vRNPs), and participating in the viral replication and transcription machinery. The oligomerization of NP is essential for these functions. Nucleozin is a potent small molecule inhibitor of influenza A virus that targets NP, inducing its aggregation and thereby disrupting viral replication.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound as a tool to study the oligomerization of influenza NP.
Mechanism of Action
This compound acts as a "molecular staple" by binding to two distinct sites on adjacent NP monomers, effectively cross-linking them and inducing the formation of higher-order oligomers and aggregates.[5] This aggregation prevents the proper functioning of NP, including its nuclear import and its role in the formation of functional vRNPs, ultimately leading to the cessation of viral replication.[1][2]
Caption: Mechanism of this compound-induced NP aggregation and replication inhibition.
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: Antiviral Activity of this compound against Influenza A Virus Strains
| Influenza A Strain | Assay Type | EC50 (µM) | Reference |
| A/WSN/33 (H1N1) | Plaque Reduction Assay (PRA) | 0.069 ± 0.003 | [1] |
| H3N2 (clinical isolate) | Plaque Reduction Assay (PRA) | 0.16 ± 0.01 | [1] |
| Vietnam/1194/04 (H5N1) | Plaque Reduction Assay (PRA) | 0.33 ± 0.04 | [1] |
| A/WSN/33 (H1N1) | Cell-based assay | 0.170 | [4] |
| A/Solomon Islands/3/2006 (H1N1) | Cell-based assay | 0.66 | [4] |
| A/Brisbane/10/2007 (H3N2) | Cell-based assay | 7.3 | [4] |
Table 2: Inhibitory and Binding Constants of this compound
| Parameter | Value | Method | Reference |
| IC50 (A/H1N1/WSN/33) | 0.06 µM | Plaque Reduction Assay | [3] |
| TC50 (MDCK cells) | >250 µM | MTT Assay | [3] |
| Binding Affinity (Kd) to NP | 9.73 µM | Surface Plasmon Resonance | [6] |
Experimental Protocols
Detailed methodologies for key experiments to study this compound-induced NP oligomerization are provided below.
Experimental Workflow
Caption: Experimental workflow for studying NP oligomerization using this compound.
Protocol 1: Fluorescence Quenching Assay to Determine this compound-NP Binding
This protocol is adapted from methodologies described for studying protein-ligand interactions.[1]
Objective: To determine the binding affinity (Kd) of this compound to influenza NP by measuring the quenching of intrinsic tryptophan fluorescence of NP upon ligand binding.
Materials:
-
Purified recombinant influenza NP protein
-
This compound
-
Binding Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified NP in Binding Buffer. Determine the precise concentration using a spectrophotometer.
-
Prepare a stock solution of this compound in DMSO. Further dilute in Binding Buffer to the desired concentrations. Ensure the final DMSO concentration in the assay is below 1% to avoid effects on protein structure.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 295 nm (to selectively excite tryptophan residues) and the emission wavelength to scan from 310 to 400 nm. The emission maximum for NP is typically around 330-340 nm.
-
Pipette a fixed concentration of NP (e.g., 2 µM) into a quartz cuvette containing Binding Buffer.
-
-
Titration:
-
Record the baseline fluorescence spectrum of the NP solution.
-
Add increasing concentrations of this compound to the NP solution in the cuvette. Mix gently and allow the solution to equilibrate for 2-5 minutes after each addition.
-
Record the fluorescence spectrum after each addition of this compound.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary, especially if this compound absorbs at the excitation or emission wavelengths.
-
Plot the change in fluorescence intensity (ΔF = F0 - F, where F0 is the initial fluorescence and F is the fluorescence at a given this compound concentration) against the concentration of this compound.
-
Fit the data to a suitable binding isotherm equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to calculate the dissociation constant (Kd).
-
Protocol 2: Size Exclusion Chromatography (SEC) to Analyze NP Oligomerization
This protocol is a general guideline for analyzing protein oligomerization and should be optimized for the specific NP and experimental setup.
Objective: To determine the size distribution of NP oligomers in the presence and absence of this compound.
Materials:
-
Purified recombinant influenza NP protein
-
This compound
-
SEC Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Size exclusion chromatography column (e.g., Superdex 200 or similar)
-
FPLC or HPLC system with a UV detector
-
Molecular weight standards
Procedure:
-
Sample Preparation:
-
Prepare samples of purified NP at a suitable concentration (e.g., 1-5 mg/mL) in SEC Buffer.
-
For the experimental sample, incubate the purified NP with a desired concentration of this compound (e.g., 10-50 µM) for 30-60 minutes at room temperature. Prepare a control sample with NP and the corresponding concentration of DMSO.
-
-
Chromatography:
-
Equilibrate the SEC column with at least two column volumes of SEC Buffer at a constant flow rate (e.g., 0.5 mL/min).
-
Inject the control NP sample onto the column and record the chromatogram by monitoring the absorbance at 280 nm.
-
Inject the this compound-treated NP sample onto the column under the same conditions and record the chromatogram.
-
Run a set of molecular weight standards through the column under the same conditions to create a calibration curve.
-
-
Data Analysis:
-
Compare the elution profiles of the control and this compound-treated NP samples. A shift in the elution peak towards a shorter retention time in the this compound-treated sample indicates the formation of larger oligomers or aggregates.
-
Estimate the apparent molecular weight of the NP species in each sample by comparing their elution volumes to the calibration curve generated from the molecular weight standards.
-
Protocol 3: Transmission Electron Microscopy (TEM) to Visualize NP Aggregates
This protocol provides a general framework for negative staining TEM to visualize protein aggregates.
Objective: To directly visualize the morphology of NP aggregates induced by this compound.
Materials:
-
Purified recombinant influenza NP protein
-
This compound
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)
-
Glow discharger
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation:
-
Prepare a sample of purified NP (e.g., 0.1-0.5 mg/mL) and incubate it with this compound at a concentration known to induce oligomerization for an appropriate time (e.g., 30-60 minutes) at room temperature. Prepare a control sample with NP and DMSO.
-
-
Grid Preparation:
-
Glow-discharge the TEM grids to make the carbon surface hydrophilic.
-
Apply a small droplet (3-5 µL) of the NP sample (control or this compound-treated) to the surface of the glow-discharged grid and allow it to adsorb for 1-2 minutes.
-
-
Staining and Drying:
-
Blot off the excess sample solution with filter paper.
-
Wash the grid by briefly touching the surface to a drop of deionized water.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot off the excess stain solution and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids using a transmission electron microscope at an appropriate magnification.
-
Acquire images of the NP particles in both the control and this compound-treated samples. In the control, you would expect to see smaller, more uniform NP oligomers (e.g., trimers or tetramers), while in the this compound-treated sample, you would expect to observe larger, irregular aggregates.
-
Conclusion
This compound is a valuable chemical probe for studying the critical process of influenza NP oligomerization. The protocols and data presented in this application note provide a comprehensive guide for researchers to investigate the mechanism of this compound-induced NP aggregation and to characterize the biophysical and structural consequences of this interaction. These studies can contribute to a deeper understanding of influenza virus replication and aid in the development of novel antiviral strategies targeting NP.
References
- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Oligomerization of the influenza virus nucleoprotein: identification of positive and negative sequence elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Discovery of Potent Nucleoprotein Inhibitors for Influenza A Virus: Validation Through QM/MM Analysis and Experimental Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Nucleozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleozin is a novel antiviral compound that has demonstrated potent in vitro and in vivo activity against influenza A viruses.[1][2] Its unique mechanism of action, which involves the induction of nucleoprotein (NP) aggregation and the inhibition of its nuclear accumulation, presents a promising alternative to currently available antiviral therapies.[3][4][5] These application notes provide a comprehensive guide for the in vivo evaluation of this compound's efficacy using a lethal influenza A virus infection model in mice. Detailed protocols for animal handling, virus challenge, treatment administration, and endpoint analysis are provided to ensure reproducible and robust experimental outcomes.
Mechanism of Action of this compound
This compound targets the influenza A virus nucleoprotein (NP), a critical multifunctional protein essential for viral replication. NP encapsidates the viral RNA genome, forming ribonucleoprotein (RNP) complexes, and plays key roles in viral RNA transcription, replication, and intracellular trafficking.[6][7] this compound is believed to act as a "molecular staple," inducing the formation of non-functional NP aggregates.[5][8] This aggregation prevents the nuclear import of NP, a crucial step in the viral life cycle, thereby halting viral replication.[2][4]
The following diagram illustrates the proposed mechanism of action of this compound:
Experimental Design and Protocols
Animal Model and Husbandry
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are a suitable model for this study.[9] This strain is commonly used for influenza research.
-
Acclimatization: Mice should be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Virus and Challenge
-
Virus Strain: Influenza A/Vietnam/1194/04 (H5N1) is a highly pathogenic avian influenza virus that can be used to establish a lethal infection model in mice.[2]
-
Determination of Lethal Dose (LD50): Prior to the efficacy study, the 50% lethal dose (LD50) of the virus stock must be determined. This involves infecting groups of mice with serial dilutions of the virus and monitoring mortality for 14-21 days.[9][10]
-
Virus Challenge: Mice are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine) and intranasally inoculated with a challenge dose of 5 LD50 of the H5N1 virus in a volume of 20-50 µL of sterile phosphate-buffered saline (PBS).[2][11]
This compound Formulation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle for in vivo administration. A common approach for compounds with low aqueous solubility is to prepare a suspension in sterile PBS or a solution containing a low percentage of a solubilizing agent like DMSO, followed by dilution in PBS. It is crucial to perform a vehicle toxicity study to ensure the chosen formulation is well-tolerated by the animals.
-
Dosage and Administration: Based on previous studies, a dose of 2.3 mg/mL of this compound can be administered intraperitoneally (i.p.) in a volume of 100 µL.[2]
-
Treatment Schedule: Treatment should commence 1 hour prior to virus challenge and continue twice daily for 7 consecutive days.[2]
Experimental Groups
The following experimental groups are recommended (n=10-15 mice per group for survival studies; n=3-5 mice per group for interim analyses):
| Group ID | Treatment | Virus Challenge |
| 1 | This compound | 5 LD50 H5N1 |
| 2 | Vehicle Control | 5 LD50 H5N1 |
| 3 | Positive Control (e.g., Oseltamivir) | 5 LD50 H5N1 |
| 4 | Mock-infected Control | Vehicle only |
Monitoring and Efficacy Endpoints
-
Survival: Animals should be monitored daily for 21 days post-infection, and the survival rate for each group should be recorded.[2]
-
Body Weight and Clinical Score: Body weight should be measured daily. A clinical scoring system should be used to assess the severity of the disease.[12][13]
| Score | Clinical Sign |
| 0 | Normal |
| 1 | Ruffled fur |
| 2 | Ruffled fur, hunched posture |
| 3 | Ruffled fur, hunched posture, lethargy |
| 4 | Ruffled fur, hunched posture, lethargy, labored breathing |
| 5 | Moribund or deceased |
-
Viral Load in Lungs: On day 6 post-infection, a subset of mice from each group should be euthanized, and their lungs harvested for viral load determination.[2]
-
Cytokine Analysis: Bronchoalveolar lavage fluid (BALF) or lung homogenates can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines using ELISA or multiplex assays.[6][18][19]
Detailed Experimental Protocols
Protocol 1: Lung Tissue Homogenization
-
Aseptically remove the lungs from euthanized mice.
-
Wash the lungs with sterile PBS to remove excess blood.
-
Weigh the lung tissue.
-
Place the lung tissue in a sterile tube containing 1 mL of ice-cold PBS or cell culture medium (e.g., DMEM).[20]
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer).[21][22][23]
-
Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet cellular debris.[21]
-
Collect the supernatant for viral load and cytokine analysis. Store at -80°C if not used immediately.
Protocol 2: Plaque Assay for Viral Titer
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.
-
Prepare ten-fold serial dilutions of the lung homogenate supernatant in serum-free DMEM containing 1 µg/mL TPCK-trypsin.
-
Wash the MDCK cell monolayers with PBS and inoculate with 100 µL of each virus dilution.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.6% agarose containing 1 µg/mL TPCK-trypsin.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
-
Calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.
Protocol 3: RT-qPCR for Viral Load
-
RNA Extraction: Extract viral RNA from the lung homogenate supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Primer and Probe Design: Use primers and a probe specific for a conserved region of the influenza A virus genome, such as the matrix (M) gene.[15][16][24][25]
-
Forward Primer (M gene): 5'-GAC CRA TCC TGT CAC CTC TGA C-3'
-
Reverse Primer (M gene): 5'-AGG GCA TTY TGG ACA AAK CGT CTA-3'
-
Probe (M gene): 5'-FAM-TGC AGT CCT CGC TCA CTG GGC ACG-BHQ1-3'
-
-
RT-qPCR Reaction: Perform a one-step RT-qPCR using a commercial kit. A typical reaction setup is as follows:
| Component | Volume (µL) | Final Concentration |
| 2x RT-qPCR Buffer | 12.5 | 1x |
| Forward Primer (10 µM) | 1.0 | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 | 0.4 µM |
| Probe (10 µM) | 0.5 | 0.2 µM |
| RT-Enzyme Mix | 0.5 | - |
| RNA Template | 5.0 | - |
| Nuclease-free Water | 4.5 | - |
| Total Volume | 25.0 |
-
Thermal Cycling Conditions:
-
Reverse Transcription: 50°C for 10 minutes
-
Initial Denaturation: 95°C for 5 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Quantification: Generate a standard curve using a plasmid containing the target M gene sequence to quantify the viral RNA copies per gram of lung tissue.
Protocol 4: Cytokine Measurement by ELISA
-
Use commercial ELISA kits for the desired cytokines (e.g., mouse TNF-α and IL-6).[3][17][19]2. Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add lung homogenate supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Survival Rate
| Group | Treatment | No. of Survivors / Total | Survival Rate (%) |
| 1 | This compound | ||
| 2 | Vehicle | ||
| 3 | Positive Control |
Table 2: Mean Body Weight Change (%)
| Day | Group 1 (this compound) | Group 2 (Vehicle) | Group 3 (Positive Control) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| ... | |||
| 21 |
Table 3: Mean Clinical Scores
| Day | Group 1 (this compound) | Group 2 (Vehicle) | Group 3 (Positive Control) |
| 0 | 0 | 0 | 0 |
| 1 | |||
| ... | |||
| 21 |
Table 4: Lung Viral Titer (Day 6)
| Group | Mean Viral Titer (log10 PFU/g) ± SD | Mean Viral RNA (log10 copies/g) ± SD |
| 1 (this compound) | ||
| 2 (Vehicle) | ||
| 3 (Positive Control) |
Table 5: Lung Cytokine Levels (Day 6)
| Group | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| 1 (this compound) | ||
| 2 (Vehicle) | ||
| 3 (Positive Control) | ||
| 4 (Mock) |
Signaling Pathway and Experimental Workflow Diagrams
Influenza A Virus Nucleoprotein Signaling Interactions
The influenza A virus nucleoprotein interacts with a multitude of host cell proteins to facilitate viral replication and modulate the host immune response. The following diagram illustrates some of the key interactions.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the key steps in the experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Interaction of Host Nucleolin with Influenza A Virus Nucleoprotein in the Early Phase of Infection Limits the Late Viral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models for the study of influenza pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Rapid detection of influenza A viruses using a real-time reverse transcription recombinase-aided amplification assay [frontiersin.org]
- 14. Quick assessment of influenza a virus infectivity with a long-range reverse-transcription quantitative polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse TNF alpha ELISA Kit (BMS607-3) - Invitrogen [thermofisher.com]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. METHODS USED TO STUDY RESPIRATORY VIRUS INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lung Homogenization [protocols.io]
- 20. sisweb.com [sisweb.com]
- 21. nextadvance.com [nextadvance.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. An optimized molecular method for detection of influenza A virus using improved generic primers and concentration of the viral genomic RNA and nucleoprotein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. stemcell.com [stemcell.com]
- 25. researchgate.net [researchgate.net]
Nucleozin: A Forward Chemical Genetics Tool for Unraveling Viral Replication and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleozin is a small molecule inhibitor of influenza A virus replication, identified through a forward chemical genetics screen.[1] It serves as a powerful tool for dissecting the intricacies of the viral life cycle and represents a promising lead compound for the development of novel antiviral therapeutics. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its antiviral activity, and detailed protocols for its use in virological research.
Mechanism of Action
This compound's primary target is the influenza A virus nucleoprotein (NP), a critical multifunctional protein involved in viral RNA synthesis, nucleocytoplasmic transport of viral ribonucleoproteins (vRNPs), and virion assembly.[1][2] The binding of this compound to NP induces the formation of non-functional NP aggregates, effectively sequestering the protein and disrupting its various functions.[1][3] This leads to a cessation of viral replication.
Subsequent research has further elucidated a dual mechanism of action depending on the stage of the viral life cycle. When present early in infection, this compound inhibits viral RNA and protein synthesis.[4][5][6][7] However, even when introduced at later time points, it potently blocks the production of infectious progeny.[4][5][6][7] This late-stage inhibition is attributed to the disruption of the cytoplasmic trafficking of newly exported vRNPs. This compound promotes the formation of large perinuclear aggregates of vRNPs along with the cellular protein Rab11, a key component of the recycling endosome pathway that vRNPs hijack for transport to the plasma membrane for budding.[4][5][6][7]
The primary target of this compound is now considered to be the viral RNP, rather than solely free NP.[4][5] By stabilizing NP-NP interactions within the RNP complex in an aberrant manner, this compound effectively acts as a "molecular staple," leading to the formation of non-functional aggregates and preventing the proper trafficking of the viral genome.[4][7]
Quantitative Data
The antiviral activity of this compound has been quantified against various influenza A virus strains. The following tables summarize key data from published studies.
Table 1: In Vitro Efficacy of this compound Against Influenza A Virus Strains
| Virus Strain | Assay Type | EC50 (μM) | Reference |
| A/WSN/33 (H1N1) | Plaque Reduction Assay (PRA) | 0.069 | [3] |
| H3N2 | Plaque Reduction Assay (PRA) | 0.16 | [3] |
| Vietnam/1194/04 (H5N1) | Plaque Reduction Assay (PRA) | 0.33 | [3] |
| A/WSN/33 (H1N1) | Plaque Reduction Assay (PRA) | Not specified, but potent nanomolar activity reported | [1] |
| Swine-Origin Influenza Virus (S-OIV) | MDCK cell infection model | > 50 (Resistant) | [1] |
Table 2: Impact of Resistance Mutations on this compound Efficacy
| Virus/Variant | Mutation in NP | EC50 (μM) | Fold Resistance | Reference |
| Wild-type A/WSN/33 | - | Not specified | - | [1] |
| Y289H escape mutant | Y289H | > 125 | High | [1] |
| Recombinant Y289H variant | Y289H | > 125 | High | [1] |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | TC50 (μM) | Reference |
| MDCK | MTT Assay | > 250 | [1][8] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study influenza virus replication.
Plaque Reduction Assay (PRA) to Determine Antiviral Efficacy
This assay is used to determine the concentration of this compound required to inhibit the formation of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock of known titer (e.g., A/WSN/33)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel overlay medium
-
TPCK-treated trypsin
-
This compound stock solution (in DMSO)
-
Crystal violet staining solution
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Protocol:
-
Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium (DMEM with 1 μg/mL TPCK-treated trypsin). Include a no-drug control (DMSO vehicle).
-
Aspirate the growth medium from the MDCK cell monolayers and wash once with PBS.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
After the incubation period, aspirate the viral inoculum.
-
Add the prepared this compound dilutions (or no-drug control) to the respective wells.
-
Overlay the cells with an agarose or Avicel-containing medium to restrict viral spread to adjacent cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
Multicycle Growth Assay
This assay assesses the effect of this compound on virus production over multiple rounds of replication.
Materials:
-
MDCK cells
-
Influenza A virus stock
-
DMEM with 1 μg/mL TPCK-treated trypsin
-
This compound stock solution
-
96-well plates or larger format vessels
-
TCID50 assay or plaque assay materials for virus titration
Protocol:
-
Seed MDCK cells in the desired format and grow to confluency.
-
Infect the cells with influenza virus at a low MOI (e.g., 0.001) for 1 hour at 37°C.
-
After infection, wash the cells with PBS to remove the inoculum.
-
Add fresh infection medium containing different concentrations of this compound (e.g., 0.1 μM and 1 μM) or a no-drug control.
-
At various time points post-infection (e.g., 12, 24, 48, 72 hours), collect the supernatant from the infected wells.
-
Determine the viral titer in the collected supernatants using a TCID50 assay or plaque assay.
-
Plot the viral titers over time for each this compound concentration to visualize the effect on viral growth kinetics.
Immunofluorescence Assay for NP Localization
This assay is used to visualize the subcellular localization of the viral nucleoprotein (NP) in the presence or absence of this compound.
Materials:
-
A549 or MDCK cells grown on coverslips in 24-well plates
-
Influenza A virus
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: mouse anti-influenza A NP antibody
-
Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Infect the cells with influenza A virus at a high MOI (e.g., 5-10) in the presence or absence of 1 μM this compound.
-
At different time points post-infection (e.g., 4, 8, 12, 24 hours), fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-NP antibody diluted in blocking solution for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the localization of NP (green fluorescence) and nuclei (blue fluorescence) using a fluorescence microscope. In untreated cells, NP should translocate to the nucleus early in infection and then be exported to the cytoplasm. In this compound-treated cells, NP should be observed to aggregate in the cytoplasm.[1]
Generation of this compound-Resistant Viruses
This protocol describes how to select for and identify viral mutations that confer resistance to this compound.
Materials:
-
MDCK cells
-
Influenza A virus stock (e.g., A/WSN/33)
-
This compound
-
DMEM with 1 μg/mL TPCK-treated trypsin
-
Viral RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing reagents and access to a sequencer
Protocol:
-
Infect MDCK cells with influenza A virus at an MOI of 1 in the presence of this compound at a concentration approximately 10 times its EC50.[9]
-
After 72 hours post-infection, harvest the virus-containing supernatant.
-
Passage the harvested virus in fresh MDCK cells at a low MOI (e.g., 0.01) in the presence of an increasing concentration of this compound.[9]
-
Repeat the passaging for at least five rounds, gradually increasing the this compound concentration.
-
After the final passage, purify individual resistant viral clones by plaque isolation on MDCK cell monolayers.
-
Confirm the resistance phenotype of the purified clones by performing a plaque reduction assay with a range of this compound concentrations.
-
Extract viral RNA from the resistant clones.
-
Perform RT-PCR to amplify the NP gene (and other viral genes as needed).
-
Sequence the amplified gene products using Sanger sequencing to identify mutations. The Y289H mutation in the NP gene is a known resistance marker for this compound.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on the influenza A virus lifecycle.
Caption: Forward chemical genetics workflow for identifying this compound.
References
- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ciencia.ucp.pt [ciencia.ucp.pt]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel Fusion Inhibitors of Influenza A Virus by Chemical Genetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Nucleozin's Impact on Viral Particle Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleozin is a potent inhibitor of influenza A virus replication that targets the viral nucleoprotein (NP).[1][2] Its mechanism of action involves the induction of NP aggregation, which disrupts critical viral processes.[1][2] Notably, this compound exhibits both early- and late-stage inhibitory effects on the viral life cycle. When introduced early in infection, it impairs viral RNA and protein synthesis.[3][4] However, its late-stage effects are of particular interest as they directly impact the formation and release of new viral particles. This compound blocks the cytoplasmic trafficking of viral ribonucleoprotein (RNP) complexes by interfering with their interaction with the cellular protein Rab11.[3][4] This leads to the formation of large perinuclear RNP aggregates, resulting in a significant reduction in the production of infectious virions, which are often markedly smaller and malformed.[3]
These application notes provide detailed protocols for key assays to assess the impact of this compound on influenza virus particle formation, enabling researchers to quantify its antiviral activity and elucidate its mechanism of action.
Data Presentation: Quantitative Analysis of this compound's Antiviral Activity
The following tables summarize the quantitative effects of this compound on influenza A virus replication.
Table 1: In Vitro Efficacy (EC₅₀) of this compound Against Various Influenza A Strains
| Virus Strain | Cell Line | EC₅₀ (µM) | Reference |
| Influenza A/WSN/33 (H1N1) | MDCK | 0.069 ± 0.003 | [1] |
| Influenza A/WSN/33 (H1N1) | MDBK | 0.170 | [5] |
| H3N2 (clinical isolate) | MDCK | 0.16 ± 0.01 | [1] |
| Influenza A/Vietnam/1194/04 (H5N1) | MDCK | 0.33 ± 0.04 | [1] |
Table 2: Effect of this compound on Viral Titer and Macromolecule Synthesis (Time-of-Addition Experiment)
| Time of this compound (1 µM) Addition (hours post-infection) | Virus Titer Reduction at 8 hpi (WT Virus) | vRNA Accumulation at 8 hpi (% of untreated) |
| 0.5 | ~1,000-fold | Significantly Reduced |
| 2.5 | ~1,000-fold | Slightly Reduced |
| 4.0 | ~1,000-fold | Near Normal |
| 6.0 | ~10-fold | Normal |
Data synthesized from Amorim et al., 2013.[4]
Table 3: In Vivo Efficacy of this compound in a Mouse Model of H5N1 Infection
| Treatment Group | Parameter | Result | Reference |
| This compound (2.3 mg/ml, twice daily) | Survival Rate (Day 21) | 50% | |
| This compound | Viral Load Reduction in Lungs (Day 6) | ~10-fold | [1][6] |
| Zanamivir (20 mg/ml, twice daily) | Survival Rate (Day 21) | 100% | [1] |
| Untreated Control | Survival Rate (Day 7) | 0% | [1] |
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is the gold standard for determining the infectivity of a virus stock and is used to calculate the EC₅₀ of antiviral compounds.
Workflow for Plaque Reduction Assay
Caption: Workflow of a Plaque Reduction Assay.
Methodology:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a predetermined dilution of influenza virus mixed with the various concentrations of this compound or a vehicle control.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., 1.2% agarose in medium containing TPCK-trypsin).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Analysis: Count the number of plaques for each drug concentration and calculate the percentage of plaque reduction compared to the vehicle control. The EC₅₀ is determined by plotting the percentage of inhibition against the drug concentration.
Transmission Electron Microscopy (TEM) of Viral Budding
TEM allows for the direct visualization of viral particles budding from the cell surface, providing qualitative and quantitative data on virion morphology.
Workflow for Transmission Electron Microscopy
Caption: Workflow for TEM of Viral Budding.
Methodology:
-
Cell Culture and Infection: Grow A549 cells on a suitable substrate for TEM (e.g., aclar plastic coverslips). Infect the cells with influenza virus at a high multiplicity of infection (MOI).
-
Drug Treatment: Treat the infected cells with this compound or a vehicle control at a desired time post-infection.
-
Fixation: At the desired time point (e.g., 8-12 hours post-infection), fix the cells with a solution of glutaraldehyde and paraformaldehyde in a suitable buffer.
-
Processing: Post-fix the cells in osmium tetroxide, dehydrate through a graded ethanol series, and embed in an epoxy resin.
-
Sectioning: Cut ultra-thin sections (60-80 nm) using an ultramicrotome and place them on copper grids.
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope.
-
Analysis: Capture images of the plasma membrane of infected cells to visualize budding virions. The morphology, size, and number of viral particles can be qualitatively and quantitatively analyzed.
Immunofluorescence Assay for NP Localization
This assay visualizes the subcellular localization of the viral nucleoprotein (NP), providing insights into the effects of this compound on NP trafficking.
Methodology:
-
Cell Culture and Infection: Grow A549 or MDCK cells on glass coverslips to 70-80% confluency. Infect the cells with influenza virus (e.g., MOI of 5-10) in the presence or absence of this compound.[7]
-
Fixation and Permeabilization: At various times post-infection, fix the cells with 4% paraformaldehyde for 15 minutes.[7] Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.[7]
-
Immunostaining:
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI.[7] Mount the coverslips on microscope slides using an antifade mounting medium.[7]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. The localization of NP (nuclear, cytoplasmic, or aggregated) can be observed and documented.
Luciferase-Based Minigenome Assay
This assay provides a quantitative measure of the activity of the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for viral RNA synthesis.
Methodology:
-
Cell Seeding: Seed MDCK or A549 cells in 12-well plates.
-
Transfection: Co-transfect the cells with plasmids expressing the influenza virus polymerase subunits (PA, PB1, PB2), nucleoprotein (NP), and a plasmid containing a reporter gene (e.g., firefly luciferase) flanked by the non-coding regions of an influenza virus RNA segment.[1] A plasmid expressing a control reporter (e.g., Renilla luciferase) is also co-transfected for normalization.[1]
-
Drug Treatment: A few hours post-transfection, add serial dilutions of this compound or a vehicle control to the cells.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The effect of this compound on viral polymerase activity is determined by comparing the normalized luciferase activity in treated cells to that in untreated cells.
Visualization of this compound's Mechanism of Action
This compound's Impact on RNP Trafficking and Viral Assembly
Caption: this compound's Mechanism of Action.
This diagram illustrates how this compound disrupts the normal trafficking of viral ribonucleoproteins (RNPs). Following their assembly in the nucleus and export to the cytoplasm, RNPs typically associate with Rab11-containing vesicles for transport to the plasma membrane, where viral budding occurs. This compound induces the aggregation of these RNP-Rab11 complexes, preventing them from reaching the budding sites and thereby inhibiting the formation and release of new viral particles.[3][4]
References
- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear accumulation of influenza viral RNA transcripts and the effects of cycloheximide, actinomycin D, and alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-staining Influenza A Virus Nucleoprotein (NP) and Rab11 in Nucleozin-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Influenza A virus (IAV) poses a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising target is the viral nucleoprotein (NP), a multifunctional protein essential for viral replication.[1] Nucleozin is a small molecule inhibitor that targets NP, leading to its aggregation and preventing the formation of functional viral ribonucleoprotein (vRNP) complexes.[2][3] This, in turn, disrupts the cytoplasmic trafficking of vRNPs to the viral budding site at the plasma membrane, a process mediated by the host's Rab11-positive recycling endosomes.[4][5][6] Consequently, this compound treatment leads to the accumulation and co-localization of NP and Rab11 in perinuclear aggregates.[2][7][8]
These application notes provide a detailed protocol for the co-immunofluorescence staining of IAV NP and endogenous Rab11 in human lung adenocarcinoma (A549) cells treated with this compound. This method allows for the qualitative and quantitative assessment of the drug's effect on the subcellular localization of these two proteins, providing insights into its mechanism of action.
Data Presentation
The following table summarizes the expected quantitative outcomes from the co-staining experiment, comparing untreated and this compound-treated IAV-infected cells. The data is based on the established findings that this compound induces the perinuclear aggregation of NP and Rab11.[2][7]
| Treatment Condition | Protein | Subcellular Localization | Co-localization (Pearson's Correlation Coefficient) | Phenotype |
| Untreated | NP | Nuclear and cytoplasmic puncta | Moderate | Diffuse cytoplasmic and nuclear staining with some punctate co-localization with Rab11. |
| Rab11 | Perinuclear and cytoplasmic vesicles | |||
| This compound-treated | NP | Large perinuclear aggregates | High | Strong co-localization within large juxtanuclear accumulations.[2] |
| Rab11 | Concentrated in perinuclear aggregates with NP |
Experimental Protocols
Materials and Reagents
-
Cells and Virus: A549 cells and a wild-type Influenza A virus strain (e.g., A/WSN/33).
-
Antibodies:
-
Primary Antibody 1: Mouse monoclonal anti-influenza A virus NP antibody.
-
Primary Antibody 2: Rabbit polyclonal anti-Rab11 antibody.
-
Secondary Antibody 1: Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor 594 conjugate.
-
Secondary Antibody 2: Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate.
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
1% Bovine Serum Albumin (BSA) in PBS.
-
This compound (1 µM in DMSO).
-
DMSO (vehicle control).
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining.
-
Mounting medium.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
Biosafety cabinet.
-
Confocal microscope.
-
Glass coverslips.
-
24-well plates.
-
Experimental Workflow
References
- 1. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apical transport of influenza A virus ribonucleoprotein requires Rab11-positive recycling endosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apical Transport of Influenza A Virus Ribonucleoprotein Requires Rab11-positive Recycling Endosome | PLOS One [journals.plos.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Nucleozin in A549 Human Alveolar Basal Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nucleozin, a potent antiviral compound, in studies involving A549 human alveolar basal epithelial cells, a key model for respiratory virus research. This document outlines this compound's mechanism of action, its efficacy against influenza A virus, and its cytotoxic profile. Detailed protocols for essential experimental procedures are also provided to ensure reproducible and accurate results.
Introduction to this compound
This compound is a small molecule inhibitor of influenza A virus replication. Its primary target is the viral nucleoprotein (NP), a crucial component for the encapsidation, transcription, and replication of the viral RNA genome. By binding to NP, this compound induces its aggregation in the cytoplasm of infected cells, thereby preventing the nuclear import of incoming viral ribonucleoprotein (RNP) complexes and inhibiting the formation of new, functional RNPs.[1][2] This disruption of the viral life cycle effectively halts the propagation of the virus.
Mechanism of Action in A549 Cells
In influenza A virus-infected A549 cells, this compound exhibits a distinct mechanism of action characterized by the following key events:
-
NP Aggregation: this compound treatment leads to the formation of large aggregates of the viral nucleoprotein in the cytoplasm.[1]
-
Inhibition of Nuclear Import: These NP aggregates are unable to translocate into the nucleus, a critical step for the replication of the viral genome.[1][2]
-
Disruption of RNP Trafficking: this compound specifically interferes with the cytoplasmic transport of viral ribonucleoprotein-Rab11 complexes, which are essential for the assembly of new virions.[3][4]
This cascade of events ultimately results in the cessation of viral replication and a significant reduction in the production of new infectious viral particles.
Data Presentation: Efficacy and Cytotoxicity of this compound
The following tables summarize the quantitative data regarding the antiviral activity and cytotoxicity of this compound.
| Table 1: Antiviral Activity of this compound against Influenza A Virus in A549 Cells | |
| Virus Strain | IC50 (µM) |
| rWSN-WT | ~0.1 |
| Assay | Plaque Reduction Assay |
IC50 (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit viral plaque formation by 50%. Data is derived from studies on the rWSN-WT influenza strain.[4]
| Table 2: Cytotoxicity of this compound in Mammalian Cells | |
| Cell Line | TC50/CC50 (µM) |
| MDCK | > 100 - > 250 |
| Assay | CCK-8 / MTT Assay |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the general experimental workflows for its evaluation in A549 cells.
Caption: Mechanism of this compound Action on Influenza A Virus Replication Cycle.
Caption: General Experimental Workflow for Evaluating this compound in A549 Cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in A549 cells.
Protocol 1: Plaque Assay for Determining Viral Titer
This protocol is used to quantify the number of infectious viral particles in a sample.
Materials:
-
A549 cells
-
12-well culture plates
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
TPCK-treated trypsin
-
Low-melting-point agarose
-
Crystal Violet solution
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed A549 cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus-containing supernatant in serum-free DMEM.
-
Infection:
-
Wash the confluent A549 cell monolayers twice with PBS.
-
Inoculate the cells with 200 µL of each virus dilution.
-
Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to allow for viral adsorption.
-
-
Overlay:
-
Prepare a 2X DMEM medium containing 2% low-melting-point agarose and TPCK-treated trypsin (final concentration 1 µg/mL).
-
After the 1-hour incubation, aspirate the virus inoculum.
-
Overlay the cell monolayer with 1 mL of the agarose-containing medium.
-
Allow the agarose to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fixation and Staining:
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 4 hours.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayers with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water to remove excess stain.
-
-
Plaque Counting: Count the number of plaques (clear zones) in each well. Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Protocol 2: MTT Assay for Determining Cell Viability (Cytotoxicity)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
A549 cells
-
96-well culture plates
-
DMEM with 10% FBS
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate for 24-48 hours at 37°C.
-
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the CC50 value.
Protocol 3: Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
A549 cells
-
6-well culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-influenza NP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Culture, infect, and treat A549 cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Immunofluorescence for Protein Localization
This technique is used to visualize the subcellular localization of specific proteins.
Materials:
-
A549 cells grown on coverslips in 24-well plates
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1-0.3%) in PBS for permeabilization
-
Blocking solution (e.g., 10% goat serum in PBS)
-
Primary antibodies (e.g., anti-influenza NP)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture A549 cells on coverslips, infect with influenza virus, and treat with this compound as desired.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the protein localization using a fluorescence microscope.
-
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western blot analysis of rat lung tissues and A549 cells [bio-protocol.org]
- 4. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methodologies for Evaluating the Effect of Nucleozin on Viral Macromolecular Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Nucleozin is a novel antiviral compound that targets the influenza A virus (IAV) nucleoprotein (NP), a crucial protein involved in multiple stages of the viral life cycle.[1][2] It functions as a "molecular staple," inducing the aggregation of NP and disrupting its normal function.[1][3] Research has revealed that this compound exhibits a dual mechanism of action depending on the time of its addition during the infection cycle.[4][5] When introduced early in the infection, it inhibits viral RNA and protein synthesis.[1][4] However, when added at later stages, it does not impact macromolecular synthesis but instead potently blocks the cytoplasmic trafficking of viral ribonucleoproteins (vRNPs), leading to the formation of large perinuclear aggregates and inhibiting the production of infectious progeny.[1][4][5]
This application note provides detailed protocols for evaluating the effects of this compound on the synthesis of viral macromolecules, specifically viral RNA and proteins. These methods are essential for characterizing the compound's mechanism of action and for screening other potential antiviral agents targeting similar pathways.
Evaluating Effects on Viral RNA Synthesis
Two primary methods are recommended for quantifying the impact of this compound on viral RNA synthesis: Quantitative Reverse Transcription PCR (qRT-PCR) for measuring viral RNA levels directly, and a Luciferase-based Mini-Genome Assay for assessing the functional activity of the viral replication machinery.
Method A: Quantitative Reverse Transcription PCR (qRT-PCR)
This method provides a highly sensitive and specific measurement of viral RNA accumulation in infected cells. It can distinguish between different viral RNA species (vRNA, cRNA, and mRNA) through the use of specific primers.
Experimental Protocol
-
Cell Culture and Infection:
-
Seed host cells (e.g., A549 or MDCK cells) in 12-well plates to achieve 90-95% confluency on the day of infection.
-
Wash cells with phosphate-buffered saline (PBS) and infect with influenza A virus (e.g., A/WSN/33) at a multiplicity of infection (MOI) of 1-5 in a serum-free medium.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Compound Treatment:
-
Aspirate the inoculum and wash the cells with PBS.
-
Add fresh culture medium containing either DMSO (vehicle control) or the desired concentration of this compound (e.g., 1 µM).
-
For time-of-addition experiments, add this compound at different time points post-infection (e.g., 0, 2, 4, 6 hours).[1]
-
-
RNA Extraction:
-
At selected time points post-infection (e.g., 8 hours), wash cells with PBS and lyse them directly in the well using a suitable lysis buffer from a commercial RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol. Ensure a DNase treatment step is included to remove any contaminating DNA.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and primers specific for the viral RNA target (e.g., a primer complementary to the conserved 3' end of the vRNA segment).
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system.[6][7] The reaction mixture should include the synthesized cDNA, primers specific for the viral gene of interest (e.g., NP or M segment), and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).[8]
-
Include a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the viral RNA levels to the housekeeping gene using the ΔΔCt method.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Data Presentation
Table 1: Hypothetical qRT-PCR Results for this compound's Effect on Viral RNA Synthesis
| Treatment Condition | Time of Addition (hpi) | Target Viral Gene | Normalized Fold Change (vs. DMSO) |
|---|---|---|---|
| DMSO (Control) | 0 | NP vRNA | 1.00 |
| This compound (1 µM) | 0 | NP vRNA | 0.05 |
| This compound (1 µM) | 2 | NP vRNA | 0.12 |
| This compound (1 µM) | 4 | NP vRNA | 0.45 |
| this compound (1 µM) | 6 | NP vRNA | 0.91 |
hpi: hours post-infection
Experimental Workflow
Figure 1. Workflow for quantifying viral RNA via qRT-PCR.
Method B: Luciferase Reporter Mini-Genome Assay
This cell-based assay reconstitutes the viral RNA synthesis machinery to drive the expression of a reporter gene (luciferase), providing a functional readout of transcription and replication.[2][9] It is particularly useful for screening inhibitors and identifying resistant mutations.[2]
Experimental Protocol
-
Cell Culture and Transfection:
-
Seed 293T cells in 24-well plates.
-
Co-transfect cells with a mixture of plasmids:
-
Four protein expression plasmids encoding the viral polymerase subunits (PB2, PB1, PA) and Nucleoprotein (NP).
-
A reporter plasmid containing a vRNA-like sequence where the coding region is replaced by a reporter gene (e.g., Firefly luciferase), flanked by the viral non-coding regions.[10][11]
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
At 4-6 hours post-transfection, replace the medium with fresh medium containing either DMSO or serial dilutions of this compound.
-
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the DMSO-treated control.
-
Determine the 50% effective concentration (EC₅₀) by fitting the data to a dose-response curve.
-
Data Presentation
Table 2: Hypothetical Mini-Genome Assay Results for this compound
| NP Genotype | This compound Conc. (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
|---|---|---|---|
| Wild-Type | 0 (DMSO) | 150,000 | 0 |
| Wild-Type | 0.1 | 78,000 | 48 |
| Wild-Type | 1.0 | 9,000 | 94 |
| Y289H Mutant | 0 (DMSO) | 125,000 | 0 |
| Y289H Mutant | 0.1 | 122,500 | 2 |
| Y289H Mutant | 1.0 | 118,750 | 5 |
RLU: Relative Light Units
Experimental Workflow
Figure 2. Workflow for the viral mini-genome reporter assay.
Evaluating Effects on Viral Protein Synthesis
The impact of this compound on the translation of viral proteins can be assessed using Western Blotting for specific protein detection or through metabolic labeling for a broader view of newly synthesized proteins.
Method A: Western Blotting
Western blotting allows for the detection and semi-quantitative analysis of specific viral proteins (e.g., NP, M1) in infected cell lysates.[1][13]
Experimental Protocol
-
Cell Culture, Infection, and Treatment:
-
Follow steps 1 and 2 as described in the qRT-PCR protocol (Section 1.1).
-
-
Protein Extraction:
-
At desired time points (e.g., 8 hours post-infection), wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for a viral protein (e.g., anti-NP or anti-M1) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Quantify band intensities using image analysis software and normalize the viral protein signal to the loading control.
-
Data Presentation
Table 3: Hypothetical Western Blot Densitometry Analysis
| Treatment Condition | Time of Addition (hpi) | Viral Protein | Normalized Intensity (vs. DMSO) |
|---|---|---|---|
| DMSO (Control) | 0 | NP | 1.00 |
| This compound (1 µM) | 0 | NP | 0.08 |
| This compound (1 µM) | 4 | NP | 0.95 |
| DMSO (Control) | 0 | M1 | 1.00 |
| This compound (1 µM) | 0 | M1 | 0.15 |
| this compound (1 µM) | 4 | M1 | 0.98 |
Experimental Workflow
Figure 3. Workflow for analyzing viral protein levels via Western Blot.
Method B: Bioorthogonal Metabolic Labeling
This technique allows for the specific labeling and detection of newly synthesized proteins during a defined time window by incorporating amino acid analogs that contain a bioorthogonal handle (e.g., an azide or alkyne).[14][15][16]
Experimental Protocol
-
Cell Culture and Infection:
-
Seed cells and infect with influenza virus as described previously.
-
-
Metabolic Labeling:
-
At the desired time post-infection, wash cells and replace the medium with methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Add methionine-free medium supplemented with L-azidohomoalanine (AHA) and the test compound (this compound or DMSO).[15] Incubate for 2-4 hours to allow incorporation of AHA into newly synthesized proteins.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse as described for Western Blotting (Section 2.1).
-
-
Click Chemistry Reaction:
-
In the cell lysate, perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction by adding an alkyne-bearing reporter tag (e.g., alkyne-biotin for enrichment or alkyne-fluorophore for in-gel detection).
-
-
Analysis:
-
For In-Gel Fluorescence: Separate the fluorescently-labeled proteins by SDS-PAGE and visualize using a gel imager.
-
For Blotting: Separate the biotin-labeled proteins by SDS-PAGE, transfer to a membrane, and detect using streptavidin-HRP.
-
-
Data Interpretation:
-
A reduction in the signal of viral protein bands in this compound-treated samples compared to the control indicates an inhibition of viral protein synthesis.
-
Experimental Workflow
Figure 4. Workflow for detecting nascent viral proteins via metabolic labeling.
This compound's Dual Mechanism of Action
A key finding is that this compound's effect on macromolecular synthesis is time-dependent.[1] When added early, it inhibits RNA and protein production. When added late (e.g., >4 hours post-infection), synthesis proceeds largely unaffected, yet virus production is still potently blocked due to the disruption of vRNP trafficking.[1][4] The protocols described above, when used in a time-of-addition experiment, are critical to dissecting this dual mechanism.
Conceptual Pathway
Figure 5. this compound's dual, time-dependent mechanism of action.
References
- 1. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of H1N1 Nucleoprotein-Nucleozin Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ciencia.ucp.pt [ciencia.ucp.pt]
- 6. Quantitative PCR-Based Assessment of Vaccinia Virus RNA and DNA in Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. med.unc.edu [med.unc.edu]
- 9. goldbio.com [goldbio.com]
- 10. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-Infected Cells [app.jove.com]
- 12. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining Metabolic Pulse Labeling and Quantitative Proteomics to Monitor Protein Synthesis Upon Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioorthogonal Metabolic Labeling Utilizing Protein Biosynthesis for Dynamic Visualization of Nonenveloped Enterovirus 71 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Nucleozin in High-Throughput Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleozin is a potent and specific inhibitor of influenza A virus replication. It targets the viral nucleoprotein (NP), a crucial multifunctional protein involved in viral RNA synthesis, genome packaging, and intracellular trafficking.[1][2][3] By inducing the aggregation of NP, this compound effectively disrupts the viral life cycle at multiple stages, making it a valuable tool for antiviral research and a promising candidate for drug development.[3][4] These application notes provide detailed protocols for utilizing this compound in high-throughput antiviral screening (HTS) and characterizing its mechanism of action.
Mechanism of Action
This compound exhibits a dual mechanism of action depending on the time of addition during the viral life cycle.[1]
-
Early-stage inhibition: When present at the beginning of infection, this compound prevents the nuclear accumulation of newly synthesized NP.[2][3] This leads to a cessation of viral RNA and protein synthesis.[1]
-
Late-stage inhibition: When added at later time points, this compound does not affect viral macromolecular synthesis but instead blocks the cytoplasmic trafficking of newly assembled viral ribonucleoproteins (vRNPs).[1] It promotes the formation of large perinuclear aggregates of vRNPs and the cellular protein Rab11, a key component of the recycling endosome pathway utilized by the virus for transport to the plasma membrane.[1]
This multifaceted inhibition strategy makes this compound a robust antiviral agent against various influenza A strains, including H1N1, H3N2, and highly pathogenic avian H5N1.[3][5]
Quantitative Data Summary
The antiviral activity of this compound has been quantified against several influenza A virus strains using plaque reduction assays (PRA). The 50% effective concentration (EC50) values are summarized in the table below.
| Influenza A Strain | Cell Line | EC50 (µM) | Reference |
| A/WSN/33 (H1N1) | MDCK | 0.069 ± 0.003 | [3] |
| H3N2 (clinical isolate) | MDCK | 0.16 ± 0.01 | [3] |
| Vietnam/1194/04 (H5N1) | MDCK | 0.33 ± 0.04 | [3] |
Note: The 50% toxic concentration (TC50) of this compound in MDCK cells is greater than 250 µM, indicating a wide therapeutic window.[6]
Experimental Protocols
Herein are detailed protocols for key experiments to assess the antiviral activity and mechanism of action of this compound.
Plaque Reduction Assay (PRA) for Antiviral Potency Determination
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete Eagle's Minimal Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
Influenza A virus stock
-
This compound stock solution (in DMSO)
-
Serum-Free EMEM
-
TPCK-treated Trypsin (2.5 µg/mL)
-
Overlay medium (e.g., 1.2% Avicel or 0.6% Agarose in 2x EMEM)
-
Crystal Violet solution (0.1% w/v in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
12-well plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density of 5 x 10^5 cells/well in complete EMEM and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free EMEM. Include a DMSO vehicle control.
-
Virus Infection: Aspirate the growth medium from the MDCK cell monolayers and wash once with PBS. Infect the cells with influenza virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Compound Treatment: Immediately after infection, add the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the virus inoculum and overlay the cell monolayer with overlay medium containing TPCK-treated trypsin and the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Multicycle Growth Assay
This assay evaluates the effect of this compound on virus replication over multiple cycles of infection.
Materials:
-
MDCK cells
-
Complete EMEM with 10% FBS
-
Influenza A virus stock
-
This compound stock solution (in DMSO)
-
Serum-Free EMEM with TPCK-treated Trypsin (2.5 µg/mL)
-
96-well plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.
-
Infection and Treatment: Infect the cells with influenza A virus at a low MOI (e.g., 0.001) in the presence of various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates at 37°C with 5% CO2.
-
Supernatant Collection: Collect aliquots of the supernatant at different time points post-infection (e.g., 24, 48, 72 hours).
-
Virus Titeration: Determine the viral titer in the collected supernatants using a Plaque Assay or a TCID50 assay.
-
Data Analysis: Plot the viral titers over time for each this compound concentration to generate viral growth curves.
Immunofluorescence Assay (IFA) for NP Localization
This assay visualizes the subcellular localization of the viral nucleoprotein (NP) in the presence or absence of this compound.
Materials:
-
MDCK or A549 cells grown on coverslips
-
Influenza A virus stock
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: mouse anti-influenza A NP antibody
-
Secondary antibody: FITC- or Alexa Fluor-conjugated goat anti-mouse IgG
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Protocol:
-
Cell Seeding and Infection: Seed cells on coverslips in a 24-well plate. The next day, infect the cells with influenza A virus at an MOI of 5-10.
-
Compound Treatment: Add this compound (e.g., 1 µM) or a vehicle control to the cells at the time of infection or at various time points post-infection.
-
Incubation: Incubate for the desired time (e.g., 3, 6, 9 hours post-infection).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block the cells with blocking buffer for 1 hour. Incubate with the primary anti-NP antibody for 1 hour, followed by incubation with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using mounting medium.
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope. In untreated cells, NP should be primarily nuclear at early time points and cytoplasmic at later time points. In this compound-treated cells, NP should be observed as aggregates in the cytoplasm, particularly in the perinuclear region.[3][7]
Visualizations
Influenza A Virus Life Cycle and Inhibition by this compound
Caption: Influenza A virus life cycle and points of inhibition by this compound.
High-Throughput Screening Workflow for Antiviral Discovery
Caption: High-throughput screening workflow for identifying influenza A inhibitors.
Logical Flow for this compound's Mechanism of Action Studies
Caption: Logical workflow for elucidating this compound's mechanism of action.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. pubcompare.ai [pubcompare.ai]
- 3. protocols.io [protocols.io]
- 4. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Nucleozin
Welcome to the technical support center for Nucleozin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by addressing the challenges associated with its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is consistently reported to be greater than 15 mg/mL. Specific values from different suppliers include >15 mg/mL, 20 mg/mL, and 28.66 mg/mL (67.14 mM).[1][2] For optimal dissolution, sonication is recommended.[2]
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: Due to its low aqueous solubility, it is not recommended to dissolve this compound directly in aqueous buffers or cell culture media. A concentrated stock solution should first be prepared in DMSO.
Q4: How should I store this compound stock solutions?
A4: this compound powder should be stored at 2-8°C.[1] Once reconstituted in DMSO, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3]
Troubleshooting Guide
Q5: I prepared a stock solution of this compound in DMSO, but I see precipitation when I dilute it into my aqueous buffer or cell culture medium. What should I do?
A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several strategies to troubleshoot this problem:
-
Decrease the final concentration: The final concentration of this compound in your experiment may be too high. Try using a lower final concentration if your experimental design allows.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Ensure your final DMSO concentration does not exceed the tolerance level for your specific cells.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium can sometimes help maintain solubility.
-
Rapid mixing: Add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.
-
Use a solubilizing agent: For challenging situations, consider using a formulation that includes solubilizing agents. An in vivo formulation for this compound has been described which could be adapted for in vitro use. This involves a mixture of DMSO, PEG300, and Tween-80. You would need to optimize the concentrations of these excipients to ensure they do not interfere with your experiment.
Q6: My this compound powder is clumpy and difficult to weigh. How can I handle it?
A6: Clumpy powder can be due to the absorption of moisture. Ensure that the vial is brought to room temperature before opening to minimize condensation. If the powder remains clumpy, you can try to gently break it up with a sterile spatula inside a fume hood or biosafety cabinet.
Quantitative Data
| Compound | Solvent | Solubility | Molar Concentration (approx.) |
| This compound | DMSO | >15 mg/mL[1] | >35 mM |
| This compound | DMSO | 20 mg/mL | 47 mM |
| This compound | DMSO | 28.66 mg/mL[2] | 67.14 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 426.85 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 426.85 g/mol * 1000 mg/g * 1 mL = 4.27 mg
-
-
Weigh this compound: Carefully weigh 4.27 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[2][3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final concentration: For this example, we will prepare a 1 µM working solution of this compound in a final volume of 1 mL of cell culture medium.
-
Calculate the dilution:
-
C1V1 = C2V2
-
(10,000 µM) * V1 = (1 µM) * (1000 µL)
-
V1 = 0.1 µL
-
-
Perform a serial dilution (recommended): Directly pipetting 0.1 µL can be inaccurate. It is better to perform a serial dilution.
-
Step A (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 to make a 100 µM intermediate stock. To do this, add 2 µL of the 10 mM stock to 198 µL of cell culture medium. Mix well by pipetting up and down.
-
Step B (Final Dilution): Dilute the 100 µM intermediate stock 1:100 to make the final 1 µM working solution. To do this, add 10 µL of the 100 µM intermediate stock to 990 µL of pre-warmed cell culture medium.
-
-
Mix and use immediately: Gently mix the final working solution and add it to your cells immediately to minimize the risk of precipitation.
Note on Final DMSO Concentration: In the example above, the final DMSO concentration would be 0.01%, which is well below the toxicity level for most cell lines.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound's antiviral activity.
Experimental Workflow: Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions.
References
Navigating Nucleozin Resistance: A Technical Support Resource for Influenza NP Researchers
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This technical support center provides crucial information for researchers working with Nucleozin and other influenza nucleoprotein (NP) inhibitors. Here you will find troubleshooting guidance for common experimental hurdles, answers to frequently asked questions regarding this compound resistance, detailed experimental protocols, and a summary of key resistance mutations and their impact on antiviral efficacy.
Quick Reference: this compound Resistance Mutations in Influenza NP
The following mutations in the influenza A virus nucleoprotein (NP) have been identified as conferring resistance to this compound and its analogs.
| Mutation | Location in NP | Key Observations |
| Y289H | Body Domain | Frequently identified in in-vitro resistance selection studies. Natural Y289H variants have been found in circulating influenza strains, including the 2009 H1N1 pandemic strain. Confers high-level resistance to this compound.[1] |
| N309K/T | Body Domain | Also identified through in-vitro selection. N309 is believed to stabilize this compound binding through hydrogen bonds.[1] |
| Y52H | Head Domain | Identified in drug selection passage experiments. |
Quantitative Analysis of this compound Efficacy
The following table summarizes the 50% effective concentration (EC50) of this compound and a related analog against various influenza A strains, including those with resistance mutations. This data is critical for interpreting experimental results and understanding the resistance landscape.
| Compound | Virus Strain | NP Genotype | EC50 (µM) |
| This compound | A/WSN/33 (H1N1) | Wild-type | 0.069 ± 0.003[1] |
| This compound | H3N2 (clinical isolate) | Wild-type | 0.16 ± 0.01[1] |
| This compound | A/Vietnam/1194/04 (H5N1) | Wild-type | 0.33 ± 0.04[1] |
| This compound | S-OIV (2009 H1N1 pandemic) | Natural Y289H variant | > 50[1] |
| Compound FA-10 | A/WSN/33 (H1N1) | Wild-type | 15.3 ± 2[1] |
| Compound FA-10 | Y289H variant | Y289H | 11.3 ± 0.9[1] |
| Compound FA-10 | S-OIV (2009 H1N1 pandemic) | Natural Y289H variant | 5.0 ± 0.5[1] |
Troubleshooting Guides
This section provides practical guidance for overcoming common challenges in experiments aimed at identifying and characterizing this compound resistance.
Guide 1: Plaque Reduction Assay (PRA) for Antiviral Susceptibility Testing
Q1: I am not getting clear or consistent plaques in my assay.
-
A1: Cell Monolayer Issues: Ensure your MDCK (Madin-Darby Canine Kidney) cells form a confluent and healthy monolayer. Inconsistent seeding density can lead to uneven monolayers and variable plaque formation.
-
A2: Trypsin Concentration: The concentration of TPCK-treated trypsin in your overlay medium is critical for viral propagation. Optimize the trypsin concentration for your specific virus strain and cell line.
-
A3: Agarose/Overlay Viscosity: If using an agarose overlay, ensure it is not too hot when added to the cells, as this can cause cell death. The viscosity should be sufficient to prevent viral diffusion into the liquid medium, which would result in indistinct plaques.
-
A4: Incubation Time: The incubation time required for plaque formation can vary between virus strains. If plaques are too small, consider extending the incubation period.
Q2: My positive control (wild-type virus) is showing unexpected resistance to this compound.
-
A1: Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
A2: Cell Culture Contamination: Mycoplasma or other microbial contamination in your cell culture can affect cell health and viral replication, potentially altering the apparent antiviral efficacy.
-
A3: Inaccurate Viral Titer: An inaccurate initial viral titer can lead to a high multiplicity of infection (MOI), which may overwhelm the inhibitor and give a false impression of resistance. Re-titer your viral stock.
Guide 2: Generation of this compound-Resistant Escape Mutants
Q1: I am unable to select for resistant viruses after multiple passages.
-
A1: Insufficient Drug Concentration: The starting concentration of this compound may be too high, leading to complete inhibition of viral replication and no opportunity for resistant variants to emerge. Start with a concentration around the EC50 and gradually increase it with each passage.
-
A2: Low Viral Diversity: The initial virus population may lack the genetic diversity necessary for a resistance mutation to be present. Consider using a larger initial viral inoculum or a virus stock known to have higher genetic variability.
-
A3: Fitness Cost of Resistance: The resistance mutation may impose a significant fitness cost on the virus, preventing it from outcompeting the wild-type virus at lower drug concentrations. Be patient and continue passaging, as compensatory mutations that restore fitness may arise over time.
Q2: I have a potential escape mutant, but sequencing of the NP gene shows no mutations.
-
A1: Mutations in Other Genes: While NP is the primary target of this compound, it is theoretically possible that mutations in other viral genes could confer resistance, for instance, by altering drug import/export or interacting with NP. Consider sequencing the entire viral genome.
-
A2: Mixed Population: The viral population may still be mixed, with the resistant variant at a low frequency that is difficult to detect by Sanger sequencing. Plaque-purify the virus to isolate a clonal population before sequencing.
-
A3: Sequencing Artifacts: Review your sequencing data for quality. Poor quality reads can obscure the presence of a mutation.
Guide 3: Sanger Sequencing of the Influenza NP Gene
Q1: My sequencing results are noisy or have high background.
-
A1: Poor Template Quality: Ensure your viral RNA extraction and subsequent RT-PCR yield a clean, single band of the correct size. Contaminants from the cell culture or extraction process can inhibit the sequencing reaction.
-
A2: Primer Issues: Use primers that are specific to the NP gene and have been validated for sequencing. Poor primer design or degradation can lead to non-specific amplification and messy sequencing reads.
-
A3: Incorrect Annealing Temperature: Optimize the annealing temperature for your sequencing primers to ensure specific binding.
Q2: I am seeing multiple peaks at a single position (heterozygous base call).
-
A1: Mixed Viral Population: This is a strong indication that you have a mixed population of viruses. As mentioned above, plaque purification is necessary to isolate a single genotype for sequencing.
-
A2: Polymerase Slippage: Repetitive sequences within the NP gene can sometimes cause the polymerase to "slip" during the sequencing reaction, leading to what appears to be a mixed population.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
-
A1: this compound targets the influenza A virus nucleoprotein (NP). It is thought to act as a "molecular staple," inducing the formation of non-functional NP aggregates. This prevents the proper trafficking of NP to the nucleus and disrupts the formation of viral ribonucleoprotein (vRNP) complexes, which are essential for viral genome replication and transcription.
Q2: How do the identified mutations (Y289H, N309K/T, Y52H) confer resistance to this compound?
-
A2: These mutations are located in or near the binding pocket of this compound on the NP protein. The Y289H and N309K/T mutations in the body domain are believed to directly interfere with the binding of this compound, reducing its ability to induce NP aggregation.[1] The structural basis of resistance for the Y52H mutation in the head domain is still under investigation but likely also involves disruption of drug binding.
Q3: What is the impact of these resistance mutations on viral fitness?
-
A3: The fitness of antiviral-resistant influenza strains can vary. Some resistance mutations can come at a fitness cost, meaning the mutant virus replicates less efficiently than the wild-type virus in the absence of the drug. However, compensatory mutations can arise elsewhere in the genome that restore viral fitness. For example, some oseltamivir-resistant strains have been shown to be as transmissible as their sensitive counterparts.[2] The specific fitness costs associated with this compound resistance mutations are an active area of research.
Q4: Is there a risk of cross-resistance with other NP inhibitors?
-
A4: This is a critical question for the development of new NP-targeting antivirals. If different inhibitors bind to the same or overlapping sites on NP, mutations that confer resistance to one drug are likely to cause cross-resistance to others. However, if new inhibitors target distinct sites on NP, they may remain effective against this compound-resistant strains. Further research is needed to determine the cross-resistance profiles of this compound-resistant mutants.
Q5: Are this compound-resistant mutations prevalent in currently circulating influenza strains?
-
A5: The Y289H mutation was notably present in the swine-origin influenza A (H1N1) virus that caused the 2009 pandemic.[1] This highlights the potential for naturally occurring resistance to NP inhibitors. Continuous surveillance of circulating influenza strains is necessary to monitor the prevalence of these and other potential resistance mutations.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Identifying this compound Resistance
Caption: A flowchart illustrating the key steps in the in-vitro selection and identification of this compound-resistant influenza viruses.
Mechanism of this compound Action and Resistance
References
how to handle Nucleozin's moisture sensitivity in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling of Nucleozin, a potent influenza A virus inhibitor, with a focus on addressing its moisture sensitivity in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antiviral compound that targets the influenza A virus nucleoprotein (NP). NP is essential for viral replication, playing a key role in encapsidating the viral RNA genome to form ribonucleoprotein (RNP) complexes. This compound is thought to act as a "molecular staple," inducing the aggregation of NP and consequently the RNP complexes.[1] This aggregation disrupts the normal cytoplasmic trafficking of RNPs, preventing their assembly into new progeny virions.[1][2]
Q2: Why is DMSO used as a solvent for this compound?
Like many small molecule inhibitors, this compound is a hydrophobic compound with limited aqueous solubility. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common choice for preparing stock solutions for in vitro assays.[3][4]
Q3: What does it mean that this compound is "moisture sensitive" in DMSO?
This compound's moisture sensitivity refers to its potential for degradation or precipitation from a DMSO solution in the presence of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This absorbed water can decrease the solubility of hydrophobic compounds like this compound, leading to precipitation and can also potentially cause chemical degradation of the compound over time.[5][6]
Q4: How can I tell if my this compound in DMSO has precipitated?
Precipitation can be observed as visible particulate matter, cloudiness, or a crystalline deposit in your solution. This is more likely to occur upon dilution of the DMSO stock into aqueous buffers for experiments.[7] It can also happen in the stock solution itself, especially after freeze-thaw cycles or prolonged storage in a humid environment.[7]
Q5: What are the consequences of using a this compound solution that has been compromised by moisture?
Using a compromised solution can lead to inaccurate and unreliable experimental results. The actual concentration of the active compound will be lower than intended, potentially leading to an underestimation of its potency (e.g., a higher IC50 value). Precipitated compound can also interfere with automated liquid handling systems and some assay detection methods.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of DMSO stock solution. | 1. Moisture absorption: The DMSO used was not anhydrous, or the stock solution has absorbed atmospheric water.[5] 2. Low temperature storage: this compound may have limited solubility at lower temperatures. 3. Concentration exceeds solubility limit. | 1. Use fresh, anhydrous DMSO to prepare a new stock solution. Work in a low-humidity environment (e.g., under a nitrogen atmosphere or in a glove box).[3] 2. Gently warm the solution to room temperature and sonicate in a water bath to aid redissolution.[8] 3. Prepare a less concentrated stock solution. |
| This compound precipitates upon dilution into aqueous buffer/media. | 1. Low aqueous solubility: The final concentration in the aqueous solution exceeds this compound's solubility limit. 2. High final DMSO concentration: While DMSO aids initial dissolution, a high final concentration can be toxic to cells.[9] 3. Rapid dilution: "Crashing out" of the compound due to a sudden change in solvent polarity. | 1. Decrease the final concentration of this compound in your assay. 2. Optimize the dilution scheme to keep the final DMSO concentration as low as possible (ideally <0.5% for cell-based assays).[9] 3. Perform a stepwise dilution, gradually adding the aqueous buffer to the DMSO stock while vortexing. The use of co-solvents like PEG400 or Tween 80 may also be considered.[9][10] |
| Inconsistent results between experiments. | 1. Variable moisture content in DMSO stocks: Inconsistent handling and storage of stock solutions. 2. Degradation of this compound: The stock solution may have degraded over time due to moisture exposure.[11][12][13] 3. Multiple freeze-thaw cycles: Can promote precipitation and degradation.[7] | 1. Strictly adhere to the recommended protocol for preparing and storing this compound solutions. 2. Prepare fresh stock solutions regularly. If a stock is older than one month when stored at -20°C, its efficacy should be re-evaluated.[9] 3. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[9] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution in Anhydrous DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes with tightly sealing caps
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Before opening, allow the this compound vial to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a low-humidity environment, accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the vial in a room temperature water bath for 5-10 minutes to aid dissolution.[8]
-
-
Aliquoting and Storage:
-
Once fully dissolved, immediately aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.[9]
-
For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is acceptable.[9]
-
Protocol for Diluting this compound for In Vitro Assays
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your assay buffer or cell culture medium. To minimize precipitation, it is recommended to perform a stepwise dilution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[9] Always include a vehicle control (DMSO at the same final concentration without this compound) in your experiments.
Visualizations
Caption: this compound's inhibitory effect on influenza A virus replication.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
optimizing Nucleozin concentration to avoid cytotoxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Nucleozin concentration in cell culture and avoid cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Cell Death or Poor Cell Viability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | Although this compound has a high therapeutic index, individual cell lines can have varying sensitivities. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Start with a broad range of concentrations and narrow it down based on the results of cytotoxicity assays. |
| Compound Precipitation | At concentrations above 125 µM, fine precipitates of this compound may appear in the cell culture medium, which can interfere with assays and cause apparent cytotoxicity.[1] Visually inspect the culture medium for any signs of precipitation. If observed, prepare a fresh, lower concentration stock solution and ensure complete dissolution before adding to the cell culture. Consider using a different solvent or a small percentage of a co-solvent if solubility is a persistent issue, ensuring the solvent itself is not toxic to the cells. |
| Solvent Toxicity | This compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental and control wells. Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the effect of the solvent on cell viability. |
| Suboptimal Cell Culture Conditions | Unhealthy cells are more susceptible to the effects of any treatment. Ensure cells are in the logarithmic growth phase, are not overgrown, and are free from contamination. Regularly check the incubator's temperature and CO2 levels. |
| Interaction with Assay Reagents | In colorimetric assays like the MTT assay, high concentrations of a compound can sometimes interfere with the reagent itself, leading to inaccurate readings that may be misinterpreted as cytotoxicity. Include appropriate controls, such as a cell-free well with the compound and the assay reagent, to check for any direct interaction. |
Issue 2: Inconsistent or Non-Reproducible Antiviral Activity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Multiplicity of Infection (MOI) | The MOI can significantly impact the outcome of an antiviral assay. A very high MOI may overwhelm the antiviral effect of this compound, while a very low MOI might not produce a sufficient signal. Optimize the MOI for your specific virus and cell line combination to achieve a robust and reproducible infection. |
| Timing of Compound Addition | The timing of this compound addition relative to virus infection is critical. For optimal inhibition of viral replication, this compound should be present during the early stages of infection to prevent the nuclear accumulation of the nucleoprotein. Establish a clear and consistent timeline for adding the virus and the compound in your experiments. |
| Degradation of this compound | Like any chemical compound, this compound may degrade over time, especially if not stored correctly. Store this compound according to the manufacturer's instructions, typically at -20°C. Prepare fresh working solutions from a stock solution for each experiment. |
| Resistant Virus Strains | Some influenza A virus strains may have mutations in the nucleoprotein (NP) that confer resistance to this compound. Be aware of the genetic background of your virus strain. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound targets the influenza A virus nucleoprotein (NP). It induces the formation of NP aggregates, which prevents the nuclear accumulation of NP, a critical step for viral replication.[2] This ultimately leads to a cessation of viral replication.
Q2: What is a typical effective concentration (EC50) for this compound?
A2: The EC50 of this compound is in the nanomolar to low micromolar range and varies depending on the influenza A virus strain and the cell line used. For example, against influenza A/WSN/33 in MDCK cells, the EC50 is approximately 0.069 µM.[2]
Q3: At what concentration does this compound become cytotoxic?
A3: this compound generally exhibits low cytotoxicity with a 50% toxic concentration (TC50 or CC50) greater than 250 µM in cell lines such as MDCK.[2] This indicates a wide therapeutic window. However, it is always recommended to determine the specific cytotoxicity profile for your cell line of interest.
Q4: What are the visual signs of this compound's antiviral effect in infected cells?
A4: In influenza A virus-infected cells treated with this compound, immunofluorescence microscopy may reveal the formation of dense nucleoprotein (NP) aggregates in the cytoplasm, particularly in the perinuclear region, and a lack of NP accumulation in the nucleus.[3] At later stages of infection, this compound treatment can lead to the production of smaller and morphologically abnormal virus particles.
Q5: Can this compound be used against other viruses besides influenza A?
A5: this compound's mechanism of action is specific to the influenza A virus nucleoprotein. Therefore, it is not expected to have broad-spectrum antiviral activity against other viruses.
Quantitative Data Summary
Table 1: Effective and Cytotoxic Concentrations of this compound
| Cell Line | Virus Strain | Assay | EC50 (µM) | TC50/CC50 (µM) | Reference |
| MDCK | Influenza A/WSN/33 (H1N1) | Plaque Reduction Assay | 0.069 | >250 (MTT Assay) | [2] |
| MDCK | Influenza A/H3N2 (clinical isolate) | Plaque Reduction Assay | 0.16 | >250 (MTT Assay) | [2] |
| MDCK | Influenza A/Vietnam/1194/04 (H5N1) | Plaque Reduction Assay | 0.33 | >250 (MTT Assay) | [2] |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 24-48 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the CC50 value.
2. Plaque Reduction Assay
This assay is used to quantify the inhibition of viral replication.
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Cell Seeding: Seed a confluent monolayer of cells (e.g., MDCK) in 24-well plates.
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Virus and Compound Incubation: Prepare serial dilutions of this compound. In separate tubes, mix a known titer of influenza virus (e.g., 100 plaque-forming units) with each concentration of this compound and incubate for 1 hour at 37°C.
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Infection: Wash the cell monolayers with PBS and infect with 200 µL of the virus-Nucleozin mixture. Incubate for 1 hour at 37°C to allow for virus adsorption.
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Overlay: After incubation, remove the inoculum and overlay the cells with 1 mL of an overlay medium (e.g., 2X MEM containing 1% agarose and the corresponding concentration of this compound).
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Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
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Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize the plaques. Count the number of plaques in each well.
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Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the this compound concentration.
Visualizations
References
- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nucleozin Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Nucleozin in antiviral assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against influenza A virus?
This compound is a potent inhibitor of influenza A virus replication.[1] Its primary mechanism of action involves targeting the viral nucleoprotein (NP), a crucial protein for viral replication.[2] this compound is thought to act as a "molecular staple," stabilizing the interactions between NP monomers and inducing the formation of nonfunctional NP aggregates.[3] This aggregation prevents the nuclear accumulation of NP, leading to a halt in viral replication.[1] More recent studies suggest that this compound's primary target is the viral ribonucleoprotein (RNP) complex, and it works by blocking the cytoplasmic trafficking of these complexes.[3]
Q2: At what stages of the influenza A virus life cycle does this compound exert its effects?
This compound has been shown to have both early- and late-acting effects on the influenza A virus life cycle.[2] When introduced at the beginning of an infection, it can inhibit viral RNA and protein synthesis.[2] However, its potent antiviral activity is also observed when added at later time points, where it does not affect viral macromolecular synthesis but still blocks the production of infectious progeny by interfering with RNP trafficking.
Q3: What is the known resistance mutation for this compound?
The primary resistance mutation identified for this compound is a tyrosine to histidine substitution at residue 289 of the nucleoprotein (NP Y289H).[2][4] Viruses carrying this mutation show significantly reduced susceptibility to this compound.[4]
Troubleshooting Guide
Unexpected Results in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
Q4: I am observing high cytotoxicity (low CC50 values) in my uninfected control cells treated with this compound. What could be the cause?
-
Compound Precipitation: this compound has low aqueous solubility.[5][6] At higher concentrations, it can precipitate out of the cell culture medium, which can be toxic to cells or interfere with the assay readout.
-
Recommendation: Visually inspect your wells for any precipitate. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and ensure the final concentration of the solvent in your assay is not toxic to the cells. Consider using a lower, more soluble concentration range.
-
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below the toxic threshold for your specific cell line.
-
Recommendation: Run a solvent toxicity control with the same concentrations of the solvent used in your experiment.
-
Q5: My EC50 values for this compound are highly variable between experiments. What are the potential reasons?
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Inconsistent Viral Titer: The effective concentration of an antiviral can be influenced by the initial amount of virus used for infection (Multiplicity of Infection - MOI).
-
Recommendation: Ensure you are using a consistent and accurately titered virus stock for all your experiments. Perform a fresh titration of your virus stock regularly.
-
-
Cell Health and Density: The health and confluency of your cell monolayer can significantly impact assay results.
-
Recommendation: Use healthy, actively dividing cells and maintain a consistent cell seeding density for all your assays.[7]
-
-
Compound Stability: Repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.
-
Recommendation: Aliquot your this compound stock solution and avoid repeated freeze-thaw cycles.
-
Issues with Plaque Reduction Assays
Q6: I am not seeing a clear dose-dependent reduction in plaque numbers with increasing concentrations of this compound.
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Suboptimal Assay Conditions: Plaque assays are sensitive to various factors, including the type and concentration of the overlay medium and the incubation time.[4][8]
-
Recommendation: Optimize your plaque assay protocol for your specific virus strain and cell line. Ensure the overlay is not too viscous, which can inhibit plaque formation.
-
-
Resistant Virus Population: Your virus stock may contain a subpopulation of viruses with resistance mutations.
-
Recommendation: If you suspect resistance, sequence the NP gene of your virus stock to check for the Y289H mutation.[4]
-
Q7: The plaques in my this compound-treated wells are small and fuzzy compared to the control wells.
This observation could be a direct consequence of this compound's mechanism of action. By interfering with RNP trafficking and promoting aggregation, this compound may not completely block virus replication but rather impair the efficient spread of the virus to neighboring cells, resulting in smaller, less defined plaques.[9] This is still indicative of antiviral activity.
Challenges in Interpreting Cytopathic Effect (CPE)
Q8: I am having difficulty distinguishing between viral CPE and this compound-induced cytotoxicity.
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Compound-Induced Morphological Changes: At high concentrations, this compound or its solvent might cause changes in cell morphology that can be mistaken for viral CPE.
-
Recommendation: Always include an uninfected cell control treated with the same concentrations of this compound. This will help you differentiate between compound-induced cytotoxicity and virus-induced CPE.[10]
-
-
This compound-Induced Aggregates: The formation of intracellular NP aggregates induced by this compound could potentially alter cell morphology.[11]
Quantitative Data Summary
Table 1: In Vitro Efficacy (EC50) of this compound Against Various Influenza A Strains
| Influenza A Strain | Cell Line | EC50 (µM) | Assay Type |
| A/WSN/33 (H1N1) | MDCK | 0.069 | Plaque Reduction Assay |
| H3N2 (clinical isolate) | MDCK | 0.16 | Plaque Reduction Assay |
| Vietnam/1194/04 (H5N1) | MDCK | 0.33 | Plaque Reduction Assay |
| A/New Jersey/8/76 (H1N1) expressing NP Y289H | MDCK | >125 | CCK-8 Assay |
Data compiled from multiple sources.[1]
Table 2: Cytotoxicity (CC50) of this compound
| Cell Line | CC50 (µM) | Assay Type |
| MDCK | >250 | MTT Assay |
Data compiled from multiple sources.[12][13]
Experimental Protocols
Plaque Reduction Assay
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of your influenza virus stock in serum-free medium.
-
Infection: Wash the cell monolayer with PBS and infect with the virus dilutions for 1 hour at 37°C.
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Compound Treatment: During or after infection, add varying concentrations of this compound to the respective wells.
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Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with medium containing the appropriate concentration of this compound.
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Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.
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Staining: Fix the cells with formalin and stain with a solution like crystal violet to visualize and count the plaques.
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Analysis: Calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
TCID50 (50% Tissue Culture Infectious Dose) Assay
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Cell Seeding: Seed MDCK cells into a 96-well plate.
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Compound and Virus Preparation: Prepare serial dilutions of this compound. Prepare serial dilutions of the influenza virus.
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Infection and Treatment: Mix the virus dilutions with the this compound dilutions and add them to the cell monolayers.
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Incubation: Incubate the plate at 37°C for 3-5 days.
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CPE Observation: Observe the wells for the presence or absence of cytopathic effect (CPE) under a microscope.
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Analysis: Calculate the TCID50 using a method like the Reed-Muench or Spearman-Kärber formula. The EC50 is the concentration of this compound that reduces the viral titer by 50%.
MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate.
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Compound Treatment: Treat the cells with a range of this compound concentrations. Include untreated control wells and solvent control wells.
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Incubation: Incubate for the desired duration (e.g., 24-72 hours).
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Analysis: Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Visualizations
References
- 1. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. protocols.io [protocols.io]
- 4. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Influenza virus plaque assay [protocols.io]
- 9. brainvta.tech [brainvta.tech]
- 10. cdn.who.int [cdn.who.int]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]
- 13. cellculturedish.com [cellculturedish.com]
Technical Support Center: Understanding Nucleozin Resistance in S-OIV H1N1 Strains
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand the mechanisms behind the resistance of Swine-Origin Influenza A Virus (S-OIV) H1N1 strains to the antiviral compound Nucleozin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit influenza A virus replication?
A1: this compound is a potent small-molecule inhibitor of influenza A virus replication.[1] Its primary target is the viral nucleoprotein (NP), a highly conserved protein essential for multiple stages of the viral life cycle.[2] this compound's mechanism of action involves inducing the aggregation of NP, which prevents its normal function.[1][3] This aggregation disrupts the nuclear accumulation of NP, a critical step for the replication and transcription of the viral genome, ultimately halting the production of new virus particles.[3][4] this compound has demonstrated efficacy against various influenza A subtypes, including H1N1, H3N2, and H5N1.[1][4]
Q2: Why are S-OIV H1N1 strains resistant to this compound?
A2: The primary reason for the high resistance of S-OIV H1N1 strains to this compound is a naturally occurring mutation in the nucleoprotein (NP) gene.[2][4] Specifically, the substitution of tyrosine (Y) with histidine (H) at position 289 (Y289H) is the key determinant of this resistance.[4][5] This mutation is prevalent in the 2009 pandemic H1N1 strain (A/California/07/2009).[2][6] The Y289H mutation weakens the binding of this compound to the NP, reducing the drug's ability to induce NP aggregation and inhibit viral replication.[5]
Q3: Are there other mutations that confer resistance to this compound?
A3: Yes, besides the Y289H mutation, other mutations in the NP have been identified that confer resistance to this compound and its analogs. These include mutations at positions Y52 (Y52H) and N309 (N309K/T).[2][5][6] These mutations are located in the binding pockets for this compound on the NP, and their alteration interferes with the drug's binding and inhibitory activity.[2]
Q4: What is the impact of the Y289H mutation on this compound's binding to the nucleoprotein?
A4: Molecular docking and structural studies have revealed that this compound binds to specific pockets on the influenza A NP.[2][4] The residue Y289 is located in a key binding pocket and contributes to the interaction with this compound through hydrophobic interactions involving aromatic ring stacking.[5][6] The substitution of tyrosine with the smaller histidine residue at this position disrupts these critical interactions, leading to a significantly weakened binding of this compound to the NP.[5] This reduced binding affinity is the molecular basis for the observed resistance.
Troubleshooting Guide for In Vitro Experiments
Issue: My in vitro experiments show that this compound is ineffective against the H1N1 strain I am using.
Troubleshooting Steps:
-
Sequence the Nucleoprotein (NP) Gene: The most likely cause of this compound ineffectiveness is the presence of resistance-conferring mutations in the NP gene of your H1N1 strain. Perform Sanger or next-generation sequencing of the NP gene to check for mutations at key positions, primarily Y289H, but also Y52H and N309T/K.[2][6]
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Consult Viral Strain Information: If you obtained the virus from a repository or another laboratory, review the provided strain information. It may indicate that the strain is a 2009 pandemic H1N1 (S-OIV) isolate, which is known to be naturally resistant to this compound due to the Y289H polymorphism.[4]
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Perform a Plaque Reduction Assay (PRA): To quantify the level of resistance, conduct a PRA with a range of this compound concentrations. This will allow you to determine the 50% effective concentration (EC50) for your viral strain and compare it to the EC50 values for known sensitive and resistant strains.[4]
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Use a Control Sensitive Strain: In your experiments, always include a control influenza A strain that is known to be sensitive to this compound, such as the A/WSN/33 (H1N1) strain (with wild-type NP).[4] This will help validate your experimental setup and confirm that the compound is active.
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Consider this compound Analogs: Research has shown that some analogs of this compound may have activity against resistant strains. For example, the compound FA-10 has shown some activity against the Y289H variant.[4] Depending on your research goals, exploring such analogs might be a viable option.
Quantitative Data Summary
The following table summarizes the 50% effective concentration (EC50) values of this compound against various influenza A virus strains, highlighting the difference in susceptibility between wild-type and resistant strains.
| Virus Strain | NP Genotype | EC50 of this compound (µM) | Reference |
| Influenza A/WSN/33 (H1N1) | Wild-type (Y289) | 0.069 ± 0.003 | [4] |
| Influenza A/WSN/33 (H1N1) | Y289H escape mutant | > 125 | [4] |
| Swine-Origin Influenza A (S-OIV) H1N1 | Natural Y289H variant | > 50 | [4] |
| Influenza A/H3N2 (clinical isolate) | Not specified | 0.16 ± 0.01 | [4] |
| Influenza A/Vietnam/1194/04 (H5N1) | Not specified | 0.33 ± 0.04 | [4] |
Key Experimental Protocols
1. Plaque Reduction Assay (PRA) to Determine Antiviral Activity
This protocol is used to determine the concentration of an antiviral compound required to reduce the number of plaques (zones of cell death caused by viral replication) by 50% (EC50).
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Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
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Virus Infection: The cell monolayer is washed, and then infected with a specific influenza A virus strain at a known multiplicity of infection (MOI).
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Compound Treatment: Immediately after infection, the cells are overlaid with a medium containing various concentrations of this compound. A no-drug control is also included.
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Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days to allow for plaque formation.
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Plaque Visualization: The overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
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Data Analysis: The number of plaques at each drug concentration is counted, and the EC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration.
2. Generation of Recombinant Influenza Virus by Reverse Genetics
This technique allows for the introduction of specific mutations into the influenza virus genome to study their effects.
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Plasmid System: The pHW2000 eight-plasmid system is commonly used. This system contains plasmids encoding each of the eight genomic RNA segments of the influenza A/WSN/33 virus.
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Site-Directed Mutagenesis: The desired mutation (e.g., Y289H in the NP gene) is introduced into the corresponding plasmid using standard molecular cloning techniques.
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Transfection: A co-culture of 293T and MDCK cells is transfected with all eight plasmids (one of which carries the desired mutation).
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Virus Rescue: The transfected cells are incubated, allowing for the generation of recombinant viruses containing the engineered mutation.
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Virus Amplification and Sequencing: The rescued virus is then amplified in MDCK cells or embryonated chicken eggs, and the presence of the intended mutation is confirmed by sequencing the NP gene.
Visualizations
Caption: Mechanism of this compound action on the influenza virus life cycle.
Caption: Logical relationship of Y289H mutation to this compound resistance.
Caption: Experimental workflow for a Plaque Reduction Assay (PRA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization of H1N1 Nucleoprotein-Nucleozin Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of NP Mutations on Nucleozin Binding
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the impact of influenza A nucleoprotein (NP) mutations, specifically N309K and Y289H, on the binding of the antiviral compound Nucleozin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against influenza A virus?
A1: this compound is a small-molecule inhibitor of influenza A virus replication.[1][2] Its primary target is the viral nucleoprotein (NP).[1] this compound is thought to act as a "molecular staple," binding to NP monomers and inducing their aggregation.[3][4] This aggregation prevents the proper trafficking of NP to the nucleus, a critical step for the replication of the viral genome.[1][3] Specifically, this compound has been shown to block the cytoplasmic trafficking of viral ribonucleoproteins (RNPs) by promoting the formation of large perinuclear aggregates that include the cellular protein Rab11.[3]
Q2: How do the NP mutations N309K and Y289H affect the efficacy of this compound?
A2: The mutations N309K and Y289H in the influenza A nucleoprotein have been identified as conferring resistance to this compound.[4] These mutations occur in the binding pocket of this compound on the NP protein. The Y289H mutation is believed to disrupt a crucial π-stacking interaction between the tyrosine residue and this compound, thereby reducing binding affinity.[4] The N309K mutation introduces a longer side chain (lysine) that physically obstructs the binding of this compound to its target site.[4]
Q3: Is there quantitative data on how these mutations impact this compound's antiviral activity?
A3: Yes, quantitative data from plaque reduction assays (PRA) demonstrates a significant decrease in this compound's efficacy against viruses with the Y289H mutation. While the N309K mutation is known to confer resistance, specific EC50 values are not as readily available in the literature.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) of this compound against wild-type and mutant influenza A virus strains.
| Virus Strain/NP Genotype | EC50 of this compound (µM) | Fold Change in Resistance | Reference |
| Influenza A/WSN/33 (Wild-Type) | 0.069 ± 0.003 | - | [1] |
| Influenza A/WSN/33 (Y289H Mutant) | > 125 | > 1800 | [1] |
| Influenza A (N309K Mutant) | Confers resistance (specific EC50 not reported) | Not available | [4] |
Troubleshooting Guide
Issue: My experimental results show a reduced efficacy of this compound against my influenza A virus strain.
Possible Cause 1: Presence of resistance mutations in the NP gene.
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Troubleshooting Step: Sequence the nucleoprotein (NP) gene of your viral stock. Pay close attention to codons corresponding to amino acid positions 289 and 309. The presence of Y289H or N309K substitutions is a strong indicator of this compound resistance.
Possible Cause 2: Experimental variability.
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Troubleshooting Step: Ensure consistency in your experimental setup. Verify the concentration of this compound, the multiplicity of infection (MOI) used, and the cell line integrity. It is advisable to include a known sensitive (wild-type) and a known resistant (e.g., Y289H) virus strain as controls in your assays.
Experimental Protocols
Plaque Reduction Assay (PRA) to Determine EC50
This protocol is a standard method for determining the antiviral efficacy of a compound.
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Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.
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Virus Dilution: Prepare serial dilutions of the influenza virus stock.
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Compound Preparation: Prepare serial dilutions of this compound in infection medium.
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Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour. Subsequently, infect the MDCK cell monolayers with the virus-drug mixture.
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Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
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Overlay: Remove the inoculum and overlay the cells with a mixture of medium and agarose containing the respective concentration of this compound.
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Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.
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Staining: Fix the cells and stain with crystal violet to visualize and count the plaques.
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Data Analysis: The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Fluorescence Titration Assay for this compound-NP Binding
This biophysical assay can be used to measure the direct binding of this compound to purified NP.
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Protein Preparation: Purify recombinant wild-type and mutant (Y289H, N309K) NP proteins.
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Instrumentation: Use a fluorometer to measure the intrinsic tryptophan fluorescence of the NP protein.
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Titration: In a cuvette, add a fixed concentration of the NP protein. Sequentially add increasing concentrations of this compound.
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Measurement: After each addition of this compound, measure the fluorescence emission of the NP protein. The binding of this compound to NP will cause a quenching of the tryptophan fluorescence.
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Data Analysis: Plot the change in fluorescence against the concentration of this compound. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd), which is a measure of binding affinity.
Reverse Genetics for Generating Mutant Viruses
This technique allows for the introduction of specific mutations into the influenza virus genome.
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Plasmid Construction: Use site-directed mutagenesis to introduce the desired mutations (e.g., Y289H or N309K) into a plasmid containing the full-length cDNA of the NP gene segment.
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Transfection: Co-transfect a set of eight plasmids, each encoding one of the influenza A virus gene segments (with the mutated NP plasmid), into a suitable cell line (e.g., a co-culture of 293T and MDCK cells).
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Virus Rescue: The cells will produce recombinant viruses containing the engineered mutation.
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Virus Amplification and Sequencing: Harvest the virus from the cell supernatant, amplify it in MDCK cells, and sequence the NP gene to confirm the presence of the intended mutation.
Visualizations
Caption: Mechanism of this compound action and its impact on NP trafficking.
Caption: Experimental workflow for characterizing this compound resistance mutations.
References
- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Enhance the In vivo Efficacy of Nucleozin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo evaluation of Nucleozin analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its analogs against the influenza virus?
A1: this compound and its analogs are a class of antiviral compounds that target the influenza A virus (IAV) nucleoprotein (NP). NP is a critical multi-functional protein essential for viral replication. The primary mechanism of action involves the induction of NP aggregation. These compounds are thought to act as "molecular staples," stabilizing interactions between NP monomers, which leads to the formation of nonfunctional, higher-order oligomers or aggregates. This aggregation disrupts several key processes in the viral life cycle:
-
Inhibition of RNP Trafficking: this compound blocks the cytoplasmic transport of newly synthesized viral ribonucleoproteins (vRNPs) from the nucleus to the cell membrane for packaging into new virions. It causes these vRNPs to accumulate in large aggregates in the perinuclear region along with the cellular protein Rab11, a key component of recycling endosomes that vRNPs hijack for transport.[1][2]
-
Disruption of Viral RNA and Protein Synthesis: When administered early in the infection cycle, this compound can inhibit viral RNA and protein synthesis.[1][2]
-
Inhibition of Nuclear Accumulation: Some studies have shown that this compound can block the accumulation of NP in the nucleus during the early phases of infection.[3]
By disrupting these NP-dependent processes, this compound analogs effectively halt viral replication.
Q2: What are the primary challenges limiting the in vivo efficacy of this compound analogs?
A2: While many this compound analogs exhibit potent antiviral activity in vitro, their translation to effective in vivo models can be challenging. The primary obstacles include:
-
Poor Aqueous Solubility: this compound and many of its direct analogs are highly lipophilic and have low aqueous solubility. This can lead to poor absorption and low bioavailability when administered orally.[4]
-
Suboptimal Pharmacokinetics: Poor metabolic stability, particularly in mouse liver microsomes, can lead to rapid clearance from the body.[4] This means the compound may not maintain a therapeutic concentration for a sufficient duration to exert its antiviral effect.
-
Structural Modification Dilemmas: While chemical modifications can be made to improve solubility and metabolic stability, some changes, such as modifications to the piperazine ring, have been shown to significantly reduce the antiviral activity of the compound.[5][6]
Q3: What are the main strategies to improve the in vivo performance of this compound analogs?
A3: Several strategies can be employed to overcome the challenges of poor solubility and metabolic instability to enhance in vivo efficacy:
-
Medicinal Chemistry Approaches:
-
Analog Design: Synthesizing new analogs with modified physicochemical properties. For instance, a triazole-based analog of this compound was designed to have significantly improved solubility and metabolic stability.[4] Replacing certain moieties, such as the isoxazole ring, with more soluble groups like 1H-1,2,3-triazole-4-carboxamide can also improve aqueous solubility.[5]
-
Prodrugs: Converting the analog into a prodrug by attaching a chemical moiety that improves bioavailability. This moiety is later cleaved in vivo to release the active drug. This is a common strategy for nucleoside analogs.[7][8][9]
-
-
Advanced Formulation Strategies:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization in the gastrointestinal tract.[10][11]
-
Particle Size Reduction: Decreasing the particle size of the drug substance through techniques like micronization or nanosizing increases the surface area for dissolution, which can improve the dissolution rate and subsequent absorption.[10][12]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create a more soluble amorphous form of the compound, enhancing its dissolution and bioavailability.[13][14]
-
-
Novel Therapeutic Modalities:
-
PROTACs (PROteolysis TArgeting Chimeras): This innovative approach involves linking a this compound analog to a ligand that binds an E3 ubiquitin ligase. The resulting PROTAC molecule brings the E3 ligase into close proximity with the viral NP, leading to its ubiquitination and degradation by the host cell's proteasome. A PROTAC based on this compound has been shown to effectively inhibit IAV replication.[15]
-
Troubleshooting Guides
Problem: High in vitro activity but poor in vivo efficacy
This is a common issue in drug development. The workflow diagram below can help diagnose the potential cause.
Expand Troubleshooting Guide
Possible Cause 1: Poor Aqueous Solubility & Bioavailability
-
Symptoms: Low plasma concentration of the drug after oral administration; high variability in efficacy between individual animals.
-
Troubleshooting Steps:
-
Assess Solubility: Determine the thermodynamic solubility of the compound in physiologically relevant buffers (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Formulation Enhancement:
-
Chemical Modification: Synthesize analogs with improved solubility. As an example, derivatives of 1H-1,2,3-triazole-4-carboxamide are reported to be more soluble than the parent this compound.[5]
-
Possible Cause 2: Rapid Metabolic Clearance
-
Symptoms: Very short plasma half-life (t½) of the compound after intravenous or oral administration.
-
Troubleshooting Steps:
-
In Vitro Metabolism Assay: Perform a liver microsomal stability assay to determine the compound's intrinsic clearance. (See Protocol 2). This will indicate its susceptibility to metabolism by liver enzymes like cytochrome P450s.[10][16]
-
Identify Metabolic Soft Spots: Use techniques like mass spectrometry to identify the specific sites on the molecule that are being metabolized.
-
Block Metabolism: Synthesize new analogs where these "soft spots" are chemically blocked or altered to resist metabolic breakdown.
-
Possible Cause 3: Inefficient Biodistribution
-
Symptoms: Sufficient plasma exposure but low efficacy, suggesting the compound may not be reaching the target tissue (e.g., the lungs for influenza) in high enough concentrations.
-
Troubleshooting Steps:
-
Tissue Distribution Studies: Conduct pharmacokinetic studies where drug concentrations are measured in both plasma and key tissues (lungs, etc.) at various time points post-administration.
-
Prodrug Approach: Design a prodrug that targets transporters expressed in the lung tissue or has improved permeability.[2]
-
Alternative Delivery Routes: For preclinical studies, consider intranasal or intratracheal administration to deliver the drug directly to the site of infection.
-
Data Presentation
The following tables summarize key quantitative data for this compound and its analogs.
Table 1: In Vitro Activity of this compound and Analogs Against Influenza A Virus
| Compound | Virus Strain | Assay Type | EC₅₀ / IC₅₀ (µM) | TC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| This compound | A/WSN/33 (H1N1) | Plaque Reduction | ~0.06 | >250 | [5] |
| This compound | Human H1N1, H3N2, H5N1 | Plaque Reduction | Nanomolar range | >50 | [3] |
| Compound FA-10 | S-OIV (Y289H mutant) | Not Specified | 5.0 ± 0.5 | Not Reported | [3] |
| Piperazine-modified analogs (9 & 10) | Not Specified | Not Specified | No inhibition at 10 µM | Not Reported | [5] |
EC₅₀: Half maximal effective concentration. IC₅₀: Half maximal inhibitory concentration. TC₅₀: Half maximal toxic concentration.
Table 2: Pharmacokinetic Properties of Selected Antiviral Nucleoside Analogs Note: Specific pharmacokinetic data for this compound analogs are not widely published. This table provides general data for other antiviral nucleoside analogs to illustrate key parameters.
| Compound | Administration Route | Bioavailability (%) | Plasma Half-life (t½) (h) | Primary Clearance | Reference |
|---|---|---|---|---|---|
| Zidovudine | Oral | >60 | ~0.5 - 4 | Hepatic & Renal | [3] |
| Didanosine | Oral | <50 | ~0.5 - 4 | Renal | [3] |
| Galidesivir | IM / IV | N/A | Biphasic (Rapid initial, extended terminal) | Not Specified |[17] |
Experimental Protocols
Expand All Protocols
Protocol 1: In Vitro Antiviral Activity - Plaque Reduction Assay
Objective: To determine the concentration of a this compound analog that inhibits influenza virus replication by 50% (EC₅₀) in cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Influenza A virus stock of known titer
-
Test compound (this compound analog) stock solution in DMSO
-
Overlay medium (e.g., 2X MEM containing Avicel or agarose)
-
TPCK-Trypsin
-
Crystal Violet staining solution
-
12-well cell culture plates
Methodology:
-
Cell Seeding: Seed MDCK cells into 12-well plates at a density that will form a confluent monolayer (e.g., 3 x 10⁵ cells/well) and incubate overnight.[6]
-
Compound Dilution: Prepare serial dilutions of the this compound analog in serum-free medium. Also prepare a virus control (no compound) and a cell control (no virus, no compound).
-
Infection: Wash the MDCK cell monolayers with PBS. Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.
-
Overlay: Add an equal volume of the semi-solid overlay medium (containing TPCK-Trypsin to facilitate virus spread).[6][11]
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until visible plaques are formed.
-
Staining: Fix the cells (e.g., with 10% formalin) and then stain the monolayer with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.[11]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Metabolic Stability - Mouse Liver Microsome Assay
Objective: To evaluate the metabolic stability of a this compound analog by measuring its rate of depletion when incubated with mouse liver microsomes.
Materials:
-
Pooled mouse liver microsomes (MLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
Incubator/shaking water bath at 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare a reaction mixture containing phosphate buffer, MLM, and the test compound (final concentration typically 1-2 µM).[4][5]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system. A negative control without the NADPH system should be run in parallel.[4]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding a cold solution of ACN containing an internal standard.[10][16]
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int) can be calculated.[10]
Protocol 3: In Vivo Efficacy - Influenza Virus Mouse Model
Objective: To assess the ability of a this compound analog to protect mice from a lethal challenge with influenza A virus.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c strains)
-
Mouse-adapted influenza A virus strain (e.g., A/PR/8/34 H1N1)
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Equipment for intranasal inoculation
Methodology:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Treatment Groups: Randomly assign mice to different treatment groups (e.g., vehicle control, positive control if available, and different doses of the this compound analog).
-
Dosing: Administer the compound or vehicle to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection). Dosing can be prophylactic (starting before infection) or therapeutic (starting after infection).
-
Infection: Lightly anesthetize the mice and infect them via intranasal inoculation with a predetermined lethal dose (e.g., 5x LD₅₀) of the influenza virus.[1][12][18]
-
Monitoring: Monitor the mice daily for a set period (e.g., 14 days) for:
-
Morbidity: Body weight loss (a key indicator of disease severity).
-
Mortality: Survival rate.
-
-
Endpoint Analysis (Optional): At specific days post-infection, a subset of mice from each group can be euthanized to collect lungs for:
-
Data Analysis: Compare the survival curves, mean body weight changes, and lung viral titers between the treatment groups and the vehicle control group to determine the efficacy of the compound.
Visual Guides
Diagram 1: Mechanism of Action of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Influenza virus plaque assay [protocols.io]
- 7. Pharmacokinetic properties of several novel oligonucleotide analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy [frontiersin.org]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 14. WO2014120982A1 - Solid dispersion formulation of an antiviral compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Repeated Low-Dose Influenza Virus Infection Causes Severe Disease in Mice: a Model for Vaccine Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleozin & NP Aggregation in Microscopy
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Nucleozin, focusing on the management and interpretation of influenza virus nucleoprotein (NP) aggregation in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule antiviral compound that specifically targets the influenza A virus nucleoprotein (NP).[1] Its primary mechanism involves acting as a "molecular staple" that binds to NP monomers and stabilizes their interactions, promoting the formation of nonfunctional, higher-order NP oligomers and aggregates.[2][3] This aggregation disrupts essential NP functions required for the viral life cycle.[4][5][6]
Q2: I am observing large NP aggregates in my microscopy images after this compound treatment. Is this an experimental artifact?
A2: The formation of NP aggregates is the intended and well-documented antiviral effect of this compound, not a procedural artifact.[7][8] The compound is designed to induce aggregation, which in turn inhibits viral replication by interfering with the cytoplasmic trafficking of viral ribonucleoproteins (vRNPs).[2][9] While this is the desired outcome for antiviral studies, these large aggregates can be considered a visual "artifact" if they obscure the observation of other subcellular structures or processes. The key is to control and correctly interpret this phenomenon within the context of your experiment.
Q3: Where in the cell do this compound-induced NP aggregates typically form?
A3: When this compound is added after the start of infection, it blocks the cytoplasmic trafficking of vRNPs that have been exported from the nucleus. This leads to the formation of large NP aggregates in the cytoplasm, often concentrated in the perinuclear area where they co-localize with the cellular protein Rab11.[2][10] If added very early in the infection, this compound can also inhibit the nuclear accumulation of NP.[1]
Q4: How can I be certain that the aggregates I am observing are specifically induced by this compound?
A4: To confirm the aggregates are a direct result of this compound, proper controls are essential. The aggregates should be present in cells infected with influenza A virus and treated with this compound but absent in the following control groups:
-
Infected cells treated with a vehicle control (e.g., DMSO).
-
Uninfected cells treated with this compound.
-
Infected cells treated with a non-functional analog of this compound.[3] Additionally, using a virus strain with a known this compound-resistance mutation (e.g., NP Y289H) should prevent or significantly reduce aggregation in the presence of the compound.[1]
Q5: Does this compound have known off-target effects or significant cytotoxicity?
A5: this compound has a wide therapeutic window, with a potent antiviral IC50 and a much higher median toxic concentration (TC50).[3] However, like many small molecules, off-target effects are possible, though the primary observed effect is NP aggregation.[11][12] It is always recommended to assess cytotoxicity in your specific cell line using a standard viability assay, especially when using concentrations at the higher end of the effective range.[13][14]
Troubleshooting Guide
Problem 1: this compound-induced aggregates are too large and dense, obscuring other cellular details.
-
Cause: The concentration of this compound may be too high, or the incubation time too long, leading to excessive aggregation.
-
Solution:
-
Titrate this compound Concentration: Perform a dose-response experiment to find the minimum concentration that produces the desired antiviral effect without causing visually obstructive aggregates. Start with a low concentration (e.g., 0.1 µM) and increase incrementally.
-
Perform a Time-Course Analysis: Fix cells at multiple time points after this compound addition (e.g., 1, 3, 6, 8 hours). Early time points may show smaller, more distinct aggregates before they coalesce into larger structures.[1]
-
Optimize Imaging: Use a confocal microscope to acquire thin optical sections, which can help resolve details above and below the dense aggregate plane.[15]
-
Problem 2: Difficulty distinguishing this compound-induced aggregates from other intracellular bodies or general microscopy artifacts.
-
Cause: Cellular stress can induce other types of protein aggregates or stress granules. Additionally, improper sample preparation or imaging settings can create artifacts like autofluorescence or fluorophore bleed-through.[16]
-
Solution:
-
Co-localization Staining: Perform immunofluorescence staining for NP and a known marker of the this compound-induced aggregate complex, such as Rab11.[10] Co-localization of NP and Rab11 in perinuclear aggregates is a strong indicator of this compound's specific action.
-
Optimize Fixation: Poor fixation can cause proteins to clump together artificially. Test different fixation protocols (e.g., 4% paraformaldehyde vs. methanol fixation) to find one that preserves cellular morphology without inducing non-specific aggregation.
-
Control for Fluorescence Bleed-through: When imaging multiple fluorophores, acquire images sequentially for each channel to prevent spectral crosstalk.[15][17] Use appropriate controls with single-stained samples to confirm the absence of bleed-through.
-
Problem 3: Low signal-to-noise ratio or photobleaching in fluorescence images of NP aggregates.
-
Cause: These are common issues in fluorescence microscopy, often caused by suboptimal imaging parameters, unstable fluorophores, or background light.[16][18]
-
Solution:
-
Use Antifade Reagents: Mount coverslips with a mounting medium containing an antifade reagent (e.g., n-propyl gallate) to reduce photobleaching.[19]
-
Optimize Acquisition Settings: Use the lowest possible laser power and shortest exposure time that still provides a detectable signal. Increase detector gain or use signal averaging to improve the signal-to-noise ratio without increasing phototoxicity.[15]
-
Minimize Ambient Light: Ensure the microscope is in a dark room or enclosed in a light-proof housing to prevent ambient light from contributing to background noise.[16]
-
Quantitative Data Summary
Table 1: Recommended this compound Concentrations for Cell Culture Experiments
| Parameter | Concentration | Cell Line Examples | Notes | Reference |
| Antiviral Activity (IC50) | ~0.06 µM | MDCK | IC50 is the concentration that inhibits 50% of viral activity. | [3] |
| Effective Experimental Dose | 1 µM - 10 µM | A549, MDCK | 1 µM is commonly used to observe robust NP aggregation and viral inhibition. Higher concentrations up to 10 µM completely inhibit viral load. | [1][3][10] |
| Median Toxic Conc. (TC50) | > 250 µM | Not specified | Demonstrates a wide therapeutic window between effective and toxic doses. | [3] |
Table 2: Time-Dependent Effects of this compound on Influenza A Virus (IAV) Replication
| Time of this compound Addition (post-infection) | Effect on Viral RNA/Protein Synthesis | Effect on Progeny Virus Production | Primary Mechanism of Action | Reference |
| Early (0 - 2.5 hours) | Strong inhibition | Potently blocked (~1000-fold reduction) | Inhibition of viral RNA and protein synthesis. | [2] |
| Late (4 - 6 hours) | Minimal inhibition | Potently blocked (~10-fold reduction at 6h) | Blocks cytoplasmic trafficking of vRNPs. | [2][9] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Visualizing this compound-Induced NP Aggregates
This protocol is adapted from standard immunofluorescence procedures.[20][21]
-
Cell Culture: Plate host cells (e.g., A549) on sterile glass coverslips in a 24-well plate to achieve 50-80% confluency.
-
Infection: Infect cells with influenza A virus at a desired multiplicity of infection (MOI).
-
Treatment: At a specified time post-infection, add this compound (e.g., 1 µM final concentration) or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubation: Incubate for the desired period (e.g., 8 hours) at 37°C.
-
Fixation: Gently wash cells twice with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with a primary antibody against influenza NP (and Rab11, if co-localization is desired) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Stain: Wash three times with PBS. Stain nuclei with DAPI or Hoechst for 5 minutes.
-
Mounting: Wash a final three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image using a confocal or widefield fluorescence microscope.
Protocol 2: General Tips for Preventing Non-Specific Protein Aggregation Artifacts
These are general best practices to ensure that the observed aggregation is due to this compound and not other factors.[22][23][24]
-
Work at 4°C: During cell lysis or protein purification steps (if applicable), perform all procedures at 4°C to maintain protein stability.[23]
-
Maintain Optimal pH: Ensure buffers are at a pH where the target protein is stable and soluble, typically avoiding its isoelectric point (pI).[22]
-
Use Reducing Agents: For proteins with cysteine residues, include a reducing agent like DTT or TCEP in lysis buffers to prevent non-specific disulfide bond formation.[25]
-
Gentle Handling: Avoid vigorous vortexing or foaming, which can denature proteins and cause aggregation at air-liquid interfaces.[23]
Visualizations
Caption: Mechanism of this compound action on influenza NP.
Caption: Workflow for troubleshooting NP aggregation issues.
Caption: Logic diagram to identify this compound-induced aggregates.
References
- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. The role and assembly mechanism of nucleoprotein in influenza A virus ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of Influenza Virus Replication Intermediates Is Dependent on the RNA-Binding but Not the Homo-Oligomerization Activity of the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 17. blog.delmic.com [blog.delmic.com]
- 18. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 19. Fluorescence Microscopy Errors [evidentscientific.com]
- 20. Microscopy Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. echemi.com [echemi.com]
- 24. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 25. utsouthwestern.edu [utsouthwestern.edu]
refining Nucleozin treatment timing to study early vs. late viral cycle effects
Technical Support Center: Refining Nucleozin Treatment Timing
This guide provides researchers, scientists, and drug development professionals with detailed information for designing and troubleshooting experiments that use this compound to study the early versus late effects on the influenza virus life cycle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against the influenza virus?
A1: this compound is a potent, small-molecule inhibitor of the influenza A virus. Its primary target is the viral nucleoprotein (NP).[1][2][3] this compound is thought to act as a "molecular staple," binding to NP monomers and promoting the formation of nonfunctional aggregates.[4][5][6] This action disrupts multiple NP-dependent processes. When added early in the infection, it inhibits viral RNA and protein synthesis.[4][5][6] When added at later time points, it blocks the cytoplasmic trafficking of newly formed viral ribonucleoproteins (vRNPs), preventing their assembly into new virus particles.[4][5][7]
Q2: Why is the timing of this compound treatment critical for studying its effects on the viral life cycle?
A2: The influenza virus life cycle consists of distinct early and late stages. Early stages include entry, uncoating, and nuclear import of vRNPs, while late stages involve genome replication, transcription, nuclear export of new vRNPs, and budding.[8][9] Since this compound has been shown to have both early- and late-acting effects, the timing of its addition allows researchers to dissect these different mechanisms.[4][5][6] Adding the compound at the beginning of the infection will affect processes like RNA synthesis, whereas adding it after replication has begun will primarily impact cytoplasmic vRNP trafficking and virion assembly.[4][7]
Q3: What are the key differences between the early and late stages of the influenza virus life cycle?
A3: The influenza life cycle can be broadly divided as follows:
-
Early Stages (approx. 0-5 hours post-infection): This phase involves the virus attaching to the host cell, entering via endocytosis, and releasing its vRNPs into the cytoplasm. The vRNPs are then imported into the nucleus, where initial transcription of viral mRNA begins.[2][9]
-
Late Stages (approx. 5+ hours post-infection): This phase is characterized by the replication of the viral RNA genome, synthesis of structural proteins, export of new vRNPs from the nucleus back to the cytoplasm, and finally, the assembly and budding of new progeny virions from the host cell membrane.[5][8]
Q4: How can I synchronize viral infection in my cell culture to ensure consistent timing of this compound treatment?
A4: Synchronizing the infection is crucial for obtaining reproducible results in time-of-addition assays.[10] A standard method is to inoculate cell monolayers with a high multiplicity of infection (MOI) for a short period (e.g., 1 hour) at a low temperature (e.g., 4°C) to allow attachment but prevent entry. The inoculum is then removed, the cells are washed, and pre-warmed media is added as the temperature is shifted to 37°C. This establishes a more uniform starting point (time zero) for the infection across the cell population.
Q5: What are the expected outcomes if this compound is added during the early vs. late stages of infection?
A5: Based on its mechanism, the expected outcomes are:
-
Early Addition (e.g., 0-2 hours post-infection): You should observe a significant reduction in viral RNA and protein synthesis. This is because this compound will cause the aggregation of newly synthesized NP, preventing the formation of functional vRNPs required for transcription and replication.[4][6]
-
Late Addition (e.g., 5-8 hours post-infection): At these time points, viral macromolecular synthesis may be largely unaffected. However, you should still see a potent block in the production of infectious progeny.[4][5] This is due to this compound's effect on the cytoplasmic trafficking of vRNPs, causing them to form large aggregates and failing to incorporate into new virions.[4][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent results when adding this compound at different time points. | Lack of synchronized infection. | Improve your infection synchronization protocol. Use a high MOI and a cold-binding step (1 hr at 4°C) followed by a temperature shift to 37°C to ensure cells are infected simultaneously.[10] |
| Cell confluence variability. | Ensure all wells or plates have a consistent and high level of cell confluency (e.g., >95%) at the time of infection. | |
| Inconsistent timing of drug addition. | Use a timer and a well-organized workflow to ensure precise and reproducible timing for adding this compound to each experimental condition. | |
| Difficulty distinguishing between effects on viral entry and replication. | Time points are too close together. | Expand the time course of your experiment. For influenza, early events are largely complete by 5 hours post-infection.[5] Use wider intervals (e.g., 0, 2, 4, 6, 8 hours) to better resolve different stages. |
| Endpoint assay is not specific enough. | Use multiple assays. Combine a viral titer assay (e.g., plaque assay) with qPCR for viral RNA and Western blotting or immunofluorescence for specific viral proteins to dissect the effects more clearly. | |
| High cytotoxicity observed with this compound treatment. | Drug concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) on uninfected cells to determine the maximum non-toxic concentration (MNTC) of this compound for your specific cell line and experimental duration. |
| Prolonged exposure to the compound. | For late-addition time points, consider if the total exposure time is leading to toxicity. Ensure that the total incubation time with the drug is consistent across experiments or accounted for in controls. | |
| No significant difference observed between early and late treatment. | Drug concentration is too high or too low. | An excessively high concentration may completely inhibit the virus regardless of timing. A very low concentration may be ineffective. Titrate this compound to find a concentration (e.g., around the EC90) that allows for the detection of time-dependent effects. |
| The chosen time points do not straddle the transition from early to late phases. | Review the replication kinetics of your specific influenza strain in your cell system. A one-step growth curve can help define the timing of early and late phases, allowing you to select more appropriate time points for drug addition.[11] |
Experimental Protocols
Protocol 3.1: Time-of-Addition Assay for this compound
This protocol is designed to determine which stage of the influenza virus life cycle is inhibited by this compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/WSN/33)
-
DMEM with 2 µg/mL TPCK-treated trypsin
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
12-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates to achieve >95% confluency on the day of the experiment.
-
Infection:
-
Wash the cell monolayers twice with PBS.
-
Infect the cells with influenza virus at an MOI of 1-5 in serum-free DMEM for 1 hour at 37°C to allow entry.
-
After 1 hour, remove the inoculum, wash the cells three times with PBS to remove unbound virus, and add 1 mL of DMEM containing 2 µg/mL TPCK-trypsin. This point is considered Time Zero .
-
-
Time-of-Addition:
-
Prepare dilutions of this compound in the DMEM/trypsin media at the desired final concentration (e.g., 2x the EC50).
-
Add the this compound-containing medium to the infected cells at various time points post-infection (p.i.), for example: -1 to 0 h (pretreatment), 0 h, 2 h, 4 h, 6 h, and 8 h.[11][12]
-
For each time point, a set of wells should be treated. For the 0h time point, the media added after the wash step will contain this compound. For later time points, the media is replaced with this compound-containing media at the designated time.
-
-
Incubation: Incubate all plates at 37°C in a 5% CO₂ incubator.
-
Endpoint Analysis: At a fixed time post-infection (e.g., 12 or 24 hours), collect the supernatants from each well. Determine the viral titer using a Plaque Assay or TCID50 assay.[13] The results will show at which time points the addition of this compound can still effectively reduce the viral yield.
Quantitative Data Summary
The following tables represent example data from a time-of-addition experiment to illustrate the expected outcomes.
Table 4.1: Effect of this compound Treatment Time on Viral Titer
| Time of this compound Addition (hours post-infection) | Viral Titer (PFU/mL) | % Inhibition |
|---|---|---|
| No Drug (Virus Control) | 2.5 x 10⁶ | 0% |
| 0 | 1.1 x 10³ | 99.96% |
| 2 | 4.5 x 10³ | 99.82% |
| 4 | 9.8 x 10³ | 99.61% |
| 6 | 3.2 x 10⁴ | 98.72% |
| 8 | 8.5 x 10⁴ | 96.60% |
| 10 | 1.7 x 10⁶ | 32.00% |
Table 4.2: Impact of this compound on Viral Protein Expression at Different Time Points
| Time of this compound Addition (hours post-infection) | NP Protein Level (% of Control) | HA Protein Level (% of Control) |
|---|---|---|
| No Drug (Virus Control) | 100% | 100% |
| 0 | 5% | 8% |
| 2 | 15% | 21% |
| 4 | 65% | 70% |
| 6 | 92% | 95% |
| 8 | 98% | 99% |
Data are hypothetical and for illustrative purposes.
Visual Guides
The following diagrams illustrate key concepts and workflows related to this compound treatment timing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. ciencia.ucp.pt [ciencia.ucp.pt]
- 8. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propagation and Titration of Influenza Viruses | Springer Nature Experiments [experiments.springernature.com]
how to select the appropriate cell line for Nucleozin experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of cell lines for experiments involving Nucleozin, a potent inhibitor of influenza A virus replication.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of influenza A virus replication.[1] Its primary target is the viral nucleoprotein (NP), a crucial protein for viral genome packaging, transcription, and replication.[2][3] this compound induces the aggregation of NP, which prevents its accumulation in the nucleus of infected cells.[1][2] This disruption of NP trafficking ultimately halts the viral replication cycle.[4][5] Some studies suggest the primary target is the viral ribonucleoprotein (RNP) complex, with this compound blocking its cytoplasmic trafficking.[4][6]
Q2: Which cell lines are most commonly used for this compound experiments?
A2: The most frequently cited cell lines for studying the effects of this compound on influenza A virus are Madin-Darby canine kidney (MDCK) cells and human alveolar basal epithelial (A549) cells.[5][7] MDCK cells are particularly useful for plaque reduction assays to determine the effective concentration of the compound.[1][7][8] A549 cells are a relevant human lung cell line for studying the intracellular effects of this compound, such as NP localization.[5][7][9] Human embryonic kidney 293T (HEK293T) cells are often used in conjunction with MDCK cells for the generation of recombinant viruses.[5][7]
Q3: How do I select the best cell line for my specific experiment?
A3: The choice of cell line depends on your experimental goals:
-
For antiviral activity screening and determining EC50 values: MDCK cells are the standard choice due to their high susceptibility to influenza A virus infection and their suitability for plaque assays.[1][7]
-
For studying the mechanism of action and viral protein trafficking in a human-relevant model: A549 cells are preferred as they are of human lung origin.[5][7]
-
For generating recombinant or mutant viruses to study resistance: A co-culture of 293T and MDCK cells is commonly used for plasmid-based reverse genetics systems.[7]
Q4: Are there any known resistance mutations to this compound?
A4: Yes, mutations in the nucleoprotein (NP) gene can confer resistance to this compound. Specifically, substitutions such as Y289H and N309K/N309T in the NP have been identified in resistant viral strains.[3] When working with this compound, it is crucial to consider the NP sequence of your influenza A virus strain.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity observed with this compound treatment. | The concentration of this compound is too high. The 50% toxic concentration (TC50) of this compound is generally high (>250 µM in MDCK cells), but can vary between cell lines.[7] | Perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line. Start with concentrations well below the reported TC50. |
| Inconsistent antiviral activity of this compound. | Cell line passage number is too high, leading to altered susceptibility to virus infection. Variability in the virus stock. The specific influenza A virus strain may have inherent resistance. | Use low-passage-number cells. Ensure your virus stock is properly tittered and stored. Sequence the NP gene of your virus strain to check for resistance mutations.[3] |
| This compound does not appear to inhibit nuclear accumulation of NP. | The virus strain used may harbor a resistance mutation (e.g., Y289H).[7] The timing of this compound addition is critical. | Confirm the NP sequence of your virus. For studying inhibition of nuclear import, this compound should be added early in the infection.[4][10] |
Quantitative Data Summary
The following table summarizes the reported 50% effective concentration (EC50) values for this compound against various influenza A virus strains in MDCK cells.
| Cell Line | Virus Strain | Assay | EC50 (µM) | Reference |
| MDCK | Influenza A/WSN/33 (H1N1) | Plaque Reduction Assay | 0.069 | [1][7][8] |
| MDCK | H3N2 (clinical isolate) | Plaque Reduction Assay | 0.16 | [1][7][8] |
| MDCK | Vietnam/1194/04 (H5N1) | Plaque Reduction Assay | 0.33 | [1][7][8] |
Experimental Protocols
Detailed Methodology for Plaque Reduction Assay (PRA) in MDCK Cells
This protocol is a standard method for determining the antiviral efficacy of this compound.
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Preparation: Prepare serial dilutions of the influenza A virus stock in serum-free medium.
-
Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with the virus dilutions for 1 hour at 37°C.
-
This compound Treatment: During the infection, prepare different concentrations of this compound in an overlay medium (e.g., MEM containing 1% agarose and TPCK-trypsin).
-
Overlay: After the 1-hour infection period, remove the virus inoculum and add the this compound-containing overlay medium to the respective wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize and count the plaques.
-
Data Analysis: The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Visualizations
Caption: Workflow for determining this compound's EC50 using a plaque reduction assay.
Caption: this compound inhibits influenza A virus replication by targeting NP and RNP trafficking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ciencia.ucp.pt [ciencia.ucp.pt]
- 7. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Understanding and Addressing Variability in Nucleozin EC50 Values
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Nucleozin in their experiments and encountering variability in its half-maximal effective concentration (EC50). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in our this compound EC50 values between experimental runs. What are the common causes for this?
A1: Variability in EC50 values for antiviral compounds like this compound is a common issue and can stem from several factors. Key aspects to investigate include:
-
Cell Line Health and Passage Number: The physiological state of your host cells is critical. Ensure your cell lines are healthy, free from contamination, and used within a consistent and low passage number range. As primary cell lines are passaged, they can become less sensitive to drugs, leading to higher EC50 values.[1]
-
Viral Strain and Stock Quality: Different strains of influenza A can exhibit varying sensitivity to this compound. It is also crucial to use a high-quality, well-titered viral stock for consistent infections.
-
Multiplicity of Infection (MOI): The ratio of virus to cells can impact the apparent efficacy of an antiviral. Higher MOIs may require more compound to achieve the same level of inhibition. For single-cycle replication assays, a higher MOI is generally used compared to multi-cycle growth assays.[2]
-
Assay Method and Endpoint Measurement: The specific type of assay (e.g., plaque reduction, virus yield reduction, CPE inhibition) and the method used to quantify the viral output can influence the final EC50 value. Ensure your chosen method is consistently applied.
-
Incubation Times: The duration of drug treatment and virus infection should be kept constant across experiments.[3]
Q2: Can the choice of cell line significantly alter the measured EC50 of this compound?
A2: Yes, the choice of cell line is a critical factor. Different cell lines, such as Madin-Darby Canine Kidney (MDCK) and human lung adenocarcinoma (A549) cells, can have different metabolic rates, surface receptor expression, and innate immune responses, all of which can affect viral replication and the apparent efficacy of an antiviral. For instance, in A549 cells, the induction of the interferon response has been shown to be highly dependent on the cellular MOI, which could influence the outcome of an antiviral assay.[1] It is recommended to use the same cell line for all comparative experiments. If you are switching between cell lines, it is important to re-validate your assay and establish a new baseline EC50 for this compound.
Q3: How does the specific strain of influenza A virus affect this compound's potency?
A3: this compound's mechanism of action is to induce the aggregation of the viral nucleoprotein (NP). As the NP is highly conserved among influenza A viruses, this compound has a broad spectrum of activity. However, mutations in the NP can lead to resistance. Different strains of influenza A have been shown to have varying sensitivities to this compound. Therefore, the specific strain you are using can have a direct impact on the measured EC50 value.
Q4: We are having trouble with our plaque assay, leading to inconsistent results. What can we do to troubleshoot this?
A4: A successful plaque assay relies on a healthy and uniform cell monolayer. Common issues and their solutions include:
-
No or Few Plaques: This could be due to an issue with your virus stock's viability or an incorrect viral titer. Confirm the titer of your stock and ensure it has been stored correctly.
-
Fuzzy or Indistinct Plaques: This can be caused by the cell monolayer detaching or being disturbed. Ensure the overlay medium is added gently and at the correct temperature to avoid damaging the cells.
-
Inconsistent Plaque Size: This may result from uneven absorption of the virus or variations in the depth of the overlay. Gently rock the plates during the virus absorption step to ensure even coverage.
-
Contamination: Bacterial or fungal contamination can obscure plaques. Always use strict aseptic techniques.[4][5]
Data Presentation
The following tables summarize reported EC50 values for this compound against various influenza A strains in different cell lines. This data illustrates the expected range of potency and the degree of variability that can be encountered.
Table 1: this compound EC50 Values Against Different Influenza A Strains in MDCK Cells
| Influenza A Strain | EC50 (µM) | Assay Type |
| A/WSN/33 (H1N1) | 0.069 | Plaque Reduction Assay |
| H3N2 | 0.16 | Plaque Reduction Assay |
| Vietnam/1194/04 (H5N1) | 0.33 | Plaque Reduction Assay |
| Swine-Origin H1N1 (SOIV) | >50 | Not specified |
Table 2: EC50 Values of a this compound Analog (FA10) in MDCK Cells
| Influenza A Strain | EC50 (µM) |
| Y289H Variant | 11.3 ± 0.9 |
| Swine-Origin H1N1 (SOIV) | 5.0 ± 0.5 |
Experimental Protocols
Below are detailed methodologies for two common assays used to determine the EC50 of this compound.
Plaque Reduction Assay (PRA)
This assay measures the ability of a compound to reduce the number of viral plaques formed in a cell monolayer.
Materials:
-
Host cells (e.g., MDCK)
-
Influenza A virus stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM)
-
Serum-free medium with TPCK-trypsin
-
Overlay medium (e.g., containing Avicel or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 3 x 10^5 cells/ml). Incubate overnight at 37°C with 5% CO2.[6]
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in serum-free medium containing TPCK-trypsin.
-
Virus Dilution: Dilute the influenza virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Wash the cell monolayers with PBS. Add 200 µL of the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption. Gently rock the plates every 15 minutes.
-
Treatment: After the incubation, remove the virus inoculum and wash the cells with PBS. Add 1 mL of the prepared this compound dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: Add 1 mL of the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Staining and Counting: Remove the overlay and fix the cells with 10% formaldehyde. Stain the cells with crystal violet solution. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.
Virus Yield Reduction Assay (VYRA)
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Host cells (e.g., A549)
-
Influenza A virus stock
-
This compound stock solution
-
Cell culture medium
-
96-well plates for titration
Procedure:
-
Cell Seeding and Infection: Seed A549 cells in a 24-well plate to achieve a confluent monolayer. Infect the cells with influenza A virus at a specific MOI (e.g., 0.01) in the presence of serial dilutions of this compound.
-
Incubation: Incubate the plate for a full viral replication cycle (e.g., 24-48 hours) at 37°C with 5% CO2.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus.
-
Virus Titration: Determine the viral titer in each supernatant sample using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay in 96-well plates of MDCK cells.
-
EC50 Calculation: Calculate the percentage of viral yield reduction for each this compound concentration compared to the virus-only control. Plot the percentage of inhibition against the log of the this compound concentration and perform a non-linear regression to determine the EC50 value.
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound, which induces aggregation of the viral nucleoprotein (NP).
Experimental Workflow for EC50 Determination
Caption: A generalized workflow for determining the EC50 value of this compound.
Logical Relationship of Factors Affecting EC50 Variability
Caption: Key factors that can contribute to variability in measured this compound EC50 values.
References
- 1. Cellular co-infection can modulate the efficiency of influenza A virus production and shape the interferon response | PLOS Pathogens [journals.plos.org]
- 2. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influenza virus plaque assay [protocols.io]
Technical Support Center: Managing Potential Off-target Effects of Nucleozin in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and troubleshooting potential off-target effects of Nucleozin in cellular assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antiviral agent that primarily targets the influenza A virus nucleoprotein (NP).[1][2][3] Its mechanism of action involves inducing the aggregation of NP, which in turn inhibits the nuclear accumulation of viral ribonucleoproteins (RNPs).[1][2][4] This disruption of NP trafficking ultimately leads to the cessation of viral replication.[1][2]
Q2: What are the known on-target effects of this compound in influenza virus-infected cells?
This compound exhibits both early and late-acting effects on the influenza A virus life cycle.[4][5] When introduced at the beginning of an infection, it inhibits viral RNA and protein synthesis.[4][5] If added at later time points, it potently blocks the production of infectious progeny by impeding the cytoplasmic trafficking of RNPs that have been exported from the nucleus.[4][5] This late-stage inhibition leads to the formation of large perinuclear aggregates of RNPs along with the cellular protein Rab11.[4][5][6]
Q3: What is the reported cytotoxicity of this compound?
This compound generally displays a wide therapeutic window, with a 50% toxic concentration (TC50) greater than 250 μM as determined by an MTT assay in MDCK cells.[7] However, cytotoxicity can be cell-type dependent and should be empirically determined for your specific cellular model.
Troubleshooting Guide
This section provides guidance on identifying and mitigating potential off-target effects of this compound in your cellular assays.
Problem 1: I am observing significant cytotoxicity at concentrations where I expect to see antiviral activity.
Possible Cause 1: Cell-type specific sensitivity.
While this compound has low reported toxicity in some cell lines like MDCK, your specific cell line might be more sensitive.
Troubleshooting Steps:
-
Determine the EC50 and CC50 in parallel: Perform a dose-response experiment to determine both the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) in your specific cell line.
-
Use a sensitive cytotoxicity assay: Employ a reliable method to measure cell viability, such as the MTT, MTS, or CellTiter-Glo® assay.
Experimental Protocol: Determining EC50 and CC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the assay period.
-
Compound Dilution: Prepare a serial dilution of this compound. A common starting concentration is 100 μM with 2-fold dilutions.
-
Treatment:
-
For EC50: Infect cells with influenza A virus at a low multiplicity of infection (MOI) (e.g., 0.01) and then add the different concentrations of this compound.
-
For CC50: Treat uninfected cells with the same concentrations of this compound.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the EC50 and CC50 values by plotting the percentage of inhibition (for EC50) or viability (for CC50) against the log of the drug concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
| Parameter | Description | Typical Value (MDCK cells) |
| EC50 | 50% effective concentration for inhibiting viral replication. | 0.069 - 0.33 µM (strain dependent)[1][2][8] |
| CC50 | 50% cytotoxic concentration. | > 250 µM[7] |
| SI | Selectivity Index (CC50/EC50). | > 750 |
Problem 2: My experimental results are inconsistent or not reproducible.
Possible Cause 2: Timing of this compound addition.
The timing of this compound addition is critical due to its dual mechanism of action.[4][5]
Troubleshooting Steps:
-
Time-of-addition experiment: To dissect the early versus late effects of this compound, perform a time-of-addition experiment.
Experimental Protocol: Time-of-Addition Assay
-
Infection: Infect a multi-well plate of cells with influenza A virus at a high MOI (e.g., 2-5).
-
Staggered Treatment: Add a fixed, effective concentration of this compound (e.g., 1 μM) at different time points post-infection (e.g., -1, 0, 2, 4, 6, 8 hours).
-
Sample Collection: At a fixed time point post-infection (e.g., 12 or 24 hours), collect the supernatant to measure viral titer (e.g., by plaque assay or TCID50).
-
Cell Lysate Analysis: Collect cell lysates to analyze viral protein and RNA levels (e.g., by Western blot or qRT-PCR).
Expected Outcomes:
-
Early addition: Should inhibit viral protein and RNA synthesis.
-
Late addition: Should have a minimal effect on viral macromolecular synthesis but will still significantly reduce the titer of infectious progeny.[4]
Problem 3: I suspect this compound is affecting a cellular pathway unrelated to influenza virus infection.
Possible Cause 3: Off-target protein binding.
While the primary target of this compound is the viral NP, the possibility of it interacting with host cellular proteins cannot be entirely ruled out, especially at higher concentrations.
Troubleshooting Steps:
-
Use a resistance mutant control: A powerful way to distinguish on-target from off-target effects is to use a virus with a known this compound resistance mutation, such as NP Y289H.[1] Any effect observed in the presence of the wild-type virus but absent with the resistant mutant is likely an on-target effect.
-
Control compound: If available, use a structurally similar but inactive analog of this compound. This can help to control for off-target effects related to the chemical scaffold.
-
Assess general cellular stress markers: At high concentrations, small molecules can induce cellular stress. Consider performing assays for common stress pathways such as the unfolded protein response (UPR) or oxidative stress.
Experimental Workflow: Distinguishing On-Target vs. Off-Target Effects
Signaling Pathway: this compound's Impact on Viral NP Trafficking
By following these troubleshooting guides and experimental protocols, researchers can more effectively manage and interpret the potential off-target effects of this compound in their cellular assays, leading to more robust and reliable experimental outcomes.
References
- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
Navigating Nucleozin Administration: A Technical Support Guide for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the intraperitoneal (IP) administration of Nucleozin in mice. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the smooth execution of your in vivo studies.
Troubleshooting Guide
Researchers may encounter several challenges when administering this compound intraperitoneally. This guide addresses common issues and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | - Low solubility of this compound in the chosen vehicle. - Incorrect pH of the solution. - Low temperature of the solution. | - Prepare a stock solution in 100% DMSO and dilute to the final concentration with PBS or saline immediately before injection. Ensure the final DMSO concentration is as low as possible (ideally under 5%). - Consider using co-solvents such as PEG300 or ethanol in the vehicle formulation.[1] - Gently warm the solution to room or body temperature before injection.[2] |
| Injection site reaction (e.g., swelling, redness) | - Irritation from the vehicle (e.g., high DMSO concentration). - Precipitation of the compound at the injection site. - Improper injection technique causing tissue damage. | - Minimize the concentration of organic solvents in the final injection volume. - Ensure the compound is fully dissolved before injection. - Review and refine the IP injection technique to ensure the substance is delivered into the peritoneal cavity and not subcutaneously or into an organ.[2][3] |
| Animal distress post-injection (e.g., lethargy, piloerection) | - Systemic toxicity of this compound at the administered dose. - Adverse reaction to the vehicle. - Pain or discomfort from the injection. | - Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific mouse strain. While specific data for this compound is limited, a study on the related compound Inauhzin showed an MTD of 200 mg/kg for female and 250 mg/kg for male CD-1 mice.[4] - Administer a vehicle-only control group to distinguish between compound and vehicle effects. - Ensure proper restraint and a swift, accurate injection technique to minimize stress.[5] |
| Inconsistent experimental results | - Inaccurate dosing due to precipitation or improper formulation. - Variable absorption from the peritoneal cavity. - Incorrect injection placement. | - Prepare fresh formulations for each experiment and ensure complete dissolution. - Standardize the injection volume and site. The lower right quadrant of the abdomen is recommended to avoid major organs.[2][3] - Ensure all personnel are thoroughly trained and consistent in their injection technique. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for intraperitoneal injection of this compound in mice?
Q2: What is a typical dosage of this compound for in vivo mouse studies?
A2: A previously reported effective dose in a mouse model of influenza A (H5N1) infection was 100 μl of a 2.3 mg/ml solution of this compound administered intraperitoneally twice daily for 7 days.[6][7] This equates to a dose of 0.23 mg per injection. Researchers should perform their own dose-finding studies to determine the optimal dose for their specific experimental model.
Q3: Are there any known toxic effects of this compound in mice?
A3: There is limited publicly available information on the specific LD50 (median lethal dose) or MTD (maximum tolerated dose) of this compound in mice. As a general precaution, researchers should start with lower doses and carefully observe the animals for any signs of toxicity, such as weight loss, behavioral changes, or injection site reactions. A study on a structurally related compound, Inauhzin, reported an MTD of 200 mg/kg in female mice and 250 mg/kg in male mice following intraperitoneal administration.[4]
Q4: How does this compound work?
A4: this compound targets the influenza A virus nucleoprotein (NP).[6] It is thought to act as a "molecular staple," inducing the formation of nonfunctional NP aggregates.[8] This aggregation disrupts the normal trafficking of viral ribonucleoprotein (RNP) complexes within the host cell, ultimately inhibiting viral replication.[8]
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Note: This protocol is based on the limited information available and may require optimization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution: Accurately weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 23 mg/ml). Ensure the powder is completely dissolved by vortexing.
-
Dilute to final concentration: Immediately before injection, dilute the this compound stock solution with sterile PBS to the final desired concentration (e.g., 2.3 mg/ml). For example, to prepare 1 ml of a 2.3 mg/ml solution, add 100 µl of the 23 mg/ml stock solution to 900 µl of sterile PBS.
-
Mix thoroughly: Gently vortex the final solution to ensure it is homogenous.
-
Visual inspection: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by including co-solvents, though this will require further validation).
-
Administration: Use the freshly prepared solution for intraperitoneal injection immediately. Do not store the diluted solution for extended periods.
Intraperitoneal Injection Procedure in Mice
Materials:
-
Mouse restraint device (optional)
-
25-27 gauge needle
-
1 ml syringe
-
70% ethanol
-
Gauze pads
-
Prepared this compound solution
Procedure:
-
Preparation: Draw the desired volume of the this compound solution into the syringe. Ensure there are no air bubbles.
-
Restraint: Securely restrain the mouse. One common method is to grasp the loose skin over the shoulders and neck with the thumb and forefinger of your non-dominant hand. The tail can be secured with the little finger of the same hand.
-
Positioning: Tilt the mouse's head downwards at a slight angle. This helps to move the abdominal organs away from the injection site.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location is preferred to avoid puncturing the cecum, bladder, or other vital organs.[2][3]
-
Disinfection: Cleanse the injection site with a gauze pad soaked in 70% ethanol.
-
Injection: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ (no fluid should be aspirated).
-
Administration: Inject the solution smoothly and steadily.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Observation: Monitor the mouse for several minutes post-injection for any immediate adverse reactions. Continue to monitor according to your experimental protocol.
Quantitative Data Summary
| Parameter | Value | Species/Strain | Route of Administration | Source |
| Effective In Vivo Dose | 100 μl of 2.3 mg/ml solution, twice daily | BALB/c mice | Intraperitoneal | [6][7] |
| In Vitro EC50 (Influenza A/WSN/33) | 0.069 ± 0.003 μM | MDCK cells | - | [6] |
| In Vitro EC50 (Influenza H3N2) | 0.16 ± 0.01 μM | MDCK cells | - | [6] |
| In Vitro EC50 (Influenza H5N1) | 0.33 ± 0.04 μM | MDCK cells | - | [6] |
| LD50 (Median Lethal Dose) | Not reported | - | - | - |
| MTD (Maximum Tolerated Dose) | Not reported | - | - | - |
| Pharmacokinetic Parameters (T1/2, Cmax, AUC) | Not reported | - | - | - |
Visualizing the Experimental Workflow and Mechanism
To aid in the understanding of the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound administration in mice.
Caption: Simplified mechanism of action of this compound.
References
- 1. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a novel technique for intraperitoneal injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Validation & Comparative
Nucleozin vs. Oseltamivir: A Comparative Guide to Antiviral Mechanisms Targeting Distinct Stages of the Influenza Virus Life Cycle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two antiviral compounds, Nucleozin and oseltamivir, which target different stages of the influenza virus life cycle. The following sections present their mechanisms of action, comparative efficacy based on experimental data, and the methodologies of key assays used in their evaluation.
Introduction
Influenza viruses pose a significant global health threat, necessitating the development of effective antiviral therapies. Oseltamivir, commercially known as Tamiflu®, is a widely used antiviral that inhibits the viral neuraminidase (NA) enzyme, crucial for the release of progeny virions from infected cells. In contrast, this compound represents a newer class of antivirals that targets the viral nucleoprotein (NP), a key component in the packaging and transport of the viral genome. This fundamental difference in their targets results in distinct mechanisms of action and intervention points in the viral life cycle.
Mechanism of Action and Viral Life Cycle Stage Targeted
Oseltamivir: Oseltamivir is a neuraminidase inhibitor.[1][2] It acts as a competitive inhibitor of the influenza virus's neuraminidase enzyme, which is essential for cleaving sialic acid residues on the host cell surface, thereby facilitating the release of newly formed virus particles.[2] By blocking this process, oseltamivir prevents the spread of the virus to other cells.[1][3] It is effective against both influenza A and B viruses.[1][2]
This compound: this compound targets the viral nucleoprotein (NP).[4][5][6] NP is a multifunctional protein that encapsidates the viral RNA genome to form ribonucleoprotein (RNP) complexes. These RNPs are crucial for viral RNA transcription, replication, and packaging. This compound is thought to act as a "molecular staple," inducing the aggregation of NP.[4][5] This aggregation disrupts the normal cytoplasmic trafficking of newly synthesized vRNPs, preventing them from reaching the cell membrane for assembly into new virions.[4][5] Specifically, this compound promotes the formation of large perinuclear aggregates of RNPs along with the cellular protein Rab11, a key host factor involved in the transport of vRNPs.[5]
Quantitative Data Comparison
The following table summarizes the in vitro efficacy of this compound and oseltamivir against influenza A viruses. It is important to note that the IC50 values for this compound and oseltamivir presented here are from a comparative statement in a single study, providing a direct reference for their relative potency. The EC50 values for this compound are from a separate study and are included for additional context.
| Compound | Target | Metric | Value | Influenza A Strain(s) | Reference |
| This compound | Nucleoprotein (NP) | IC50 | 0.06 µM | Not specified in direct comparison | [1] |
| EC50 | 0.069 µM | A/WSN/33 (H1N1) | [6] | ||
| EC50 | 0.16 µM | H3N2 | [6] | ||
| EC50 | 0.33 µM | Vietnam/1194/04 (H5N1) | [6] | ||
| Oseltamivir | Neuraminidase (NA) | IC50 | 1 - 10 µM | Not specified in direct comparison | [1] |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of a drug's potency in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. The direct comparison suggests that this compound is significantly more potent than oseltamivir in in vitro assays.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Neuraminidase Inhibition Assay (for Oseltamivir)
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Virus Preparation: Influenza virus is propagated in Madin-Darby canine kidney (MDCK) cells and the viral titer is determined.
-
Compound Dilution: Oseltamivir carboxylate (the active metabolite of oseltamivir) is serially diluted to a range of concentrations.
-
Enzyme Reaction: The diluted compound is incubated with a standardized amount of influenza virus.
-
Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.
-
Signal Detection: The neuraminidase enzyme cleaves the substrate, releasing a fluorescent product. The fluorescence is measured using a plate reader.
-
IC50 Calculation: The concentration of oseltamivir that inhibits 50% of the neuraminidase activity (IC50) is calculated by plotting the fluorescence signal against the drug concentration.
Plaque Reduction Assay (for this compound and Oseltamivir)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Confluent monolayers of MDCK cells are prepared in 6-well plates.
-
Virus Infection: Cells are infected with a known amount of influenza virus (e.g., 100 plaque-forming units).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the antiviral compound.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cell monolayers are stained with crystal violet to visualize the plaques.
-
EC50 Calculation: The number of plaques is counted for each drug concentration, and the EC50 value is determined as the concentration that reduces the number of plaques by 50% compared to the untreated control.
Viral Yield Reduction Assay
This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Infection and Treatment: MDCK cells are infected with influenza virus at a specific multiplicity of infection (MOI) and treated with different concentrations of the antiviral drug.
-
Virus Harvest: At a set time post-infection (e.g., 24 or 48 hours), the supernatant containing the progeny virus is collected.
-
Virus Titeration: The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: The viral titers from treated cells are compared to those from untreated cells to determine the extent of inhibition.
Nucleoprotein (NP) Aggregation Assay (for this compound)
This assay is specific for compounds like this compound that induce NP aggregation.
-
Protein Expression and Purification: Recombinant influenza A NP is expressed and purified.
-
Compound Incubation: Purified NP is incubated with varying concentrations of this compound.
-
Aggregation Detection: The formation of NP aggregates can be monitored by various methods, such as:
-
Turbidity Measurement: An increase in absorbance at a specific wavelength (e.g., 405 nm) indicates protein aggregation.
-
Centrifugation and SDS-PAGE: After incubation, the samples are centrifuged to pellet the aggregates. The amount of soluble NP remaining in the supernatant is then quantified by SDS-PAGE and densitometry.
-
Fluorescence-based Assay: A GFP-tagged NP can be used, where a decrease in fluorescence in the soluble fraction indicates aggregation.
-
Mandatory Visualizations
Caption: Influenza virus life cycle and points of intervention for this compound and Oseltamivir.
Caption: this compound disrupts vRNP trafficking by inducing aggregation with Rab11.
Caption: Experimental workflows for evaluating the efficacy of Oseltamivir and this compound.
References
- 1. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Protection of Nucleozin Against H5N1 Influenza: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Nucleozin against highly pathogenic H5N1 influenza virus, benchmarked against other antiviral agents, namely Oseltamivir and Favipiravir. The information presented is collated from peer-reviewed animal studies to aid in the evaluation of these compounds for further research and development.
Comparative Efficacy of Antiviral Agents Against H5N1 in Mouse Models
The following tables summarize the quantitative data on the in vivo protection afforded by this compound, Oseltamivir, and Favipiravir in mouse models of H5N1 influenza infection.
| Antiviral Agent | Dosage Regimen | Mouse Model | Survival Rate | Viral Load Reduction (Lungs) | Reference |
| This compound | 2.3 mg/ml (100 μl), twice daily, intraperitoneally for 7 days | BALB/c mice infected with 5 LD50 of A/Vietnam/1194/04 (H5N1) | 50% | ~10-fold reduction compared to untreated controls | [1] |
| Oseltamivir | 10 mg/kg/day, orally for 8 days | BALB/c mice infected with A/Vietnam/1203/04 (H5N1) | 80% | Not specified | [2] |
| Oseltamivir | 20 mg/kg/day, orally, twice daily for 5 days | BALB/c mice infected with 10 MLD50 of A/Turkey/15/2006 (H5N1) | Variable, dependent on treatment start time | Not specified | [3] |
| Favipiravir (T-705) | 300 mg/kg/day, orally, twice daily for 8 days | Mice infected with 10 MLD50 of oseltamivir-sensitive or -resistant H5N1 | 100% (even with treatment initiated 72h post-infection) | Significant reduction in lung and brain viral titers | [4] |
| Favipiravir (T-705) | 50 mg/kg/day, orally, twice daily for 5 days | BALB/c mice infected with 10 MLD50 of A/Turkey/15/2006 (H5N1) | Variable, dependent on treatment start time | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline the typical experimental protocols used in the cited studies for evaluating antiviral efficacy against H5N1 influenza in mice.
Animal Models and Virus Inoculation
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old, are commonly used for H5N1 pathogenesis and antiviral efficacy studies.[3][5]
-
Virus Strains: Highly pathogenic avian influenza (HPAI) H5N1 strains, such as A/Vietnam/1194/04 and A/Vietnam/1203/04, are used to establish a lethal infection model.[1][2]
-
Inoculation: Mice are lightly anesthetized and intranasally inoculated with a predetermined lethal dose (e.g., 5 LD50 or 10 MLD50) of the H5N1 virus suspension.[1][3][6]
Antiviral Treatment Regimens
-
This compound Administration: this compound is prepared in a suitable vehicle (e.g., PBS) and administered intraperitoneally. A typical regimen involves twice-daily injections for a duration of 7 days, starting shortly after virus inoculation.[1]
-
Oseltamivir Administration: Oseltamivir is administered orally via gavage. Treatment protocols vary in dosage (e.g., 1 to 10 mg/kg/day) and duration (e.g., 5 or 8 days), with administration typically initiated within 24 hours of infection.[2][7]
-
Favipiravir (T-705) Administration: Favipiravir is also administered orally. Efficacy has been demonstrated across a range of dosages (e.g., 50 to 300 mg/kg/day) and treatment durations, with studies exploring both early and delayed treatment initiation.[3][4]
Evaluation of Efficacy
-
Survival Monitoring: Mice are monitored daily for a period of at least 14 to 21 days for survival, and body weight changes are often recorded as an indicator of morbidity.[1][3]
-
Viral Load Determination: On specific days post-infection, subgroups of mice are euthanized, and organs (primarily lungs) are harvested. Viral titers in the tissue homogenates are quantified using standard virological assays, such as the plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on Madin-Darby Canine Kidney (MDCK) cells.[1][5][8]
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of the compared antiviral drugs and a typical experimental workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Study: Oseltamivir helps mice survive H5N1 infection | CIDRAP [cidrap.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. T-705 (favipiravir) activity against lethal H5N1 influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Characterization of Avian Influenza A (H5N1) and (H7N9) Viruses Isolated from Canadian Travelers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Oseltamivir in human avian influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
comparative analysis of Nucleozin's effect on different influenza A strains
A Guide for Drug Development Professionals and Virologists
This guide provides a comparative analysis of Nucleozin, a novel antiviral compound, and its inhibitory effects on various strains of influenza A virus. This compound represents a promising class of antivirals that target the viral nucleoprotein (NP), a key multifunctional protein essential for viral replication.[1][2] By inducing NP aggregation, this compound disrupts critical viral processes, including the nuclear import of NP and the cytoplasmic trafficking of viral ribonucleoprotein (RNP) complexes.[1][2][3] This guide summarizes key experimental data, outlines detailed methodologies, and visualizes the compound's mechanism of action and the experimental workflow used for its evaluation.
Data Presentation: In Vitro Efficacy of this compound
The antiviral activity of this compound has been quantified against several influenza A strains, demonstrating a varied but potent inhibitory profile. The efficacy is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. Conversely, its effect on host cell viability is measured by the 50% cytotoxic concentration (CC50). A higher selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates a more favorable safety profile.
| Influenza A Strain | Virus Subtype | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| A/WSN/33 | H1N1 | Plaque Reduction Assay | 0.069 ± 0.003 | >250 | >3623 |
| Clinical Isolate | H3N2 | Plaque Reduction Assay | 0.16 ± 0.01 | >250 | >1562 |
| A/Vietnam/1194/04 | H5N1 | Plaque Reduction Assay | 0.33 ± 0.04 | >250 | >757 |
| Swine-Origin (S-OIV) | H1N1 | Not Specified | >50 | Not Specified | Not Applicable |
Data compiled from studies published in Nature Biotechnology.[2]
The data clearly indicates that this compound is highly effective against H1N1, H3N2, and the highly pathogenic H5N1 strains in Madin-Darby canine kidney (MDCK) cells.[2] Notably, certain swine-origin H1N1 strains exhibit high resistance, which has been linked to mutations in the nucleoprotein (e.g., Y289H) that likely disrupt the binding of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral properties.
1. Plaque Reduction Assay (PRA) for Antiviral Efficacy (EC50)
This assay is the gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques.[4][5]
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded into 12-well plates at a density of approximately 3 x 10^5 cells/mL and incubated overnight to form a confluent monolayer.[4][6]
-
Virus Preparation and Infection: The influenza A virus stock is serially diluted. The cell monolayers are washed with phosphate-buffered saline (PBS), and 1 mL of the diluted virus is added to each well. The plates are incubated for 1 hour to allow for viral adsorption.[7]
-
Compound Treatment: Following adsorption, the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with varying concentrations of this compound.[4]
-
Incubation: Plates are incubated at 37°C in a 5% CO2 environment for 2-3 days, allowing for plaque formation. The time required depends on the replication kinetics of the specific virus strain.[5]
-
Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, viable cells.[5]
-
EC50 Calculation: The number of plaques is counted for each drug concentration. The EC50 value is calculated as the concentration of this compound that causes a 50% reduction in the number of plaques compared to the untreated virus control.
2. MTT Assay for Cytotoxicity (CC50)
This colorimetric assay determines the cytotoxicity of a compound by measuring the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Cell Seeding: MDCK cells are seeded in 96-well plates and incubated overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound. The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of 0.5 mg/mL. The plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: A solubilization solution (e.g., acidified SDS in DMF) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]
-
CC50 Calculation: The absorbance values are plotted against the compound concentrations. The CC50 is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.
Visualizations: Mechanism and Workflow
Mechanism of Action of this compound
This compound's primary mechanism involves the disruption of the influenza virus replication cycle at a late stage.[3][10] While it can inhibit viral RNA and protein synthesis if present at the start of infection, its more distinct effect is blocking the cytoplasmic trafficking of newly synthesized viral ribonucleoproteins (vRNPs).[1][3][10] this compound induces the aggregation of vRNPs with the cellular protein Rab11, a key component of recycling endosomes, forming large perinuclear clusters.[1][3] This aggregation prevents the vRNPs from reaching the plasma membrane for assembly into new, infectious virions.[3]
Caption: Mechanism of this compound action on the influenza A virus replication cycle.
Experimental Workflow for Plaque Reduction Assay
The Plaque Reduction Assay (PRA) is a multi-day process to determine antiviral efficacy. The workflow ensures reproducible conditions for comparing viral inhibition across different compound concentrations.
Caption: Standard experimental workflow for a Plaque Reduction Assay (PRA).
References
- 1. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza virus plaque assay [protocols.io]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. ciencia.ucp.pt [ciencia.ucp.pt]
Cross-Resistance Profile of Nucleozin Against Other Antiviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral agents with distinct mechanisms of action. Nucleozin, a potent inhibitor of the influenza A virus nucleoprotein (NP), represents a promising class of such agents. It functions by inducing NP aggregation, which disrupts the viral life cycle at multiple stages, including nuclear import of NP and cytoplasmic trafficking of viral ribonucleoprotein (vRNP) complexes.[1] This guide provides a comparative analysis of this compound's cross-resistance profile with other major classes of anti-influenza drugs, supported by available experimental data and detailed methodologies.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and other antiviral drugs against various influenza A virus strains, including those with known resistance mutations to other drug classes. The data is presented as 50% effective concentrations (EC50), which represent the drug concentration required to inhibit viral replication by 50%.
Table 1: Antiviral Activity of this compound Against Wild-Type and Amantadine-Resistant Influenza A Virus Strains
| Virus Strain | Drug | EC50 (µM) | Cell Line | Assay |
| Influenza A/WSN/33 (H1N1) | This compound | 0.069 | MDCK | Plaque Reduction Assay |
| Influenza A/WSN/33 (H1N1) Amantadine-Resistant | This compound | No significant change reported | MDCK | Plaque Reduction Assay |
| Influenza A/H3N2 (clinical isolate) | This compound | 0.16 | MDCK | Plaque Reduction Assay |
| Influenza A/Vietnam/1194/04 (H5N1) | This compound | 0.33 | MDCK | Plaque Reduction Assay |
Data compiled from publicly available research.[1] Direct head-to-head comparative studies with other antivirals against these specific strains were not available in the reviewed literature.
Table 2: Comparative Antiviral Activity of Oseltamivir and Favipiravir Against Susceptible and Resistant Influenza A Virus Strains
| Virus Strain | Drug | EC50 (µM) | Cell Line | Assay |
| Influenza A/California/04/2009 (H1N1) | Oseltamivir | ~0.001-0.01 | MDCK | Neuraminidase Inhibition |
| Oseltamivir-Resistant (H275Y) H1N1 | Oseltamivir | >10 | MDCK | Neuraminidase Inhibition |
| Influenza A (various strains) | Favipiravir | 0.19 - 22.48 | MDCK | Plaque Reduction Assay |
| Favipiravir-Resistant (PB1 K229R) H1N1 | Favipiravir | Increased resistance reported | - | In vitro polymerase assay |
Data compiled from multiple sources.[2][3][4] Favipiravir demonstrates a broad spectrum of activity against influenza A and B viruses, including strains resistant to neuraminidase inhibitors.[5] Resistance to favipiravir can be induced in the laboratory and is associated with mutations in the viral polymerase.[3][4]
Note on Cross-Resistance: Direct experimental data from studies designed to assess the cross-resistance between this compound and neuraminidase inhibitors (e.g., oseltamivir) or polymerase inhibitors (e.g., favipiravir) is limited in the public domain. However, given this compound's unique mechanism of targeting the viral nucleoprotein, it is hypothesized that it would not share cross-resistance with drugs that target the neuraminidase or the viral polymerase. Viruses resistant to oseltamivir (e.g., with the H275Y mutation in neuraminidase) or favipiravir (e.g., with mutations in the PB1 subunit of the polymerase) would likely remain susceptible to this compound, as the drug's target is distinct.
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is a standard method for quantifying the infectivity of a virus and assessing the antiviral activity of a compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Agarose or Avicel overlay medium
-
Crystal Violet staining solution
-
Influenza virus stock
-
Test compounds (e.g., this compound)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Compound Preparation: Prepare serial dilutions of the test compound in serum-free DMEM.
-
Infection: Wash the cell monolayers with PBS and infect with the virus dilutions in the presence or absence of the test compound.
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the virus inoculum and add an overlay medium (containing agarose or Avicel) to restrict the spread of the virus to adjacent cells. The overlay should also contain the respective concentrations of the test compound.
-
Incubation for Plaque Formation: Incubate the plates at 37°C for 2-3 days until visible plaques (zones of cell death) are formed.
-
Staining: Fix the cells with a formalin solution and stain with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.
-
Quantification: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Immunofluorescence Assay (IFA) for NP Localization
This assay is used to visualize the subcellular localization of the influenza virus nucleoprotein (NP) and to assess the effect of antiviral compounds on its nuclear import.
Materials:
-
A549 cells (human lung adenocarcinoma) or MDCK cells
-
Cell culture plates with coverslips
-
Influenza virus stock
-
Test compounds (e.g., this compound)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody (e.g., mouse anti-influenza A NP monoclonal antibody)
-
Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed A549 or MDCK cells on coverslips in cell culture plates and allow them to adhere.
-
Infection and Treatment: Infect the cells with influenza virus at a specific multiplicity of infection (MOI) in the presence or absence of the test compound.
-
Incubation: Incubate the cells for a defined period (e.g., 3, 6, 9 hours) to allow for viral protein expression and trafficking.
-
Fixation: Fix the cells with 4% PFA.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 to allow antibody access to intracellular proteins.
-
Blocking: Block non-specific antibody binding with a BSA solution.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NP.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize the localization of NP (green fluorescence) and the nucleus (blue fluorescence) using a fluorescence microscope. In untreated cells, NP should be primarily nuclear in the early stages of infection. In the presence of this compound, NP is expected to be aggregated in the cytoplasm.
Mandatory Visualization
Influenza A Virus RNP Trafficking and the Effect of this compound
The following diagram illustrates the key steps in the trafficking of influenza A virus ribonucleoprotein (vRNP) complexes and the proposed mechanism of action for this compound.
Caption: Influenza vRNP trafficking and this compound's inhibitory action.
Experimental Workflow for Antiviral Compound Screening
The following diagram outlines a typical workflow for screening and characterizing antiviral compounds like this compound.
Caption: Workflow for antiviral drug discovery and characterization.
Host Cell Signaling Pathways in Influenza Infection
Influenza virus infection modulates various host cell signaling pathways to facilitate its replication. While the direct effect of this compound on these pathways is not yet fully elucidated, its action on the nucleoprotein (NP) can indirectly influence these processes. NP is known to interact with host factors that can modulate pathways like NF-κB and MAPK.
Caption: Overview of host signaling pathways modulated by influenza virus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of resistance to favipiravir in influenza. [repository.cam.ac.uk]
- 5. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
Nucleozin's Primary Target: A Comparative Analysis of Viral RNP vs. NP Monomer Interaction
A definitive guide for researchers on the primary antiviral mechanism of Nucleozin, clarifying its interaction with influenza's viral Ribonucleoprotein (RNP) complexes versus Nucleoprotein (NP) monomers. This guide synthesizes key experimental findings to support the current understanding that the viral RNP is the principal target of this compound's potent antiviral activity.
Initially identified as a promising anti-influenza agent, this compound was first thought to act by inducing the aggregation of newly synthesized viral Nucleoprotein (NP) monomers, thereby preventing their crucial nuclear import and starving the viral replication cycle of essential building blocks.[1][2] However, subsequent in-depth studies have refined this model, providing compelling evidence that this compound's primary and most potent antiviral effect lies in its ability to target cytoplasmic viral Ribonucleoprotein (RNP) complexes, ultimately disrupting their transport and preventing the assembly of new virions.[1][3][4]
This guide provides a comprehensive comparison of the experimental evidence supporting both hypotheses, with a focus on the data that substantiates the viral RNP as the primary target.
Comparative Efficacy and Mechanism of Action
Experimental data reveals a significant discrepancy between the concentration of this compound required to inhibit overall virus replication and that needed to inhibit viral transcription by isolated RNPs. This suggests that direct inhibition of vRNA synthesis is not the primary mechanism of action.[1]
| Parameter | Observation | Implication |
| Virus Replication Inhibition (EC50) | Sub-micromolar concentrations of this compound potently block the production of infectious progeny.[5] | This compound is a highly effective antiviral agent. |
| Transcription Inhibition by Isolated RNPs (IC50) | The 50% inhibitory concentration for transcription is approximately 15-fold higher than the EC50 for overall virus replication.[1] | The primary antiviral mechanism is likely not the direct inhibition of RNP transcriptional activity. |
| Time-of-Addition Experiments | When added late in the infection cycle, this compound still potently blocks the production of infectious virus particles without affecting viral macromolecular synthesis.[1][3][4] | This compound acts on a late-stage event in the viral life cycle, post-transcription and -translation. |
Experimental Evidence: RNP as the Primary Target
A pivotal study by Amorim et al. demonstrated that this compound's late-acting effects are directly attributable to the disruption of cytoplasmic RNP trafficking.
Key Experiment 1: Analysis of RNP Trafficking via Immunofluorescence
Methodology:
-
Cell Line: A549 cells.
-
Infection: Infected with wild-type influenza A virus.
-
Treatment: Treated with 1 µM this compound at 4 or 6 hours post-infection (hpi).
-
Fixation and Staining: Cells were fixed at 8 hpi and stained for viral NP (as a proxy for vRNPs) and Rab11, a cellular protein involved in RNP transport.
-
Imaging: Confocal microscopy was used to visualize the localization of NP and Rab11.
Results: In untreated cells, NP was observed to accumulate in the cytoplasm and colocalize with Rab11.[1] In this compound-treated cells, prominent cytoplasmic aggregates of NP were observed in the perinuclear region, extensively colocalizing with Rab11.[1][6] This indicates that this compound induces the aggregation of RNPs that have been exported from the nucleus, thereby preventing their transport to the plasma membrane for virion assembly.[1][3][4]
Key Experiment 2: Effect of this compound on RNP Integrity
Methodology:
-
Cell Line: 293T cells.
-
Transfection and Infection: Cells were transfected with plasmids expressing GFP-tagged NP and subsequently infected with wild-type influenza A virus.
-
Treatment: A subset of cells was treated with 1 µM this compound at 6 hpi.
-
Affinity Selection: At 8 hpi, cell lysates were subjected to GFP-Trap affinity selection to purify GFP-NP and any associated proteins and RNA.
-
Analysis: The presence of viral proteins in the bound fractions was analyzed by Western blotting, and viral RNA was analyzed by primer extension.
Results: The results showed that this compound treatment did not disrupt the formation of RNP complexes. The association of other viral proteins, such as M1, with the RNPs was also largely unaffected.[1] This experiment provides strong evidence that this compound does not cause the dissociation of RNPs but rather induces their aggregation.[1]
The NP Monomer Aggregation Hypothesis
The initial hypothesis that this compound targets NP monomers is supported by in vitro biophysical analyses and co-crystallization studies. These studies show that this compound and its derivatives can bind to at least two sites on the NP monomer, acting as "molecular staples" that promote the formation of higher-order oligomers and aggregates.[1][7] Fluorescence microscopy of infected cells treated with this compound also revealed the formation of NP aggregates.[2]
However, the functional relevance of this monomer aggregation as the primary antiviral mechanism is challenged by the time-of-addition experiments, which demonstrate that this compound is highly effective even when administered after the bulk of NP has been synthesized and imported into the nucleus to form RNPs.[1][3]
Visualizing the Mechanism of Action
The following diagrams illustrate the two proposed mechanisms of this compound action, with the experimentally supported primary pathway highlighted.
References
- 1. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ciencia.ucp.pt [ciencia.ucp.pt]
- 5. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
Nucleozin Demonstrates Significant Viral Load Reduction in Preclinical Influenza Models
A comprehensive analysis of preclinical data reveals that Nucleozin, a novel anti-influenza agent targeting the viral nucleoprotein (NP), effectively reduces viral loads in mouse models of influenza A virus infection. This guide provides a comparative overview of this compound's efficacy against other established antiviral treatments, supported by experimental data and detailed methodologies.
Researchers in drug development and virology will find a detailed comparison of this compound's performance, alongside a clear visualization of its mechanism of action and the experimental workflows used in these critical preclinical studies.
Comparative Analysis of Antiviral Efficacy
The following table summarizes the quantitative viral load reduction observed in mice treated with this compound compared to other antiviral agents. It is important to note that experimental conditions such as the virus strain, mouse model, and treatment regimen can vary between studies, impacting direct comparisons.
| Antiviral Agent | Virus Strain | Mouse Model | Treatment Regimen | Viral Load Reduction | Citation |
| This compound | Influenza A H5N1 | Not Specified | 2.3 mg/ml, intraperitoneally, twice daily for 7 days | ~10-fold reduction in lung viral load compared to untreated control on day 6 post-infection. | [1] |
| Zanamivir | Influenza A H5N1 | Not Specified | 20 mg/ml, intraperitoneally, twice daily for 7 days | Significant reduction in lung viral load compared to untreated control on day 6 post-infection. | [1] |
| Zanamivir | Influenza A | Not Specified | 2 mg/kg, intranasally, starting 3 hours post-infection | 1.7-fold decrease in viral PA RNA levels in the lungs compared to placebo-treated mice. | [2] |
| Oseltamivir | Influenza A/California/04/2009 (H1N1) | BALB/c | 25 mg/kg, oral gavage, twice daily for 5 days, starting 4-5 hours pre-infection | 100-fold reduction in lung viral loads at day 6 post-infection. | [3] |
| Favipiravir | Ebinur Lake Virus (EBIV) | BALB/c | Not Specified | 10 to 100-fold reduction in serum virus titers at 1, 3, and 5 days post-infection. Approximately 10-fold reduction in viral RNA copies in serum. | [4] |
Experimental Protocols
A standardized methodology is crucial for the accurate assessment of antiviral efficacy. The following is a typical experimental protocol for evaluating viral load reduction in a mouse model of influenza infection.
In Vivo Mouse Model of Influenza Infection and Treatment
-
Animal Model: BALB/c mice, 4-6 weeks old, are commonly used.[5]
-
Virus Infection: Mice are anesthetized and intranasally inoculated with a specific dose of influenza A virus (e.g., 10^5.35 EID50 of mouse-adapted A/California/04/2009 H1N1).[3]
-
Antiviral Treatment:
-
Sample Collection: On day 6 post-infection, a subset of mice from each group is euthanized, and their lungs are aseptically harvested.[1]
-
Tissue Homogenization: Lung tissues are homogenized in a sterile medium (e.g., PBS) to create a 10% (w/v) suspension.
-
Viral Load Quantification: The viral titer in the lung homogenates is determined using a plaque assay.
Plaque Assay for Viral Titer Determination
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates to form a confluent monolayer.[6]
-
Serial Dilutions: The lung homogenates are serially diluted (10-fold) in a serum-free medium.
-
Infection: The MDCK cell monolayers are washed and then inoculated with the diluted virus samples.
-
Incubation: After an adsorption period (e.g., 45-60 minutes), the inoculum is removed.
-
Overlay: A semi-solid overlay medium (e.g., containing Avicel or agarose) mixed with TPCK-trypsin is added to each well to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Visualization: The overlay is removed, and the cell monolayer is stained with a solution like crystal violet, which stains living cells. Plaques, which are areas of dead or destroyed cells due to viral replication, appear as clear zones.
-
Quantification: The number of plaques is counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/ml) of the original lung homogenate.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Zanamivir Diminishes Lung Damage in Influenza A Virus-infected Mice by Inhibiting Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of ribavirin and oseltamivir in reducing mortality and lung injury in mice infected with mouse adapted A/California/04/2009 (H1N1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Allopregnanolone targets nucleoprotein as a novel influenza virus inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
head-to-head comparison of Nucleozin and favipiravir against influenza A
For Immediate Release
In the landscape of antiviral drug development, the emergence of novel therapeutic agents against influenza A virus remains a critical area of research. This guide provides a detailed head-to-head comparison of two such agents, Nucleozin and favipiravir, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms of action, in vitro efficacy, and cytotoxicity, supported by experimental data and detailed protocols.
Executive Summary
This compound and favipiravir represent two distinct classes of influenza A inhibitors. This compound targets the viral nucleoprotein (NP), inducing its aggregation and disrupting the cytoplasmic trafficking of viral ribonucleoprotein (RNP) complexes.[1] In contrast, favipiravir is a prodrug that, once metabolized intracellularly, inhibits the viral RNA-dependent RNA polymerase (RdRp), thereby halting viral genome replication.[2][3] Both compounds have demonstrated potent antiviral activity against a range of influenza A strains. This guide will delve into the quantitative data supporting their efficacy and provide the methodological framework for the key experiments cited.
Mechanism of Action
This compound: A Nucleoprotein Aggregator
This compound's unique mechanism of action centers on the viral nucleoprotein (NP), a crucial component for viral RNA synthesis, genome packaging, and intracellular transport.[1] By binding to NP, this compound induces the formation of non-functional NP aggregates.[4][5] This aggregation serves a dual inhibitory purpose:
-
Early-stage inhibition: When present at the beginning of the infection cycle, this compound's induction of NP aggregation interferes with viral RNA and protein synthesis.[1][6]
-
Late-stage inhibition: Even when introduced at later stages of infection, this compound effectively blocks the cytoplasmic transport of newly synthesized viral ribonucleoprotein (RNP) complexes to the cell membrane for budding, leading to a significant reduction in the production of infectious progeny.[1][6] This is achieved by disrupting the interaction between RNP complexes and the cellular Rab11 protein, which is essential for their transport.
Favipiravir: An RdRp Inhibitor
Favipiravir functions as a prodrug, meaning it is administered in an inactive form and is converted to its active antiviral state within the host cell.[2] This intracellular conversion involves ribosylation and phosphorylation to produce favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2] The active metabolite, favipiravir-RTP, acts as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp) enzyme.[3][7]
The inhibition of RdRp disrupts viral replication through two proposed mechanisms:
-
Chain Termination: Incorporation of favipiravir-RTP into the nascent viral RNA strand leads to the termination of RNA elongation.[2][8]
-
Lethal Mutagenesis: The incorporation of favipiravir can also induce mutations in the viral genome at a high frequency, leading to the production of non-viable viral progeny.[9]
Favipiravir exhibits broad-spectrum activity against influenza A, B, and C viruses, including strains resistant to other classes of antiviral drugs like neuraminidase inhibitors.[2][8][10]
Quantitative Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and favipiravir against various influenza A strains.
Table 1: Antiviral Activity (EC50) Against Influenza A Strains
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| This compound | A/WSN/33 (H1N1) | MDCK | 0.069 ± 0.003 | [11] |
| H3N2 (clinical isolate) | MDCK | 0.16 ± 0.01 | [11] | |
| A/Vietnam/1194/04 (H5N1) | MDCK | 0.33 ± 0.04 | [11] | |
| Favipiravir | A/Brisbane/59/2007 (H1N1) | MDCK | 17.05 | [2] |
| A/New Jersey/15/2007 (H1N1) | MDCK | 15.07 | [2] | |
| A(H1N1)pdm09 | MDCK | 11.36 - 15.54 | [2] | |
| A/Florida/01/2009 (H3N2) | MDCK | 0.45 | [1] | |
| Various Influenza A strains | MDCK | 0.013 - 0.48 (µg/mL) | [1] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | Cytotoxicity Metric | Value (µM) | Reference |
| This compound | MDCK | TC50 | >250 | [4][11] |
| Favipiravir | MDCK | CC50 | >1000 | [2][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Plaque Reduction Assay (PRA)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6- or 24-well plates to form a confluent monolayer.[6][12]
-
Virus Infection: The cell monolayers are infected with a known titer of influenza A virus (e.g., 40-50 plaque-forming units per well) in the presence of serial dilutions of the test compound (this compound or favipiravir).[12]
-
Virus Adsorption: The plates are incubated for 1-2 hours at 37°C to allow for virus adsorption to the cells.[6][12]
-
Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentration of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Plates are incubated for 2-3 days at 37°C to allow for plaque development.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
EC50 Calculation: The percentage of plaque inhibition is calculated for each compound concentration relative to a no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay determines the cytotoxicity of a compound by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Cells (e.g., MDCK) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (this compound or favipiravir) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[10][13]
-
Incubation: The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10][13]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[13]
-
TC50/CC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The 50% toxic concentration (TC50) or 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Quantitative Real-Time RT-PCR (qRT-PCR) for Viral Load
This assay quantifies the amount of viral RNA in a sample, providing a measure of viral load.
Methodology:
-
Sample Collection: Supernatants from infected cell cultures treated with the antiviral compounds are collected.
-
RNA Extraction: Viral RNA is extracted from the collected samples using a commercial viral RNA extraction kit.[14][15]
-
Reverse Transcription (RT): The extracted viral RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers for the influenza A virus (e.g., targeting the M gene).[14][15]
-
Real-Time PCR (qPCR): The cDNA is then amplified in a real-time PCR machine using specific primers and a fluorescent probe that binds to the target viral sequence. The fluorescence intensity is measured at each cycle of amplification.
-
Quantification: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. A standard curve is generated using known quantities of a plasmid containing the target viral gene sequence. The viral load (in RNA copies/mL) in the experimental samples is then calculated by comparing their Ct values to the standard curve.[16][17]
Conclusion
Both this compound and favipiravir demonstrate potent in vitro activity against influenza A virus, albeit through distinct mechanisms of action. This compound's novel approach of targeting the viral nucleoprotein and inducing its aggregation presents a promising strategy for antiviral development. Favipiravir's established role as a broad-spectrum RdRp inhibitor provides a valuable therapeutic option, particularly for resistant viral strains. The data and protocols presented in this guide offer a foundational resource for researchers to further evaluate and compare these and other emerging anti-influenza agents. The high therapeutic indices reported for both compounds, as indicated by the significant difference between their effective and cytotoxic concentrations, underscore their potential as selective antiviral agents. Further head-to-head studies under identical experimental conditions are warranted to provide a more direct comparison of their efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anno 2021: Which antivirals for the coming decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.unica.it [web.unica.it]
- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. cdn.who.int [cdn.who.int]
- 15. cdn.who.int [cdn.who.int]
- 16. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Virtual quantification of influenza A virus load by real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Rab11's Role in Nucleozin's Antiviral Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nucleozin, a potent anti-influenza agent, with other antiviral compounds, focusing on its mechanism of action involving the cellular protein Rab11. Experimental data, detailed protocols, and visual diagrams are presented to facilitate a deeper understanding of this compound's role in inhibiting influenza A virus replication.
This compound's Mechanism of Action: Targeting vRNP Trafficking via Rab11
This compound exerts its antiviral effect through a novel mechanism that disrupts the cytoplasmic trafficking of viral ribonucleoproteins (vRNPs), a critical step in the influenza A virus life cycle.[1][2] Unlike many antivirals that target viral enzymes, this compound interferes with the transport of newly synthesized vRNPs from the host cell nucleus to the plasma membrane, where new virus particles are assembled and bud.[1][2]
The key to this mechanism lies in this compound's interaction with the viral nucleoprotein (NP) within the vRNP complex. This interaction is thought to act as a "molecular staple," inducing the formation of large, non-functional aggregates of vRNPs.[2] Crucially, these aggregates also sequester the cellular protein Rab11, a member of the Rab family of small GTPases that plays a vital role in vesicular transport.[1] By promoting the aggregation of vRNP-Rab11 complexes, this compound effectively stalls their transport to the cell periphery, thereby inhibiting the production of new, infectious virions.[1]
Comparative Performance of this compound and Alternatives
The efficacy of this compound has been evaluated against various influenza A virus strains and can be compared with other antiviral agents that target the viral nucleoprotein or other stages of the viral life cycle.
| Compound | Target | Influenza A Strain | EC50 (µM) | Reference |
| This compound | Nucleoprotein (NP) | A/WSN/33 (H1N1) | 0.02 | [3] |
| A/Hong Kong/8/68 (H3N2) | 1.93 | |||
| S119 | Nucleoprotein (NP) | A/WSN/33 (H1N1) | 0.06 | [3][4] |
| Favipiravir (T-705) | RNA-dependent RNA polymerase | Influenza A | 0.03 - 0.94 | [5][6] |
| Oseltamivir | Neuraminidase | A/H1N1/WSN/33 | 1-10 | [7] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Experimental Protocols
This section details the methodologies for key experiments used to validate the role of Rab11 in this compound's mechanism of action.
Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
-
Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock.
-
Infection: Infect the MDCK cell monolayers with the virus dilutions in the presence of varying concentrations of the test compound (e.g., this compound).
-
Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
EC50 Calculation: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Immunofluorescence Staining for vRNP and Rab11 Colocalization
This technique is used to visualize the subcellular localization of vRNPs and Rab11 and to assess their colocalization in the presence and absence of this compound.
-
Cell Culture and Infection: Grow A549 cells on coverslips and infect them with influenza A virus.
-
Drug Treatment: Treat the infected cells with the desired concentration of this compound or a vehicle control.
-
Fixation and Permeabilization: At the desired time post-infection, fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100 to allow antibody access to intracellular proteins.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the viral nucleoprotein (to detect vRNPs) and Rab11.
-
Secondary Antibody Incubation: After washing, incubate the cells with fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal microscope.
-
Colocalization Analysis: Analyze the images to determine the extent of colocalization between the vRNP and Rab11 signals.
Co-immunoprecipitation of vRNPs and Rab11
This method is used to determine if vRNPs and Rab11 physically interact within the cell, and how this interaction is affected by this compound.
-
Cell Lysis: Lyse influenza A virus-infected cells (treated with or without this compound) with a gentle lysis buffer to maintain protein-protein interactions.
-
Antibody Incubation: Incubate the cell lysate with an antibody specific for either the viral nucleoprotein or Rab11.
-
Immunocomplex Precipitation: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against both the viral nucleoprotein and Rab11 to detect their presence in the immunoprecipitated complex.
Visualizing the Molecular Interactions
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: this compound's mechanism of action on vRNP trafficking.
Caption: Workflow for key experimental validation assays.
Caption: Logical flow of this compound's antiviral effect.
References
- 1. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic modelling to estimate intracellular favipiravir ribofuranosyl-5′-triphosphate exposure to support posology for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Nucleozin and neuraminidase inhibitors on viral progeny
A Comparative Analysis of Nucleozin and Neuraminidase Inhibitors on Viral Progeny
Introduction
In the ongoing battle against influenza virus infections, the development of effective antiviral agents is paramount. Among the promising therapeutic strategies are the inhibition of viral replication machinery and the prevention of viral release from infected cells. This guide provides a comparative study of two distinct classes of anti-influenza agents: this compound, a novel inhibitor targeting the viral nucleoprotein, and the widely used neuraminidase inhibitors. We will delve into their mechanisms of action, comparative efficacy in reducing viral progeny, and the experimental protocols used to evaluate their performance.
Mechanism of Action
This compound: A Nucleoprotein Aggregator
This compound represents a novel class of antiviral compounds that target the influenza A virus nucleoprotein (NP).[1][2][3] NP is a critical multifunctional protein essential for viral RNA synthesis, genome trafficking, and assembly.[1] this compound's mechanism of action is multifaceted, exhibiting both early- and late-stage effects on the viral life cycle.[1][4]
-
Early-Stage Inhibition: When introduced at the beginning of an infection, this compound can inhibit viral RNA and protein synthesis.[1][4]
-
Late-Stage Inhibition: More significantly, when added at later time points, this compound potently blocks the production of infectious progeny without affecting viral macromolecular synthesis.[1][4] It achieves this by inducing the aggregation of NP.[3][5] These aggregates are thought to act as "molecular staples," stabilizing interactions between NP monomers and promoting the formation of nonfunctional higher-order structures.[1][4] This aggregation disrupts the cytoplasmic trafficking of viral ribonucleoproteins (RNPs), preventing their assembly into new, functional virus particles.[1][4] Consequently, this leads to a significant reduction in the amount of viral progeny, which are often smaller and markedly defective.[4]
Neuraminidase Inhibitors: Blocking Viral Egress
Neuraminidase inhibitors (NAIs) are a well-established class of antiviral drugs that include oseltamivir, zanamivir, peramivir, and laninamivir. These drugs target the viral neuraminidase (NA) enzyme, which is a glycoprotein found on the surface of the influenza virus. NA plays a crucial role in the final stage of the viral replication cycle: the release of newly formed virions from the surface of an infected host cell.
The NA enzyme cleaves sialic acid residues from the host cell receptors to which the viral hemagglutinin (HA) protein of the progeny virions is attached. This cleavage is essential for the release of the new viruses, allowing them to infect other cells. Neuraminidase inhibitors are designed to mimic the natural substrate of the NA enzyme. By binding to the active site of NA, they block its enzymatic activity. This inhibition prevents the cleavage of sialic acid, causing the newly budded virions to remain tethered to the host cell surface, thus preventing their spread and reducing the overall viral load.
Comparative Efficacy on Viral Progeny
The efficacy of antiviral drugs can be quantified using various in vitro assays, with the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) being key parameters. The IC50 value represents the concentration of a drug that is required to inhibit 50% of a biological or biochemical function, such as enzymatic activity, while the EC50 value indicates the concentration required to produce 50% of the maximal effect, such as the reduction of viral replication in cell culture.
This compound Efficacy
This compound has demonstrated potent antiviral activity against various influenza A virus strains in vitro, with EC50 values in the nanomolar range.
| Influenza A Strain | Assay | EC50 (µM) |
| A/WSN/33 (H1N1) | Plaque Reduction Assay (PRA) | 0.069 |
| H3N2 (clinical isolate) | Plaque Reduction Assay (PRA) | 0.16 |
| Vietnam/1194/04 (H5N1) | Plaque Reduction Assay (PRA) | 0.33 |
| Data sourced from Kao et al. (2010).[6] |
Another study reported an EC50 of 0.170 µM for a this compound analog against influenza A virus replication.[7]
Neuraminidase Inhibitors Efficacy
Neuraminidase inhibitors have been extensively studied, and their IC50 values against the neuraminidase activity of various influenza strains are well-documented.
| Neuraminidase Inhibitor | Influenza Strain | Mean IC50 (nM) |
| Oseltamivir | A/H1N1 | 1.2 |
| A/H3N2 | 0.5 | |
| B | 8.8 | |
| Zanamivir | A/H1N1 | 0.76 |
| A/H3N2 | 1.82 | |
| B | 2.28 | |
| Peramivir | A(H1N1)pdm09 | 0.18 ± 0.08 |
| A(H3N2) | 0.18 ± 0.08 | |
| B | 0.74 ± 0.33 | |
| Laninamivir | A(H1N1)pdm09 | 0.27 ± 0.05 |
| A(H3N2) | 0.62 ± 0.05 | |
| B | 3.26 ± 0.26 | |
| Data for Oseltamivir and Zanamivir sourced from McKimm-Breschkin et al. (2003).[8] Data for Peramivir and Laninamivir sourced from Leang et al. (2016).[9] |
It is important to note that direct comparison of EC50 values for this compound and IC50 values for neuraminidase inhibitors should be made with caution, as they measure different aspects of antiviral activity (inhibition of viral replication vs. enzyme inhibition). However, the low nanomolar to sub-micromolar concentrations at which both classes of drugs are effective highlight their significant potency.
Experimental Protocols
Plaque Reduction Assay (PRA)
The plaque reduction assay is a standard method to determine the concentration of infectious virus particles and to assess the efficacy of antiviral compounds in inhibiting viral replication.
Principle: This assay measures the reduction in the formation of plaques (localized areas of cell death caused by viral infection) in a cell monolayer in the presence of an antiviral agent.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates and incubate overnight at 37°C with 5% CO2.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in a serum-free medium.
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect the cells with a known concentration of virus (typically 100 plaque-forming units, PFU) in the presence of varying concentrations of the antiviral compound.
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the respective concentrations of the antiviral compound.
-
Incubation for Plaque Formation: Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the antiviral compound that reduces the number of plaques by 50% compared to the untreated control.
Neuraminidase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the neuraminidase enzyme of the influenza virus.
Principle: This is a fluorescence-based assay that utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the neuraminidase inhibitors in an assay buffer (e.g., MES buffer with CaCl2).
-
Virus Preparation: Dilute the virus stock to a concentration that gives a linear fluorescent signal over the course of the assay.
-
Enzyme Reaction: In a 96-well plate, mix the diluted virus with the various concentrations of the inhibitor and incubate for a short period.
-
Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., a high pH buffer like glycine-NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the released 4-MU using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the neuraminidase activity by 50% compared to the control without any inhibitor.[10]
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus progeny produced in the presence of an antiviral compound.
Principle: This assay involves infecting cells with a virus in the presence of an antiviral agent, allowing for one complete replication cycle, and then titrating the amount of new infectious virus particles released into the supernatant.
Protocol:
-
Cell Infection: Infect a monolayer of cells (e.g., MDCK) with a known multiplicity of infection (MOI) of influenza virus in the presence of serial dilutions of the antiviral compound.
-
Incubation: Incubate the infected cells for a period that allows for a single cycle of viral replication (e.g., 24-48 hours).
-
Harvesting Supernatant: After incubation, collect the cell culture supernatant, which contains the progeny virions.
-
Virus Titer Determination: Determine the titer of the infectious virus in the harvested supernatant using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on a fresh monolayer of cells.
-
Data Analysis: The reduction in viral yield is calculated by comparing the virus titers from the treated samples to the untreated control. The concentration of the compound that causes a 90% or 99% reduction in viral titer (as PFU/mL or TCID50/mL) is often reported.
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound and neuraminidase inhibitors are potent inhibitors of influenza virus replication, but they achieve this through fundamentally different mechanisms. This compound disrupts the intracellular trafficking and assembly of viral components by inducing the aggregation of the nucleoprotein, thereby preventing the formation of viable viral progeny. In contrast, neuraminidase inhibitors act at the final stage of the viral life cycle, preventing the release of newly formed virions from the host cell.
The choice between these antiviral strategies may depend on various factors, including the specific influenza strain, the potential for drug resistance, and the stage of infection. The distinct mechanisms of action also suggest the potential for combination therapies that could offer synergistic effects and a higher barrier to the development of resistance. Further head-to-head comparative studies using standardized assays are warranted to fully elucidate the relative efficacy of these two important classes of anti-influenza drugs.
References
- 1. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peramivir injection in the treatment of acute influenza: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
validation of Nucleozin's broad-spectrum activity against influenza A
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant influenza A virus strains necessitates the development of novel antiviral agents that target different viral components. Nucleozin is a promising small-molecule inhibitor that has demonstrated potent, broad-spectrum activity against various influenza A subtypes. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Mechanism of Action
This compound targets the highly conserved viral nucleoprotein (NP), a critical component for the replication and propagation of the influenza virus.[1][2] By binding to NP, this compound induces the formation of non-functional NP aggregates.[2][3] This aggregation disrupts several key processes in the viral life cycle, including:
-
Inhibition of Nuclear Accumulation: this compound prevents the import of NP into the host cell nucleus, a crucial step for viral replication.[1][2]
-
Disruption of Ribonucleoprotein (RNP) Trafficking: The compound interferes with the cytoplasmic transport of viral ribonucleoprotein complexes, which are essential for the assembly of new virus particles.[4][5]
This multi-faceted mechanism of action contributes to its potent antiviral effects across different influenza A strains.
In Vitro Broad-Spectrum Activity
This compound has been shown to be effective against a range of human and avian influenza A viruses in cell culture. The 50% effective concentration (EC₅₀) values, which represent the concentration of the drug that inhibits viral replication by 50%, are summarized below.
| Influenza A Strain | Virus Subtype | EC₅₀ (μM) |
| A/WSN/33 | H1N1 | 0.069 ± 0.003[1] |
| Clinical Isolate | H3N2 | 0.16 ± 0.01[1] |
| Vietnam/1194/04 | H5N1 (Avian) | 0.33 ± 0.04[1] |
Comparative Efficacy with Neuraminidase Inhibitors
When compared to established neuraminidase inhibitors like Oseltamivir, this compound demonstrates significant potency. While direct comparative EC₅₀ values are strain and experiment-dependent, studies indicate that this compound's inhibitory activity is in the nanomolar range, highlighting its potential as a powerful antiviral candidate.[1][2] For instance, one study noted that this compound is a more potent inhibitor than oseltamivir, with an IC₅₀ of 0.06 μM compared to oseltamivir's 1–10 μM.[3]
In Vivo Efficacy in a Mouse Model
The protective effects of this compound have been demonstrated in a mouse model of influenza A infection. In a study where mice were challenged with a lethal dose of the highly pathogenic H5N1 avian influenza virus, treatment with this compound resulted in:
-
Increased Survival Rate: A significantly higher survival rate was observed in this compound-treated mice compared to the untreated control group.[1]
-
Reduced Viral Load: A tenfold reduction in the viral load in the lungs of treated mice was measured six days post-infection.[1]
These findings underscore this compound's potential for in vivo therapeutic applications.
Signaling Pathway of this compound's Action
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting influenza A virus replication.
Caption: this compound inhibits influenza A by inducing NP aggregation and blocking RNP trafficking.
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is a standard method for determining the in vitro antiviral activity of a compound.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is infected with a specific strain of influenza A virus.
-
Compound Treatment: The infected cells are then overlaid with agar containing various concentrations of this compound.
-
Incubation: The plates are incubated to allow for plaque formation, which are clear zones resulting from virus-induced cell death.
-
Plaque Visualization and Counting: After incubation, the cells are stained, and the plaques are counted.
-
EC₅₀ Determination: The EC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.[1]
Mouse Infection Model
This in vivo model assesses the therapeutic efficacy of this compound.
-
Animal Model: BALB/c mice are typically used for this model.
-
Virus Challenge: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza A virus strain (e.g., H5N1).
-
Compound Administration: Treatment with this compound or a placebo is initiated at a specified time point relative to the virus challenge and is typically administered orally or intraperitoneally for a set duration.
-
Monitoring: The mice are monitored daily for signs of illness, weight loss, and survival for a period of up to 21 days.
-
Viral Load Determination: At specific time points post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral titer by plaque assay.[1][6]
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro antiviral activity of this compound.
Caption: Workflow for in vitro antiviral activity assessment of this compound.
Resistance Profile
As with many antiviral drugs, the influenza virus can develop resistance to this compound. Studies have shown that a specific mutation in the nucleoprotein, Y289H, can confer resistance to the compound.[1] This highlights the importance of continued surveillance for resistant strains and the potential need for combination therapies.
Conclusion
This compound represents a promising new class of anti-influenza A drugs with a novel mechanism of action targeting the viral nucleoprotein. Its potent, broad-spectrum activity in vitro and demonstrated efficacy in vivo, even against highly pathogenic avian influenza, make it a strong candidate for further development. While the potential for resistance exists, its unique target provides a valuable alternative to currently available antiviral medications. The data presented in this guide supports the continued investigation of this compound and its analogs as a next-generation therapeutic for influenza A infections.
References
- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nucleozin
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Nucleozin, an antiviral compound. Adherence to these guidelines will help mitigate risks and ensure the safety of laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required to protect from splashes.
-
Respiratory Protection: If working with the powdered form or creating aerosols, a NIOSH-approved respirator may be necessary.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
| Hazard Classification | Description | Citation |
| Acute Oral Toxicity | Toxic if swallowed. | [1] |
| Aquatic Toxicity | Potentially very toxic to aquatic life. |
It is imperative to prevent this compound from entering drains or waterways due to its potential environmental impact.
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on best practices for the disposal of hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused powder, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvent used to dissolve the this compound.
-
The label should include "Hazardous Waste," the name "this compound," the solvent used, and the approximate concentration.
-
Step 2: Waste Storage
-
Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
Keep containers tightly sealed when not in use.
Step 3: Waste Disposal Request
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Step 4: Decontamination of Work Surfaces
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Use an appropriate cleaning agent as recommended by your institution's safety protocols.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships involved in the proper handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision tree for this compound waste segregation and disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
